molecular formula C5H10O2 B3029237 1,3-Cyclopentanediol CAS No. 59719-74-3

1,3-Cyclopentanediol

Cat. No.: B3029237
CAS No.: 59719-74-3
M. Wt: 102.13 g/mol
InChI Key: NUUPJBRGQCEZSI-UHFFFAOYSA-N
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Description

1,3-Cyclopentanediol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUPJBRGQCEZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC(CC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871255
Record name Cyclopentane-1,3-diol
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Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59719-74-3, 16326-97-9
Record name 1,3-Cyclopentanediol
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Record name 1,3-Cyclopentanediol, cis-
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Record name Cyclopentane-1,3-diol
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Foundational & Exploratory

1,3-Cyclopentanediol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Cyclopentanediol

Introduction

This compound is a cyclic organic compound featuring a five-membered ring with two hydroxyl (-OH) groups at the first and third positions. This diol exists as cis and trans stereoisomers and is typically available as a mixture. It is a viscous, colorless liquid at room temperature that is soluble in water and various organic solvents.[1] The presence of two hydroxyl groups allows it to participate in hydrogen bonding, influencing its physical properties and reactivity.[1]

Traditionally produced from non-renewable cyclopentadiene, recent advancements have established cost-effective and scalable synthesis routes from renewable biomass sources like furfuryl alcohol.[2][3] this compound serves as a valuable building block and monomer in diverse fields. Its applications range from polymer chemistry, where it is used to synthesize polyesters and polyurethanes, to the pharmaceutical industry, where its structural motif is found in various biologically active compounds.[4][5][6]

Chemical Identifiers

The Chemical Abstracts Service (CAS) has assigned different numbers to the stereoisomeric mixture and the individual cis and trans isomers.

Identifier Mixture of cis and trans cis-isomer trans-isomer
CAS Number 59719-74-3[7][8][9][10]16326-97-9[11]16326-98-0[12]
Molecular Formula C₅H₁₀O₂[7][8][10]C₅H₁₀O₂[11]C₅H₁₀O₂
Molecular Weight 102.13 g/mol [7][8][9][10]102.13 g/mol [11]102.13 g/mol
InChI Key NUUPJBRGQCEZSI-UHFFFAOYSA-N[7][13]NUUPJBRGQCEZSI-SYDPRGILSA-N[11]N/A
Synonyms Cyclopentane-1,3-diol, 1,3-Dihydroxycyclopentane[1][9](Z)-1,3-Cyclopentanediol[11](+/-)-trans-1,3-cyclopentanediol[12]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data is provided for the common cis/trans mixture, with specific isomer data included where available.

Property Value (Mixture of cis and trans) Value (cis-isomer) Value (trans-isomer)
Appearance Liquid, Clear colorless to slightly yellow[13][14]N/AN/A
Melting Point 40 °C (lit.)[7][13]1.26 °C (274.41 K)[15]40 °C[12]
Boiling Point 80-85 °C @ 0.1 mmHg (lit.)[7][13]91 °C @ 0.8 mmHg235.62 °C (508.77 K) at normal pressure[15]151.45 °C (rough estimate)[12]
Density 1.094 g/mL at 25 °C (lit.)[7][13]N/A1.0940 g/mL[12]
Refractive Index n20/D 1.484 (lit.)[7][13]N/A1.4830 (estimate)[12]
Flash Point 113 °C (235.4 °F) - closed cup[16]N/AN/A
pKa 14.65 ± 0.40 (Predicted)[13]N/AN/A
Storage Temperature 2-8 °C Refrigerator[9]N/A2-8 °C[12]

Synthesis and Experimental Protocols

While traditionally derived from fossil fuels, a modern, sustainable synthesis route starting from furfuryl alcohol has been developed, making this compound a renewable chemical.[2][3]

Logical Workflow for Renewable Synthesis

cluster_start Starting Material cluster_process Two-Step Synthesis cluster_end Final Product Furfuryl_Alcohol Furfuryl Alcohol (from Biomass) Rearrangement Aqueous Phase Rearrangement Furfuryl_Alcohol->Rearrangement Base Catalyst (e.g., MgAl-HT) H₂O Hydrogenation Catalytic Hydrogenation Rearrangement->Hydrogenation Intermediate: 4-Hydroxycyclopent-2-enone CPD This compound Hydrogenation->CPD Catalyst (e.g., Raney® Ni) Solvent (e.g., THF)

Caption: Sustainable synthesis of this compound from furfuryl alcohol.

Experimental Protocol: Synthesis from Furfuryl Alcohol

The following protocol is a summary of the industrially scalable method developed for producing this compound from renewable furfuryl alcohol.[2][4][17]

Step 1: Aqueous Phase Rearrangement of Furfuryl Alcohol

  • Objective: To convert furfuryl alcohol into 4-hydroxycyclopent-2-enone.

  • Reactants & Catalysts:

    • Furfuryl Alcohol (substrate)

    • Water (solvent)

    • Base catalyst (e.g., Magnesium-Aluminum Hydrotalcite, MgAl-HT). The presence of a base catalyst is crucial to restrain the formation of levulinic acid, which can catalyze the undesirable polymerization of furfuryl alcohol.[2][4]

  • Methodology:

    • The aqueous solution of furfuryl alcohol is prepared.

    • The base catalyst (MgAl-HT) is added to the solution.

    • The reaction is carried out in a suitable reactor under controlled temperature and pressure.

    • Upon completion, the catalyst is separated from the reaction mixture. The resulting aqueous solution contains the intermediate, 4-hydroxycyclopent-2-enone.

Step 2: Hydrogenation of 4-hydroxycyclopent-2-enone

  • Objective: To hydrogenate the intermediate to yield this compound.

  • Reactants & Catalysts:

    • 4-hydroxycyclopent-2-enone (substrate from Step 1)

    • Hydrogen gas (H₂)

    • Hydrogenation catalyst (e.g., Raney® Ni)

    • Solvent (e.g., Tetrahydrofuran, THF). THF has been shown to result in higher carbon yields compared to other solvents.[2][4]

  • Methodology:

    • The solution of 4-hydroxycyclopent-2-enone is placed in a high-pressure reactor.

    • The hydrogenation catalyst (Raney® Ni) and solvent (THF) are added.

    • The reactor is pressurized with hydrogen gas.

    • The reaction is conducted under controlled temperature and pressure until the hydrogenation is complete.

    • After the reaction, the catalyst is filtered off.

    • The final product, this compound, is purified from the solvent, typically via distillation.

This two-step process has achieved high overall carbon yields of up to 72.0% in large-scale tests.[2][4]

Applications in Research and Drug Development

This compound is a versatile compound with significant applications in polymer science and as a structural scaffold in medicinal chemistry.

Core Applications Overview

cluster_apps Key Application Areas cluster_details Specific Examples CPD This compound Polymers Polymer Chemistry CPD->Polymers Monomer Pharma Pharmaceuticals & Drug Development CPD->Pharma Structural Motif / Building Block Synthesis Chemical Intermediate CPD->Synthesis Precursor Polyurethane Polyurethanes Polymers->Polyurethane Polyester Polyesters Polymers->Polyester Prostaglandins (B1171923) Prostaglandins Pharma->Prostaglandins Carbocyclic_Nucleosides Carbocyclic Nucleosides Pharma->Carbocyclic_Nucleosides Fine_Chemicals Fine Chemicals Synthesis->Fine_Chemicals

Caption: Major application areas for this compound.

  • Polymer Chemistry: As a diol, it serves as a monomer for polycondensation reactions. It is used to synthesize polyesters and has been successfully incorporated as a monomer in the synthesis of polyurethanes.[2][4][6] The thermal stability of polymers derived from this compound has been studied, noting that the trans-isomer exhibits better thermal stability than the cis-isomer.[3]

  • Chemical Intermediate: It is a precursor in the synthesis of other organic compounds. For example, it has been used to prepare this compound bis(4-methylbenzenesulfonate) and β-hydroxy-substituted cyclic carbonyl compounds.[7]

  • Pharmaceutical and Drug Development: The cis-1,3-cyclopentanediol framework is a crucial structural motif found in numerous biologically active compounds, both natural and synthetic.[5]

    • Scaffold for Natural Products: This motif is present in medicinally relevant molecules like prostaglandins (involved in inflammation and other physiological processes), furanocembranoid diterpenes, and norcembranoid diterpenes.[5]

    • Building Block: Enantioselective syntheses have been developed to create functionalized cis-1,3-cyclopentanediol building blocks, enabling access to these complex molecular architectures for drug discovery.[5][18]

    • Potential Therapeutic Activity: Derivatives are being explored for their own therapeutic potential.[6] Some research suggests it may act as an inhibitor of tyrosine kinases, making it a potential area of interest for cancer research.[1]

Role as a Pharmaceutical Building Block

cluster_products Biologically Active Molecules cluster_pathways Resulting Biological Activity CPD_motif cis-1,3-Cyclopentanediol Motif Prostaglandins Prostaglandins CPD_motif->Prostaglandins Core Structure Diterpenes Furanocembranoid & Norcembranoid Diterpenes CPD_motif->Diterpenes Core Structure Nucleoside_Analogs Nucleoside Analogs CPD_motif->Nucleoside_Analogs Core Structure Inflammation Inflammation Signaling Prostaglandins->Inflammation Anticancer Anticancer Activity Diterpenes->Anticancer Antiviral Antiviral Activity Nucleoside_Analogs->Antiviral

Caption: Role of the cis-1,3-cyclopentanediol motif in bioactive compounds.

Safety and Handling

  • Flash Point: 113 °C (235.4 °F) - closed cup.[16]

  • Storage: Recommended storage is in a refrigerator at 2-8 °C.[9]

  • Hazards: GHS classification indicates it is not classified as hazardous.[19] However, standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should always be observed when handling this chemical.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Cyclopentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanediol is a cyclic organic compound featuring a five-membered ring with two hydroxyl groups at the first and third positions. This diol exists as three stereoisomers: the cis isomer, which is a meso compound, and a pair of trans enantiomers ((1R,3R) and (1S,3S)).[1][2] The rigid cyclopentane (B165970) scaffold and the stereochemical diversity of this compound make it a valuable chiral building block in the synthesis of a wide array of biologically active molecules and natural products.[3] Its utility is particularly noted in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its stereoisomers, and relevant experimental methodologies.

Stereoisomers of this compound

This compound has two chiral centers, leading to the possibility of three distinct stereoisomers. The cis isomer possesses a plane of symmetry, rendering it achiral (a meso compound). The trans isomers exist as a pair of non-superimposable mirror images, known as enantiomers, which are optically active.[2][4]

stereoisomers cluster_cis cis-1,3-Cyclopentanediol (meso) cluster_trans trans-1,3-Cyclopentanediol (Enantiomers) cis (1R,3S)-cyclopentane-1,3-diol trans_R (1R,3R)-cyclopentane-1,3-diol trans_S (1S,3S)-cyclopentane-1,3-diol trans_R->trans_S enantiomers This compound This compound This compound->cis cis isomer This compound->trans_R trans isomer This compound->trans_S trans isomer

Caption: Stereoisomers of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for the mixture of isomers, as well as for the individual cis and trans isomers, are provided where available.

General Properties
PropertyValueReference
Molecular Formula C₅H₁₀O₂[5]
Molecular Weight 102.13 g/mol [5][6]
Appearance Colorless to slightly yellow liquid[7]
CAS Number 59719-74-3 (mixture of cis and trans)[6]
16326-97-9 (cis)[8]
16326-98-0 (trans)[9]
Physicochemical Data
Propertycis-1,3-Cyclopentanedioltrans-1,3-CyclopentanediolMixture of IsomersReference
Melting Point 40 °C[3][6]
Boiling Point 80-85 °C at 0.1 mmHg[3][6]
Density 1.094 g/mL at 25 °C[6][7]
Refractive Index (n20/D) 1.484[6][7]
Flash Point >113 °C (>235.4 °F)[6]
Topological Polar Surface Area 40.5 Ų40.5 Ų[9][10]
Hydrogen Bond Donor Count 22[9][10]
Hydrogen Bond Acceptor Count 22[9][10]

Experimental Protocols

Synthesis of this compound from Furfuryl Alcohol

A scalable and cost-effective synthesis route for this compound has been developed from renewable furfuryl alcohol. The process involves two main steps: aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by hydrogenation.[11]

Step 1: Aqueous Phase Rearrangement of Furfuryl Alcohol

  • Reaction: Furfuryl alcohol is rearranged in an aqueous solution to form 4-hydroxycyclopent-2-enone.

  • Catalyst: The reaction can be promoted by the presence of a small amount of a base catalyst, which helps to suppress the formation of levulinic acid, a byproduct that can catalyze the polymerization of furfuryl alcohol.[11]

  • Solvent: Water is used as the solvent for this step.

Step 2: Hydrogenation of 4-hydroxycyclopent-2-enone

  • Reaction: The 4-hydroxycyclopent-2-enone intermediate is then hydrogenated to yield this compound.

  • Catalyst: RANEY® Ni is an effective catalyst for this hydrogenation step.[11]

  • Solvent: Tetrahydrofuran (THF) has been shown to be a suitable solvent, leading to higher carbon yields of the final product.[11]

synthesis_workflow Furfuryl_Alcohol Furfuryl Alcohol Rearrangement Aqueous Phase Rearrangement (Base Catalyst) Furfuryl_Alcohol->Rearrangement Intermediate 4-hydroxycyclopent-2-enone Rearrangement->Intermediate Hydrogenation Hydrogenation (RANEY® Ni, THF) Intermediate->Hydrogenation CPD This compound (cis/trans mixture) Hydrogenation->CPD

Caption: Synthesis of this compound from Furfuryl Alcohol.

Purification by Fractional Distillation

A mixture of cis and trans isomers of this compound can be separated based on their different boiling points using fractional distillation under vacuum.[1]

  • Apparatus: A standard fractional distillation setup is used, including a round-bottom flask, a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump.

  • Procedure:

    • The mixture of this compound isomers is placed in the round-bottom flask.

    • The system is evacuated to the desired pressure.

    • The flask is heated in an oil bath.

    • Fractions are collected at different boiling point ranges, yielding mixtures with varying ratios of cis and trans isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10 mg of the this compound sample is dissolved in about 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[12]

  • Instrumentation: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300 MHz or 500 MHz).

  • ¹H NMR (CDCl₃, 300 MHz) of a trimer containing this compound: δ 7.12 (m, 2H), 5.46 (m, 2.27H), 4.60 (m, 1.74H), 4.51 (m, 0.16H), 2.22 (m, 2.53H), 2.12 (m, 5.91H), 1.85 (m, 2.56H), 1.73 (m, 1.82H).[13]

  • ¹³C NMR (CDCl₃, 300 MHz) of a trimer containing this compound: δ 158.4 (C=O), 146.8 (C-O, furan (B31954) ring) 118.7 (C-C, furan ring) 79.7 (CH-OR ring) 73.2 (CH-OH ring), 41.6 (CH₂ ring), 32.8 (CH₂ ring), 30.3 (CH₂ ring).[13]

Mass Spectrometry (MS)

  • Electron Ionization (EI) Mass Spectrometry: EI-MS can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be expected at m/z 102.

  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) Mass Spectrometry: This technique is particularly useful for analyzing polymers synthesized from this compound.

    • Matrix: 2,5-dihydroxybenzoic acid (DHB) or trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).

    • Cationizing Agent: Sodium trifluoroacetate (B77799) or potassium trifluoroacetate.[1]

    • Sample Preparation: The polymer sample is dissolved in a suitable solvent (e.g., HFIP), mixed with the matrix and cationizing agent, and spotted onto the MALDI target plate.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A standard FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or transmission cell).

  • Expected Absorptions:

    • A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups.

    • Bands in the region of 3000-2850 cm⁻¹ due to C-H stretching vibrations of the cyclopentane ring.

    • A band in the region of 1100-1000 cm⁻¹ corresponding to the C-O stretching vibration.

Applications in Drug Development and Organic Synthesis

This compound, particularly in its enantiomerically pure forms, serves as a versatile chiral building block for the synthesis of complex molecules with potential therapeutic applications. The rigid five-membered ring provides a well-defined scaffold for the spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.

The cis-1,3-cyclopentanediol motif is a key structural component in various biologically active natural products, including certain prostaglandins (B1171923) and furanocembranoid diterpenes.[14] Its incorporation into synthetic molecules can lead to novel drug candidates. For instance, derivatives of 1,3-cyclopentanedione, a related compound, have been investigated as thromboxane (B8750289) A2 receptor antagonists, which are of interest for the treatment of cardiovascular diseases.[5]

drug_development CPD This compound (Chiral Building Block) Scaffold Rigid Cyclopentane Scaffold CPD->Scaffold Synthesis Asymmetric Synthesis Scaffold->Synthesis Bioactive Biologically Active Molecules (e.g., Prostaglandin Analogs) Synthesis->Bioactive Drug Potential Drug Candidates Bioactive->Drug

Caption: Role of this compound in Drug Development.

Conclusion

This compound is a fundamentally important cyclic diol with well-defined stereochemical properties. Its availability from renewable resources enhances its attractiveness for various applications. The distinct properties of its cis and trans isomers, coupled with its utility as a chiral building block, make it a valuable compound for researchers in organic synthesis, materials science, and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in scientific research and development.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1,3-Cyclopentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Cyclopentanediol is a diol of significant interest in organic synthesis and drug development due to the stereochemical arrangement of its hydroxyl groups, which provides a scaffold for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and conformational analysis of its stereoisomers. Detailed experimental protocols for the synthesis and separation of these isomers are presented, along with a thorough compilation of their physical and spectroscopic properties to aid in their identification and utilization.

Molecular Structure and Stereochemistry

This compound possesses two stereocenters at carbons 1 and 3. This gives rise to three distinct stereoisomers: a meso compound (cis-1,3-cyclopentanediol) and a pair of enantiomers (trans-1,3-cyclopentanediol).

  • cis-1,3-Cyclopentanediol ((1R,3S)-cyclopentane-1,3-diol): This isomer has both hydroxyl groups on the same side of the cyclopentane (B165970) ring. Due to a plane of symmetry, it is an achiral meso compound.[1]

  • trans-1,3-Cyclopentanediol: In this configuration, the hydroxyl groups are on opposite sides of the ring. This arrangement results in a pair of non-superimposable mirror images, or enantiomers:

    • (1R,3R)-cyclopentane-1,3-diol

    • (1S,3S)-cyclopentane-1,3-diol

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_trans trans-1,3-Cyclopentanediol (Enantiomers) trans_1R3R (1R,3R) trans_1S3S (1S,3S) trans_1R3R->trans_1S3S mirror images cis_meso cis-1,3-Cyclopentanediol (Meso) cis_meso->trans_1R3R Diastereomers 1_3_CPD This compound 1_3_CPD->trans_1R3R Diastereomers 1_3_CPD->cis_meso Diastereomer

Stereoisomers of this compound

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the stereoisomers of this compound are crucial for their identification and separation. While data for the mixture of isomers is readily available, specific data for each stereoisomer is more challenging to find.

Physical Properties
Propertycis-1,3-Cyclopentanedioltrans-1,3-Cyclopentanediol (racemic)(1R,3R)-1,3-Cyclopentanediol(1S,3S)-1,3-CyclopentanediolMixture (cis & trans)
Melting Point (°C) 31[2]40[3]Data not availableData not available40[4]
Boiling Point (°C/mmHg) Data not availableData not availableData not availableData not available80-85 / 0.1[4]
Density (g/mL at 25°C) Data not availableData not availableData not availableData not available1.094[4]
Refractive Index (n20/D) Data not availableData not availableData not availableData not available1.484[5]
CAS Number 16326-97-9[6]16326-98-0[7]16326-98-0[7]185399-66-0[7]59719-74-3[4]
Spectroscopic Data

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the protons and carbons.

¹H NMR Data (Predicted/Reported)

Protonscis-1,3-Cyclopentanediol (ppm)trans-1,3-Cyclopentanediol (ppm)
CH-OH ~4.2 (m)~4.4 (m)
CH₂ (adjacent to CHOH) ~1.8 (m)~1.7 (m)
CH₂ (between CHOH) ~1.5 (m)~1.9 (m)
OH VariableVariable

¹³C NMR Data (Predicted/Reported)

Carbonscis-1,3-Cyclopentanediol (ppm)trans-1,3-Cyclopentanediol (ppm)
C-OH ~74~76
C (adjacent to C-OH) ~43~44
C (between C-OH) ~34~35

IR spectroscopy can provide information about the hydroxyl groups. In the cis isomer, intramolecular hydrogen bonding is possible, which can lead to a broader O-H stretching band compared to the trans isomer where intermolecular hydrogen bonding dominates.[8]

Functional Groupcis-1,3-Cyclopentanediol (cm⁻¹)trans-1,3-Cyclopentanediol (cm⁻¹)
O-H stretch ~3350 (broad)~3380 (broad)
C-H stretch ~2850-2950~2860-2960
C-O stretch ~1050~1070

Conformational Analysis

The cyclopentane ring is not planar and adopts puckered conformations to relieve ring strain. The most stable conformations are the envelope and half-chair forms. For this compound, the substituents' positions (axial or equatorial) influence the overall stability. Theoretical and NMR studies have suggested that the most stable conformers for cis-1,3-cyclopentanediol have the hydroxyl groups in axial positions, which allows for the formation of an intramolecular hydrogen bond.[8] In contrast, the most stable conformers for the trans isomer have the hydroxyl groups in equatorial positions to minimize steric hindrance.[8]

Experimental Protocols

Synthesis of this compound

A common and industrially scalable method for the synthesis of this compound involves a two-step process starting from furfuryl alcohol, a renewable resource.[8]

Step 1: Rearrangement of Furfuryl Alcohol to 4-Hydroxycyclopent-2-enone

This step involves the aqueous phase rearrangement of furfuryl alcohol. The presence of a base catalyst can be beneficial in this reaction.

Step 2: Hydrogenation of 4-Hydroxycyclopent-2-enone to this compound

The intermediate, 4-hydroxycyclopent-2-enone, is then hydrogenated to yield a mixture of cis- and trans-1,3-cyclopentanediol. Common catalysts for this reduction include Raney® Ni or Ruthenium on carbon (Ru/C).[8] The reaction is typically carried out under hydrogen pressure in a suitable solvent like tetrahydrofuran (B95107) (THF). The hydrogenation of cyclopentane-1,3-dione is another route, which kinetically favors the formation of the cis-diastereoisomer.

Separation of cis and trans Isomers

The separation of the cis and trans isomers of this compound can be achieved by fractional distillation under vacuum, exploiting the difference in their boiling points.[8]

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a Vigreux column, a distillation head with a thermometer, a condenser, and receiving flasks. The system is connected to a vacuum pump with a pressure gauge.

  • Procedure:

    • The mixture of this compound isomers is placed in the round-bottom flask with a magnetic stir bar.

    • The system is evacuated to the desired pressure (e.g., 0.1 mmHg).

    • The flask is heated gently in an oil bath.

    • The temperature at the distillation head is monitored closely.

    • Fractions are collected at different temperature ranges. The lower-boiling isomer will distill first.

    • The composition of the collected fractions is analyzed by methods such as Gas Chromatography (GC) or NMR spectroscopy to determine the ratio of cis and trans isomers.

The following diagram illustrates a typical experimental workflow for the synthesis and separation of this compound isomers.

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis start Furfuryl Alcohol rearrangement Aqueous Phase Rearrangement (Base Catalyst) start->rearrangement intermediate 4-Hydroxycyclopent-2-enone rearrangement->intermediate hydrogenation Hydrogenation (e.g., Raney® Ni, H₂) intermediate->hydrogenation mixture Mixture of cis- and trans- This compound hydrogenation->mixture distillation Fractional Distillation (Vacuum) mixture->distillation cis_isomer cis-1,3-Cyclopentanediol distillation->cis_isomer trans_isomers trans-1,3-Cyclopentanediol (racemic mixture) distillation->trans_isomers analysis GC, NMR, IR cis_isomer->analysis trans_isomers->analysis

Synthesis and Separation Workflow

Conclusion

The stereochemistry of this compound plays a critical role in its application as a building block in the synthesis of complex organic molecules and pharmaceuticals. Understanding the distinct properties of its three stereoisomers—the cis meso compound and the pair of trans enantiomers—is essential for their effective utilization. This guide has provided a detailed overview of their molecular structure, stereochemical relationships, and physical and spectroscopic characteristics. The outlined experimental protocols for synthesis and separation offer a practical framework for researchers in the field. Further investigation into the specific biological activities of the individual enantiomers of trans-1,3-cyclopentanediol could be a valuable area for future research.

References

An In-depth Technical Guide to the Identification of Stereoisomers of 1,3-Cyclopentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanediol is a cyclic diol that possesses two stereogenic centers, giving rise to multiple stereoisomers. The spatial arrangement of the hydroxyl groups on the cyclopentane (B165970) ring significantly influences the molecule's physical, chemical, and biological properties. Consequently, the accurate identification and separation of these stereoisomers are of paramount importance in various fields, including asymmetric synthesis, materials science, and particularly in drug development, where the stereochemistry of a molecule can dictate its pharmacological activity and toxicological profile.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural relationships, methods for their separation and identification, and relevant quantitative data.

Stereoisomers of this compound

This compound exists as three distinct stereoisomers: a meso compound (cis-isomer) and a pair of enantiomers (trans-isomers).

  • cis-1,3-Cyclopentanediol ((1R,3S)-1,3-cyclopentanediol): This isomer has both hydroxyl groups on the same side of the cyclopentane ring. Due to a plane of symmetry, it is an achiral meso compound and is, therefore, optically inactive.[1]

  • trans-1,3-Cyclopentanediol: In this configuration, the hydroxyl groups are on opposite sides of the ring. The trans-isomer exists as a pair of non-superimposable mirror images, or enantiomers:

    • (1R,3R)-1,3-cyclopentanediol

    • (1S,3S)-1,3-cyclopentanediol

These enantiomers are chiral and optically active, rotating plane-polarized light in equal but opposite directions. A 1:1 mixture of the (1R,3R) and (1S,3S) enantiomers is known as a racemic mixture and is optically inactive.

The relationship between the stereoisomers is that the cis-isomer is a diastereomer of both the (1R,3R) and (1S,3S) enantiomers.

Stereoisomeric relationships of this compound.

Quantitative Data

The distinct stereochemistry of each isomer leads to differences in their physical and spectroscopic properties.

Table 1: Physical Properties of this compound Stereoisomers

Propertycis-1,3-Cyclopentanediol(rac)-trans-1,3-Cyclopentanediol(1R,3R)-1,3-Cyclopentanediol(1S,3S)-1,3-Cyclopentanediol
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂C₅H₁₀O₂C₅H₁₀O₂
Molecular Weight 102.13 g/mol 102.13 g/mol 102.13 g/mol 102.13 g/mol
CAS Number 16326-97-916326-98-016326-98-0185399-66-0
Appearance Colorless liquid or solidColorless liquid or solidData not availableData not available
Boiling Point Data not available80-85 °C @ 0.1 mmHg (mixture)Data not availableData not available
Melting Point 40 °CData not availableData not availableData not available
Density Data not available1.094 g/mL at 25 °C (mixture)Data not availableData not available
Refractive Index n20/D 1.484 (mixture)n20/D 1.484 (mixture)Data not availableData not available
Optical Rotation [α]D 0° (meso)0° (racemic)Data not availableData not available

Table 2: Spectroscopic Data of this compound Stereoisomers (in CDCl₃)

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
cis-1,3-Cyclopentanediol ~4.4 (m, 2H, CH-OH), ~2.0-1.6 (m, 6H, CH₂)~72 (CH-OH), ~42 (CH₂), ~33 (CH₂)
trans-1,3-Cyclopentanediol ~4.6 (m, 2H, CH-OH), ~2.2-1.5 (m, 6H, CH₂)~75 (CH-OH), ~44 (CH₂), ~35 (CH₂)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The values presented are approximate based on available data and spectral prediction.

Experimental Protocols

Synthesis of Stereoisomers

A common method for the synthesis of cis-diols is the hydrogenation of the corresponding cyclic 1,3-dione.

  • Reaction: Hydrogenation of 1,3-cyclopentanedione (B128120).

  • Procedure:

    • To a solution of 1,3-cyclopentanedione (1.0 eq) in a suitable solvent such as ethanol (B145695) or isopropanol, add a catalytic amount of a heterogeneous catalyst (e.g., 5% Ru/C).[2][3]

    • Pressurize the reaction vessel with hydrogen gas (e.g., 50 bar).[2]

    • Heat the mixture to a specified temperature (e.g., 100 °C) and stir vigorously for a set period (e.g., 7 hours).[2]

    • Monitor the reaction by an appropriate technique (e.g., GC-FID) until completion.

    • After cooling to room temperature and venting the hydrogen, filter the catalyst.

    • Remove the solvent under reduced pressure to yield the crude product, which is predominantly the cis-isomer.[3]

    • Purify the product by fractional distillation or recrystallization.

Synthesis_Meso 1,3-Cyclopentanedione 1,3-Cyclopentanedione cis-1,3-Cyclopentanediol cis-1,3-Cyclopentanediol 1,3-Cyclopentanedione->cis-1,3-Cyclopentanediol H2, Ru/C, Ethanol, 100°C, 50 bar

Synthesis of meso-1,3-cyclopentanediol.

The trans-isomers can be obtained from the racemic mixture produced during synthesis, followed by resolution.

  • Synthesis of Racemic trans-1,3-Cyclopentanediol: The hydrogenation of 1,3-cyclopentanedione can also produce the trans-isomer, with the cis/trans ratio being influenced by reaction conditions.[3]

  • Enzymatic Kinetic Resolution: Lipase-catalyzed acylation is an effective method for resolving the racemic trans-diol.

    • Principle: A lipase (B570770) selectively acylates one enantiomer at a faster rate, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

    • Procedure:

      • Dissolve racemic trans-1,3-cyclopentanediol (1.0 eq) in an appropriate organic solvent (e.g., toluene, THF).

      • Add an acyl donor (e.g., vinyl acetate, 2.0 eq).

      • Add a lipase catalyst (e.g., Pseudomonas cepacia lipase, Novozym 435).[4]

      • Incubate the reaction at a controlled temperature (e.g., 30-45 °C) with stirring.[4]

      • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

      • Separate the acylated enantiomer from the unreacted diol enantiomer by column chromatography.

      • Hydrolyze the acylated enantiomer to obtain the pure diol enantiomer.

Enzymatic_Resolution cluster_0 Racemic trans-1,3-Cyclopentanediol cluster_1 Separated Products (1R,3R)-diol (1R,3R)-diol (1R,3R)-acetate (1R,3R)-acetate (1R,3R)-diol->(1R,3R)-acetate Lipase, Vinyl Acetate (fast) (1S,3S)-diol (1S,3S)-diol (1S,3S)-diol->(1S,3S)-diol Lipase, Vinyl Acetate (slow)

Enzymatic kinetic resolution of trans-1,3-cyclopentanediol.
Analytical Identification

¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis- and trans-isomers due to their different molecular symmetries and spatial arrangements, which result in distinct chemical shifts and coupling constants. The cis-isomer, being a meso compound, will exhibit a simpler spectrum compared to the chiral trans-isomers.

Chiral GC is a powerful technique for separating and quantifying the enantiomers of trans-1,3-cyclopentanediol.

  • Principle: The enantiomers interact differently with a chiral stationary phase, leading to different retention times.

  • Experimental Protocol (Example):

    • Column: A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., β-DEX, γ-DEX).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate). Derivatization (e.g., acetylation) may be required to improve volatility and resolution.

Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of chiral molecules and the precise three-dimensional structure of all stereoisomers, provided that suitable crystals can be obtained. This technique is the definitive method for structural elucidation.

Conclusion

The identification and separation of the stereoisomers of this compound are crucial for their application in stereoselective synthesis and drug development. A combination of synthetic strategies, including asymmetric synthesis and enzymatic resolution, coupled with robust analytical techniques such as NMR spectroscopy and chiral chromatography, allows for the preparation and characterization of each stereoisomer in high purity. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with these important chiral building blocks.

References

An In-Depth Technical Guide to the Cis and Trans Isomers of 1,3-Cyclopentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the stereochemical, physical, and spectroscopic properties of the cis and trans isomers of 1,3-cyclopentanediol. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize diol building blocks in their synthetic endeavors.

Introduction to this compound Stereoisomers

This compound is a five-membered cyclic diol with the chemical formula C₅H₁₀O₂. The spatial arrangement of the two hydroxyl groups relative to the plane of the cyclopentane (B165970) ring gives rise to two diastereomers: cis-1,3-cyclopentanediol and trans-1,3-cyclopentanediol.

  • cis-1,3-Cyclopentanediol : In this isomer, both hydroxyl groups are on the same side of the cyclopentane ring. Due to a plane of symmetry that bisects the C2 carbon and the bond between C4 and C5, the cis isomer is a meso compound. It is achiral and therefore not optically active.

  • trans-1,3-Cyclopentanediol : Here, the hydroxyl groups are on opposite sides of the ring. This arrangement removes the plane of symmetry, resulting in a chiral molecule. The trans isomer exists as a pair of enantiomers: (1R,3R)-1,3-cyclopentanediol and (1S,3S)-1,3-cyclopentanediol. A racemic mixture of these enantiomers is the common form of the trans diol.

The stereoisomeric relationship between these forms is fundamental to their differing physical properties and chemical reactivity.

stereoisomers cluster_cis cis-1,3-Cyclopentanediol (meso) cluster_trans trans-1,3-Cyclopentanediol (Enantiomers) cis cis-(1R,3S) cis_img trans_R (1R,3R) trans_R_img trans_S (1S,3S) trans_S_img mirror Total This compound Total->cis_img Diastereomer Total->trans_R_img Diastereomer

Diagram 1: Stereochemical relationship of this compound isomers.

Conformational Analysis

The cyclopentane ring is not planar and adopts puckered conformations, typically described as envelope or half-chair forms, to relieve ring strain. The preferred conformation for each isomer is dictated by the need to minimize steric and torsional strain, with a significant influence from potential intramolecular hydrogen bonding.

  • cis-Isomer : Theoretical and NMR investigations have shown that the most stable conformation for cis-1,3-cyclopentanediol places both hydroxyl groups in pseudo-axial positions.[1] This arrangement allows for the formation of a stabilizing intramolecular hydrogen bond between the two hydroxyl groups.

  • trans-Isomer : In contrast, the most stable conformation for the trans isomer has both hydroxyl groups in pseudo-equatorial positions.[1] This orientation places the bulky hydroxyl groups further apart, minimizing steric repulsion, but does not permit intramolecular hydrogen bonding.[1]

conformations cluster_cis cis-Isomer Conformation cluster_trans trans-Isomer Conformation cis_conf Diaxial Conformation cis_hbond Intramolecular H-Bond cis_conf->cis_hbond leads to trans_steric Minimized Steric Repulsion trans_conf Diequatorial Conformation trans_conf->trans_steric results in

Diagram 2: Dominant conformations of cis- and trans-1,3-cyclopentanediol.

Physical and Chemical Properties

The differences in stereochemistry and conformation lead to distinct physical and chemical properties for the cis and trans isomers. The trans isomer generally exhibits greater thermal stability.[1][2]

Propertycis-1,3-Cyclopentanedioltrans-1,3-CyclopentanediolMixture of Isomers
Synonym (Z)-1,3-Cyclopentanediol(E)-1,3-Cyclopentanediol1,3-Dihydroxycyclopentane
CAS Number 16326-97-916326-98-059719-74-3[3]
Molecular Weight 102.13 g/mol 102.13 g/mol 102.13 g/mol [3]
Appearance Colorless liquid or solidColorless to light yellow liquidColorless liquid[3]
Melting Point ~27.3 °C (300.4 K)40 °C40 °C (lit.)[4]
Boiling Point --80-85 °C / 0.1 mmHg (lit.)[4] 91 °C / 0.8 mmHg[3]
Density --1.094 g/mL at 25 °C (lit.)[3]
Refractive Index --n20/D 1.484 (lit.)[3]
Thermal Stability Decomposes at 180 °C[1][2]Stable up to 200 °C[1][2]-

Spectroscopic Data

Data Typecis-1,3-Cyclopentanedioltrans-1,3-Cyclopentanediol
¹H NMR Spectra available on PubChem (CID: 643068) and other databases.Spectra available on PubChem (CID: 6951525) and other databases.
¹³C NMR Spectra available on PubChem (CID: 643068) and other databases.Spectra available on PubChem (CID: 6951525) and other databases.
IR Spectroscopy A broad O-H stretch is expected ~3200-3500 cm⁻¹, potentially sharpened by intramolecular H-bonding. C-O stretch ~1000-1320 cm⁻¹.A broad O-H stretch is expected ~3200-3500 cm⁻¹. C-O stretch ~1000-1320 cm⁻¹.

Experimental Protocols

Synthesis of this compound (cis/trans Mixture)

A scalable and cost-effective synthesis route starts from biomass-derived furfuryl alcohol.[1] The process involves two main steps:

  • Aqueous Phase Rearrangement : Furfuryl alcohol undergoes an aqueous phase rearrangement to form 4-hydroxycyclopent-2-enone.

  • Hydrogenation : The 4-hydroxycyclopent-2-enone intermediate is then hydrogenated, typically over a Raney® Ni catalyst, to yield a mixture of cis and trans this compound.[1] The use of tetrahydrofuran (B95107) (THF) as a solvent has been shown to improve the yield of the final diol product.

Separation of cis and trans Isomers by Fractional Distillation

The difference in boiling points between the cis and trans isomers allows for their separation via fractional distillation under reduced pressure.[1]

Protocol:

  • Apparatus Setup : Assemble a fractional distillation apparatus consisting of a round-bottom flask, a Vigreux column (e.g., 10 cm), a distillation head with a thermometer, a condenser, and a receiving flask. The system should be connected to a vacuum pump with a pressure gauge.

  • Charging the Flask : Charge the round-bottom flask with the crude cis/trans mixture of this compound.

  • Distillation : Heat the flask using an oil bath. The temperature of the oil bath is typically varied between 130 °C and 160 °C.

  • Fraction Collection : Collect fractions at different boiling temperatures and pressures. The composition of the fractions will vary, with different cis/trans ratios being obtained. For example, fractions have been collected at temperatures ranging from 110 °C to 125 °C under pressures of 0.85 mbar to 1.6 mbar.[1]

  • Analysis : Analyze the collected fractions by NMR spectroscopy or gas chromatography (GC) to determine the cis/trans ratio.

distillation_workflow start cis/trans Mixture setup Fractional Distillation Apparatus Setup start->setup heat Heat under Vacuum (130-160°C oil bath) setup->heat collect Collect Fractions (e.g., 110-125°C at ~1 mbar) heat->collect analyze Analyze Fractions (NMR, GC) collect->analyze cis_rich cis-enriched Fractions analyze->cis_rich trans_rich trans-enriched Fractions analyze->trans_rich

Diagram 3: Workflow for the separation of this compound isomers.
Synthesis of cis-1,3-Cyclopentanediol from the trans-Isomer via Mitsunobu Reaction

The cis isomer can be synthesized from the trans isomer through a stereoinversive Mitsunobu reaction. This reaction converts a secondary alcohol to another functional group (in this case, an ester, which is then hydrolyzed) with an inversion of stereochemistry.

Protocol:

  • Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve trans-1,3-cyclopentanediol (1 equivalent), a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid, ~1.5 equivalents), and triphenylphosphine (B44618) (PPh₃, ~1.5 equivalents) in an anhydrous solvent such as THF.

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition : Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (~1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC). This forms the cis-diester intermediate.

  • Workup and Hydrolysis : Quench the reaction and work up to isolate the crude diester. Subsequently, hydrolyze the ester groups using a base (e.g., NaOH or KOH in methanol/water) to yield the final cis-1,3-cyclopentanediol product.

  • Purification : Purify the final product by column chromatography or distillation.

References

An In-depth Technical Guide to the meso-1,3-Cyclopentanediol Compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the meso-1,3-cyclopentanediol compound, intended for researchers, scientists, and professionals in the field of drug development. The guide covers the stereochemistry, physicochemical properties, synthesis, and purification of this compound, presenting data in a structured and accessible format.

Stereochemistry and Structural Elucidation

1,3-Cyclopentanediol possesses two stereocenters, which would typically result in four possible stereoisomers (2^n, where n=2). However, due to the presence of an internal plane of symmetry in the cis-isomer, this configuration represents a single, achiral meso compound. The trans-isomer exists as a pair of enantiomers, (1R,3R)- and (1S,3S)-cyclopentanediol. Therefore, there are a total of three stereoisomers for this compound.

The meso compound, cis-1,3-cyclopentanediol, is characterized by having both hydroxyl groups on the same side of the cyclopentane (B165970) ring. This arrangement allows for a plane of symmetry that bisects the molecule, rendering it optically inactive despite the presence of two chiral carbons.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound. Data for the specific meso (cis) isomer is provided where available, alongside data for the mixture of cis and trans isomers for comparison.

Table 1: General and Physical Properties
PropertyValue (meso/cis-isomer)Value (mixture of cis and trans)Reference
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol 102.13 g/mol [1]
CAS Number 16326-97-959719-74-3[1]
Appearance -Colorless to slightly yellow liquid[2]
Melting Point -40 °C (lit.)
Boiling Point -80-85 °C / 0.1 mmHg (lit.)
Density -1.094 g/mL at 25 °C (lit.)
Refractive Index -n20/D 1.484 (lit.)
Table 2: Spectroscopic Data for meso-(cis)-1,3-Cyclopentanediol
Spectroscopic DataValueReference
¹H NMR Data available in spectral databases.[3]
¹³C NMR Data available in spectral databases.[1]
Mass Spectrometry Molecular Ion (M⁺): 102.068079557 Da[1]

Experimental Protocols

Synthesis of this compound via Hydrogenation of 1,3-Cyclopentanedione (B128120)

This protocol describes a general method for the synthesis of a mixture of cis- and trans-1,3-cyclopentanediol through the hydrogenation of 1,3-cyclopentanedione. The ratio of cis to trans isomers can be influenced by the reaction conditions.[4][5]

Materials:

  • 1,3-Cyclopentanedione

  • Ruthenium on Carbon (Ru/C) catalyst (5 wt%)

  • Isopropanol (B130326) (IPA)

  • Hydrogen gas (H₂)

  • Pressure autoclave reactor

Procedure:

  • A pressure autoclave with a nominal volume of 100 mL is charged with 4.90 g (50 mmol) of 1,3-cyclopentanedione and 250 mg of 5 wt% Ru/C catalyst.

  • 50 mL of isopropanol is added to the reactor.

  • The autoclave is sealed and purged with hydrogen gas.

  • The reactor is pressurized to 50 bar with hydrogen gas.

  • The reaction mixture is stirred at 750 rpm and heated to 100 °C.

  • The reaction is allowed to proceed for 7 hours.

  • After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the Ru/C catalyst.

  • The isopropanol is removed under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.[4][5] The kinetically favored product is the cis-isomer.[5]

Purification of meso-(cis)-1,3-Cyclopentanediol by Fractional Distillation

The separation of the meso (cis) and trans isomers of this compound can be achieved by fractional distillation under vacuum, taking advantage of the difference in their boiling points.[6]

Apparatus:

  • 50 mL two-neck round-bottom flask

  • 10 cm Vigreux column

  • Distillation head with a condenser

  • Receiving flask

  • Vacuum pump and gauge

Procedure:

  • The crude mixture of cis- and trans-1,3-cyclopentanediol is placed in the round-bottom flask.

  • The fractional distillation apparatus is assembled.

  • A vacuum is applied to the system.

  • The mixture is heated gently.

  • Fractions are collected at different temperature ranges, corresponding to the boiling points of the different isomers. The composition of each fraction can be analyzed by methods such as gas chromatography (GC) to determine the cis/trans ratio.[6]

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound and the subsequent separation of its stereoisomers.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup cluster_purification Purification Stage start 1,3-Cyclopentanedione reaction Hydrogenation Reaction start->reaction catalyst Ru/C Catalyst catalyst->reaction solvent Isopropanol (Solvent) solvent->reaction h2 Hydrogen (H₂) h2->reaction filtration Catalyst Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation crude Crude Product (cis/trans mixture) evaporation->crude distillation Fractional Distillation crude->distillation meso meso-1,3-Cyclopentanediol (cis-isomer) distillation->meso Lower Boiling Point Fraction trans trans-1,3-Cyclopentanediol (enantiomeric pair) distillation->trans Higher Boiling Point Fraction

Caption: Synthesis and Purification Workflow for this compound Stereoisomers.

References

Spectroscopic Data of 1,3-Cyclopentanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Cyclopentanediol, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Spectroscopic Data Summary

The spectroscopic data for a mixture of cis- and trans-1,3-Cyclopentanediol, as well as for the individual isomers, have been compiled from various spectral databases. The key quantitative data are presented in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Data (Mixture of cis and trans isomers)

Chemical Shift (δ) ppmMultiplicity
1.4 - 2.2m
3.6 (OH)br s
4.3m

¹³C NMR Data (Mixture of cis and trans isomers)

Chemical Shift (δ) ppm
23.5
35.5
44.5
73.0

Note: The broadness and multiplicity of the peaks in the ¹H NMR spectrum are indicative of a mixture of isomers and the presence of hydroxyl protons, which can undergo chemical exchange.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the hydroxyl groups.

IR Spectral Data (Mixture of cis and trans isomers)

Wavenumber (cm⁻¹)Description
3350O-H stretch (broad)
2950C-H stretch
1450C-H bend
1050C-O stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Mass Spectrometry Data (cis-1,3-Cyclopentanediol)

m/zRelative Intensity (%)
1025
84100
6940
5785
4170

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O), and transferred to an NMR tube. The spectrum is acquired on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a wider spectral width, from 0 to 100 ppm, is used.

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample of this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Chemical Sample (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Preparation of Thin Film/Pellet (IR) Sample->Dissolution NMR/IR Vaporization Vaporization (MS) Sample->Vaporization MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec IR Spectrometer Dissolution->IR_Spec MS_Spec Mass Spectrometer Vaporization->MS_Spec NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Cyclopentanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic properties of the cis and trans isomers of 1,3-cyclopentanediol. Due to a notable scarcity of experimental data in publicly accessible literature, this guide synthesizes available calculated data, qualitative observations on thermal stability, and detailed descriptions of the standard experimental protocols used to determine such thermodynamic properties. This information is critical for professionals in drug development and chemical research for understanding the stability, solubility, and conformational behavior of these molecules.

Core Thermodynamic Properties

This compound exists as three stereoisomers: a cis isomer, which is a meso compound, and a pair of trans enantiomers.[1][2] The spatial arrangement of the two hydroxyl groups significantly influences the thermodynamic properties of these isomers, primarily due to the potential for intramolecular hydrogen bonding in the cis form.

Data Presentation

The following tables summarize the available quantitative thermodynamic data for the isomers of this compound. It is critical to note that the presented data for the cis-isomer are computationally derived using the Joback group contribution method and are not the result of experimental measurement.[3] No equivalent data for the trans-isomer were found in the surveyed literature.

Table 1: Calculated Thermodynamic Properties of cis-1,3-Cyclopentanediol [3]

Thermodynamic PropertySymbol (Unit)Calculated Value
Standard Gibbs Free Energy of FormationΔfG° (kJ/mol)-253.58
Enthalpy of Formation (Ideal Gas)ΔfH°gas (kJ/mol)-410.85
Enthalpy of FusionΔfusH° (kJ/mol)11.89
Enthalpy of VaporizationΔvapH° (kJ/mol)60.03

Table 2: Physical Properties of this compound Isomers

Propertycis-Isomertrans-IsomerMixture (cis/trans)
Melting Point (°C)-40[4]40
Boiling Point (°C at 0.1 mmHg)--80-85
Density (g/mL at 25 °C)--1.094
Refractive Index (n20/D)--1.484
Qualitative Thermal Stability

A study on the thermal stability of polyesters synthesized from this compound isomers revealed a significant difference between the cis and trans forms. The trans-isomer exhibits good thermal stability up to 200°C.[5] In contrast, the cis-isomer is less thermally stable, showing degradation at temperatures as low as 180°C.[5] This increased lability of the cis-isomer is attributed to the ability of its hydroxyl groups to form intramolecular hydrogen bonds, which facilitates different degradation pathways.[5]

Experimental Protocols

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined through combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the this compound isomer is placed in a crucible within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The temperature change of the water is meticulously recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

G Workflow for Combustion Calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis weigh Weigh Sample place Place in Crucible weigh->place seal Seal in Bomb place->seal pressurize Pressurize with O2 seal->pressurize ignite Ignite Sample pressurize->ignite measure_temp Measure Temperature Rise ignite->measure_temp calc_q Calculate Heat of Combustion (q) measure_temp->calc_q calc_delta_h Calculate Enthalpy of Formation (ΔfH°) calc_q->calc_delta_h

Combustion Calorimetry Workflow
Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity (Cp) of a substance as a function of temperature. The principle is to introduce a known quantity of heat to the sample and measure the resulting temperature change under conditions where no heat is lost to the surroundings.

Methodology:

  • Sample Loading: A known mass of the this compound isomer is sealed in a sample container within the calorimeter.

  • Thermal Isolation: The calorimeter is placed in a vacuum chamber, and adiabatic shields are used to create an environment where the temperature of the surroundings precisely matches the temperature of the sample container, thus preventing heat exchange.

  • Heating Pulse: A measured amount of electrical energy (heat) is supplied to the sample for a short period.

  • Temperature Measurement: The temperature of the sample is monitored until it reaches a new equilibrium.

  • Calculation: The heat capacity is calculated by dividing the amount of heat added by the observed temperature rise. This process is repeated over a range of temperatures.

G Workflow for Adiabatic Calorimetry cluster_setup Setup cluster_run Experimental Run (Repeated) cluster_calc Calculation load_sample Load Sample thermal_iso Achieve Thermal Isolation load_sample->thermal_iso heat_pulse Apply Heat Pulse thermal_iso->heat_pulse measure_delta_t Measure ΔT heat_pulse->measure_delta_t calc_cp Calculate Heat Capacity (Cp) measure_delta_t->calc_cp calc_cp->heat_pulse Next Temperature Interval

Adiabatic Calorimetry Workflow

Conformational Relationship and Thermodynamic Stability

The difference in thermal stability between the cis and trans isomers of this compound can be understood by examining their preferred conformations.

  • cis-1,3-Cyclopentanediol: Can adopt a conformation where both hydroxyl groups are in pseudo-axial positions, allowing for the formation of an intramolecular hydrogen bond. This interaction can influence the molecule's reactivity and degradation pathways.[5]

  • trans-1,3-Cyclopentanediol: The hydroxyl groups are typically in pseudo-equatorial positions to minimize steric strain, which prevents intramolecular hydrogen bonding.[5]

This fundamental structural difference is the likely origin of the observed disparity in their thermodynamic stabilities.

G cluster_isomers This compound Isomers cluster_conformation Preferred Conformation cluster_bonding Hydrogen Bonding cluster_stability Thermodynamic Consequence cis cis-Isomer cis_conf Pseudo-axial OH groups cis->cis_conf trans trans-Isomer trans_conf Pseudo-equatorial OH groups trans->trans_conf intra_h_bond Intramolecular H-Bond Possible cis_conf->intra_h_bond no_intra_h_bond No Intramolecular H-Bond trans_conf->no_intra_h_bond less_stable Lower Thermal Stability intra_h_bond->less_stable more_stable Higher Thermal Stability no_intra_h_bond->more_stable

Isomer Conformation and Stability

References

1,3-Cyclopentanediol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological information for 1,3-Cyclopentanediol (CAS RN: 59719-74-3), a versatile intermediate used in the synthesis of various organic compounds, including polyester (B1180765) polymers and as an additive in plastics, paints, and coatings.[1] Due to its increasing application in research and development, a thorough understanding of its safety profile is crucial for ensuring laboratory and personnel safety. This guide consolidates available data from multiple safety data sheets and toxicological resources to provide a centralized reference for professionals working with this chemical.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. This compound is a combustible solid that appears as a colorless to light orange or yellow clear liquid after melting.[2][3] Key quantitative properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₅H₁₀O₂[2][4]
Molecular Weight 102.13 g/mol [2][4]
CAS Number 59719-74-3[2][4]
EC Number 261-880-1[2][4]
Melting Point 40 °C (lit.)[2][5]
Boiling Point 80-85 °C / 0.1 mmHg (lit.)[2]
Density 1.094 g/mL at 25 °C (lit.)[2]
Flash Point 113 °C (235.4 °F) - closed cup[2][6]
Refractive Index n20/D 1.484 (lit.)[2]
pKa 14.65 ± 0.40 (Predicted)[5]

Toxicological Information and Hazard Classification

Based on available safety data sheets, this compound, particularly the cis-isomer, is classified as hazardous.[7] The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[7][8]

Hazard Classification
Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[7][8]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[7][8]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[7]

Note: This classification is based on GHS information provided for the cis-isomer and may be applicable to mixtures.

Summary of Toxicological Effects
  • Acute Oral Toxicity: Harmful if swallowed.[7]

  • Skin Irritation: Causes skin irritation.[7][8]

  • Eye Irritation: Causes serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to indicate carcinogenic, mutagenic, or reproductive effects.[9]

  • Endocrine Disruption: The substance is not considered to have endocrine-disrupting properties.[10]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Work in a well-ventilated area. Use only outdoors or in a well-ventilated area.[8]

  • Use a local exhaust ventilation system to prevent the generation of vapor or mist.[10]

  • Ensure a safety shower and eye bath are readily accessible.[10]

Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or goggles. A face shield may also be appropriate.[10]
Skin Protection Wear protective gloves and a protective suit or long-sleeved clothing to prevent skin contact.[9][10]
Respiratory Protection If ventilation is inadequate, use a gas mask or other approved respiratory protection.[10]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[8][10]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

  • Wash hands and any exposed skin thoroughly after handling.[8]

  • Do not eat, drink, or smoke when using this product.

Storage Conditions
  • Store in a cool, shaded, and well-ventilated place.[8][10]

  • Keep the container tightly closed.[8][10]

  • Protect from moisture as the substance is hygroscopic.[3][10]

  • Store under an inert atmosphere.[8]

  • Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, and acids.[8]

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[8][10]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[8][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][10]
Ingestion Rinse mouth with water. Get medical advice/attention.[9][10]

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound were not found, the assessment of its irritant properties would likely follow standardized OECD guidelines. These protocols provide a framework for evaluating the potential of a chemical to cause skin and eye irritation.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Model: The test is typically conducted on a single healthy young adult albino rabbit.

  • Test Substance Application: A small area of the animal's skin (approximately 6 cm²) is clipped free of fur. The test substance is applied to this area and covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours after patch removal).

  • Scoring: The severity of the skin reactions is scored using a standardized system. The reversibility of the observed effects is also assessed.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Model: The test is typically performed on a single healthy young adult albino rabbit.

  • Test Substance Instillation: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Scoring: The degree of eye irritation is scored based on the severity of the observed lesions. The reversibility of the effects is also evaluated.

Visualized Workflows

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

prep Preparation & Planning ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Before starting work handling Chemical Handling (Weighing, Transferring) ppe->handling Ready for handling waste Waste Disposal (Properly labeled waste container) handling->waste After use cleanup Decontamination & Cleanup waste->cleanup end End of Process cleanup->end exposure Accidental Exposure Occurs remove Remove from Exposure Source exposure->remove first_aid Administer First Aid (Based on exposure route) remove->first_aid seek_medical Seek Medical Attention (If symptoms persist or are severe) first_aid->seek_medical report Report Incident seek_medical->report

References

An In-depth Technical Guide to the Solubility of 1,3-Cyclopentanediol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,3-Cyclopentanediol is a valuable diol used as a monomer in polymer synthesis and as a building block in the preparation of various organic compounds.[1] Understanding its solubility in common organic solvents is critical for its application in reaction chemistry, purification, and formulation development. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for its expected solubility profile based on physicochemical principles. Furthermore, it offers detailed experimental protocols for researchers to accurately determine the solubility of this compound in solvents relevant to their work.

Introduction to this compound

This compound, with the molecular formula C₅H₁₀O₂, is a cyclic alcohol containing two hydroxyl (-OH) groups positioned on a five-membered carbon ring.[2] It exists as cis and trans stereoisomers, which can influence its physical properties and reactivity.[3][4] The presence of two polar hydroxyl groups on a compact cycloalkane frame dictates its solubility characteristics, making it a versatile compound in various chemical applications.[1]

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[5] this compound's two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, rendering the molecule highly polar.[2]

  • Polar Protic Solvents (e.g., Alcohols - Methanol, Ethanol): High solubility is anticipated in these solvents. Both this compound and protic solvents can engage in extensive hydrogen bonding, leading to strong solute-solvent interactions and miscibility. Diols are generally soluble in other polar solvents.[6]

  • Polar Aprotic Solvents (e.g., Ketones - Acetone; Ethers - THF; Esters - Ethyl Acetate): Good to moderate solubility is expected. While these solvents cannot donate hydrogen bonds, their oxygen atoms can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of this compound.

  • Nonpolar Solvents (e.g., Hydrocarbons - Hexane, Toluene): Poor solubility is predicted in nonpolar solvents. The significant difference in polarity and the inability of nonpolar solvents to form hydrogen bonds result in weak solute-solvent interactions compared to the strong hydrogen bonds between the diol molecules themselves. As the hydrocarbon portion of a diol's structure increases, its solubility in water and polar solvents decreases.[6]

Quantitative Solubility Data

An extensive review of scientific literature and chemical databases reveals a notable absence of specific quantitative data on the solubility of this compound in common organic solvents. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Methanol
e.g., Acetone
e.g., Ethyl Acetate
e.g., Tetrahydrofuran (THF)
e.g., Toluene
e.g., Hexane

Experimental Protocols for Solubility Determination

Accurate solubility measurement is essential for process development and chemical research. The following protocols describe the well-established shake-flask method for determining thermodynamic equilibrium solubility, followed by common analytical techniques for quantification.

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.[7] It involves agitating an excess amount of the solute with the solvent at a constant temperature until equilibrium is reached.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to confirm that equilibrium has been reached by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the value remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to permit the undissolved solid to settle. Alternatively, for faster separation, centrifuge the samples at the controlled temperature. The clear supernatant is the saturated solution.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant for analysis. It is crucial to avoid disturbing the solid phase. Filtration using a syringe filter compatible with the solvent may also be employed, though potential adsorption of the solute onto the filter should be considered.[8] The concentration of this compound in the aliquot is then determined using one of the analytical methods described below.

Analytical Quantification Techniques

4.2.1. Gravimetric Analysis

This is a straightforward and absolute method for determining concentration that does not require an analytical standard.[9][10][11]

  • Sample Preparation: Pipette a precise volume (e.g., 5 or 10 mL) of the saturated supernatant into a pre-weighed, dry evaporating dish or beaker.

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven set to a temperature below the decomposition point of this compound can be used.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the residue to a constant weight in a desiccator or oven.

  • Calculation: The solubility is calculated from the mass of the residue and the initial volume of the solution.

    • Solubility (g/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration, especially in complex mixtures.[12][13]

  • Method Development: Develop an HPLC method capable of resolving this compound from any potential impurities. A common approach for diols involves a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol, and detection via a refractive index detector (RID) or, after derivatization, a UV detector.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Accurately dilute an aliquot of the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC. Determine the concentration of this compound in the diluted sample from its peak area using the calibration curve. Calculate the original solubility by accounting for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Solubility_Workflow cluster_prep Phase 1: Sample Preparation & Equilibration cluster_separation Phase 2: Phase Separation cluster_analysis Phase 3: Quantification & Analysis cluster_end Phase 4: Data Calculation start Start add_excess Add excess this compound to known volume of solvent start->add_excess equilibrate Equilibrate at constant T (e.g., 24-72h with agitation) add_excess->equilibrate settle Allow solid to settle (or centrifuge/filter) equilibrate->settle collect Collect clear supernatant (Saturated Solution) settle->collect quant_choice Choose Quantification Method collect->quant_choice dilute_sample Dilute supernatant collect->dilute_sample gravimetric Gravimetric Analysis quant_choice->gravimetric Direct hplc Chromatographic Analysis (HPLC) quant_choice->hplc Indirect weigh_aliquot Take known volume/mass of supernatant gravimetric->weigh_aliquot evaporate Evaporate solvent weigh_aliquot->evaporate weigh_residue Weigh dry residue evaporate->weigh_residue calculate Calculate Solubility (e.g., g/100mL or mol/L) weigh_residue->calculate prepare_standards Prepare calibration curve hplc->prepare_standards analyze_hplc Analyze via HPLC dilute_sample->analyze_hplc analyze_hplc->calculate

References

The Rising Therapeutic Potential of 1,3-Cyclopentanediol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentane (B165970) ring, a fundamental scaffold in numerous biologically active molecules, continues to be a focal point in the quest for novel therapeutics. Among its varied structural isomers, derivatives of 1,3-cyclopentanediol are emerging as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the antiviral, anticancer, and anti-inflammatory potential of these derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the intricate signaling pathways these molecules modulate.

Antiviral Activity of this compound Derivatives: Carbocyclic Nucleoside Analogs

A prominent class of this compound derivatives with significant therapeutic interest is the carbocyclic nucleoside analogs. In these compounds, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring, a modification that imparts greater metabolic stability.[1] This structural change has led to the development of potent antiviral agents.

The primary mechanism of antiviral action for these carbocyclic nucleosides involves the inhibition of viral DNA or RNA polymerases.[2][3] After entering a host cell, these analogs are phosphorylated by host and/or viral kinases to their active triphosphate form. This triphosphate then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. Once incorporated, they can act as chain terminators or disrupt the normal function of the viral polymerase, thereby halting viral replication.[4][5]

Quantitative Antiviral Data

The antiviral efficacy of several carbocyclic nucleoside analogs derived from a this compound scaffold has been evaluated against a range of viruses. The following table summarizes key quantitative data from these studies.

Compound/DerivativeVirusAssayCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
1,2,3-Triazole analogue (17c)Vaccinia VirusPlaque Reduction-0.4>100>250[6]
1,2,3-Triazole analogue (17c)Cowpox VirusPlaque Reduction-39>100>2.6[6]
1,2,3-Triazole analogue (17c)SARS-CoV--47>100>2.1[6]
1,2,4-Triazole analogue (17a)SARS-CoV--21>100>4.8[6]
Cyclopentenylcytosine (CPE-C)Herpes Simplex Virus-1 (HSV-1)--Potent Activity--[7]
Cyclopentenylcytosine (CPE-C)Influenza Virus--Good Activity--[7]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[8][9]

  • Cell Seeding: Plate a confluent monolayer of host cells in 6-well or 12-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compound in a culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Mix the diluted virus with the various concentrations of the test compound and incubate for 1 hour at 37°C.

  • Adsorption: Remove the culture medium from the cells and add the virus-compound mixtures to the wells. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to each well. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Staining: Fix the cells (e.g., with 10% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Carbocyclic_Nucleoside Carbocyclic Nucleoside (this compound Derivative) Kinase1 Host/Viral Kinase Carbocyclic_Nucleoside->Kinase1 Phosphorylation Kinase2 Host/Viral Kinase Kinase1->Kinase2 Phosphorylation Kinase3 Host/Viral Kinase Kinase2->Kinase3 Phosphorylation Triphosphate_Analog Active Triphosphate Analog Kinase3->Triphosphate_Analog Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate_Analog->Viral_Polymerase Competitive Inhibition Viral_Genome Growing Viral DNA/RNA Chain Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination/ Replication Inhibition Viral_Genome->Chain_Termination Natural_NTPs Natural Nucleoside Triphosphates Natural_NTPs->Viral_Polymerase

Caption: Mechanism of antiviral action of carbocyclic nucleosides.

Anticancer Activity of this compound Derivatives

The structural similarity of carbocyclic nucleoside analogs to endogenous nucleosides also makes them potent anticancer agents. Their mechanism of action in cancer cells is multifaceted, primarily involving the disruption of nucleic acid synthesis and repair.[10]

Upon cellular uptake, these compounds are phosphorylated to their triphosphate forms, which can then be incorporated into DNA by cellular DNA polymerases. This incorporation can lead to chain termination, DNA damage, and the induction of apoptosis (programmed cell death).[4] Furthermore, some derivatives can inhibit key enzymes involved in nucleotide metabolism, leading to an imbalance in the cellular nucleotide pool and further disrupting DNA replication and repair.

Quantitative Anticancer Data

The cytotoxic effects of several carbocyclic nucleoside analogs have been assessed against various cancer cell lines. The table below presents the 50% inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Cyclopentenylcytosine (CPE-C)L1210 Leukemia (ara-C resistant)Significant Activity[7]
Cyclopentenylcytosine (CPE-C)A549 Lung Carcinoma (xenograft)100% Growth Inhibition[7]
Cyclopentenylcytosine (CPE-C)MX-1 Mammary Tumor (xenograft)100% Growth Inhibition[7]
Adenosine Analogue (Compound 5)Murine Leukemia (L1210/0)Moderate Inhibition[11]
Adenosine Analogue (Compound 5)Human T-lymphocyte (Molt4/C8)Moderate Inhibition[11]
Adenosine Analogue (Compound 5)Human T-lymphocyte (CEM/0)Moderate Inhibition[11]
Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by propidium (B1200493) iodide.

  • Staining: Add propidium iodide (PI) staining solution to the cells.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This assay is used to detect and quantify apoptotic cells.[16][17][18]

  • Cell Treatment: Induce apoptosis in cells by treating them with the test compound.

  • Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and a dead cell stain like propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Anticancer_Mechanism Carbocyclic_Nucleoside Carbocyclic Nucleoside (this compound Derivative) Phosphorylation Phosphorylation (in cell) Carbocyclic_Nucleoside->Phosphorylation Triphosphate_Analog Active Triphosphate Analog Phosphorylation->Triphosphate_Analog DNA_Polymerase Cellular DNA Polymerase Triphosphate_Analog->DNA_Polymerase Inhibition DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Anticancer mechanism of carbocyclic nucleosides.

Anti-inflammatory Activity of this compound Derivatives

Beyond their roles as nucleoside analogs, derivatives containing a cyclopentane core, particularly cyclopentenone prostaglandins, have demonstrated significant anti-inflammatory properties. These compounds can modulate key inflammatory signaling pathways, offering a different therapeutic avenue.

The primary anti-inflammatory mechanism of these derivatives involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[19] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, these compounds can effectively dampen the inflammatory response. Some derivatives may also exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.

Quantitative Anti-inflammatory Data

While extensive quantitative data for this compound derivatives as anti-inflammatory agents is still emerging, studies on related cyclopentane-containing compounds provide valuable insights.

Compound ClassTargetAssayIC50/EffectReference
Cyclopentenone ProstaglandinsNF-κBReporter AssayPotent Inhibition[19]
1-Methylhydantoin Cinnamoyl ImidesCOX-1In vitro enzymaticIC50: 37 ± 4 µM (Compound 4)[20]
1-Methylhydantoin Cinnamoyl ImidesCOX-2In vitro enzymaticIC50: 126 ± 12 µM (Compound 4)[20]
Cyclic Imides with SulfonamideInflammationCarrageenan-induced paw edema77.8% reduction (Compound 4)[21]
Experimental Protocols

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[19][22]

  • Reagent Preparation: Reconstitute and prepare all kit components (COX-2 enzyme, assay buffer, probe, cofactor, arachidonic acid) as per the manufacturer's instructions.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

  • Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of 535 nm and an emission of 587 nm.

  • Calculation: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the enzyme control, and the IC50 value is determined.

NF-κB Reporter Assay

This cell-based assay is used to measure the activity of the NF-κB transcription factor.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing a luciferase or other reporter gene under the control of an NF-κB response element.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with the test compounds for a specified period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • Analysis: The inhibition of NF-κB activity is determined by the reduction in reporter gene expression in the presence of the test compound compared to the stimulated control.

Anti_inflammatory_Mechanism cluster_cytoplasm Cytoplasm Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation Cyclopentenone_PG Cyclopentenone Prostaglandin (this compound Derivative) Cyclopentenone_PG->IKK Inhibition Cyclopentenone_PG->NFkB Inhibition of DNA Binding

References

A Comprehensive DFT Analysis of Keto-Enol Tautomerization in 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The keto-enol tautomerization of β-dicarbonyl compounds is a fundamental process in organic chemistry with significant implications for reactivity, synthesis, and drug design. This whitepaper provides an in-depth technical analysis of the tautomerization of 1,3-cyclopentanedione (B128120), a representative cyclic β-diketone, using Density Functional Theory (DFT). It summarizes key thermodynamic and kinetic data from computational studies, details the underlying theoretical methodologies, and presents visual workflows of the reaction mechanism and computational protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of computational approaches to tautomerism.

Introduction

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a critical concept in chemistry. The most common form, keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons between a carbonyl compound (keto form) and its corresponding vinyl alcohol (enol form). For β-dicarbonyl compounds like 1,3-cyclopentanedione, this equilibrium is particularly significant. The enol form can be substantially stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[1]

The relative stability of these tautomers and the energy barrier for their interconversion are influenced by several factors, including molecular structure, solvent polarity, and temperature.[2][3] Polar solvents, for instance, can stabilize the more polar keto tautomer, shifting the equilibrium.[3] Understanding and predicting this equilibrium is vital in fields like drug development, where a molecule's tautomeric state can dictate its binding affinity to a biological target.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating these subtle energetic relationships.[4] By solving approximations of the Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, relative energies of isomers, and the activation energies of reaction pathways, providing insights that complement experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] This paper focuses on the specific findings from DFT studies on 1,3-cyclopentanedione.

Computational Methodology

The data presented herein is derived from high-level DFT calculations cited in the literature. The protocols employed are representative of modern computational chemistry standards for studying reaction mechanisms.

Protocol: Tautomerization Energy Landscape Calculation

  • Initial Structure Generation: 3D structures of the diketo and enol tautomers of 1,3-cyclopentanedione are generated using molecular modeling software.

  • Geometry Optimization: The geometries of the ground state reactants (diketo form), products (enol form), and the transition state (TS) connecting them are fully optimized. This is typically performed using a specific functional and basis set, such as the M06-2X functional with the 6-31+G(d,p) basis set.[7] The M06-2X functional is known for its robust performance in thermochemistry and kinetics.

  • Solvent Modeling: To simulate realistic solution-phase conditions, an implicit solvation model, such as the Solvation Model based on Density (SMD), is applied during the calculations.[2][7] This model treats the solvent as a continuous medium with specific dielectric properties.

  • Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures at the same level of theory. This step serves two purposes:

    • To confirm that the ground states (keto and enol) are true minima on the potential energy surface (zero imaginary frequencies).

    • To verify that the transition state structure is a first-order saddle point (exactly one imaginary frequency), which corresponds to the vibrational mode of the proton transfer.

  • Energy Calculation: The electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies of all species are calculated. The relative energies and activation barriers are then determined from these values.

  • Reaction Pathway Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the identified transition state correctly connects the reactant (keto) and product (enol) minima.[7]

Results: Energy and Activation Barriers

DFT studies provide precise quantitative data on the thermodynamics and kinetics of the tautomerization process. The following tables summarize key findings for 1,3-cyclopentanedione (β-cyclopentanedione) from a comprehensive study on cyclic diketones.[7][8]

Table 1: Relative Free Energies of 1,3-Cyclopentanedione Tautomers

Tautomer Relative Free Energy (kcal/mol) in Aqueous Medium Stability
Diketo Form 0.00 (Reference) Less Stable
Enol Form -1.8 to -1.2 More Stable

Energies calculated at the M062X-SMD(aq)/6-31+G(d,p) level of theory. A negative value indicates greater stability relative to the diketo form.[8] The enol form of 1,3-cyclopentanedione is predicted to be about 1-3 kcal/mol more stable than the diketo form.[9]

Table 2: Activation Free Energy Barriers for Tautomerization

Reaction Pathway Uncatalyzed Barrier (kcal/mol) Water-Assisted Barrier (kcal/mol)
Diketo → Enol 58.4 28.6

Activation barriers represent the Gibbs free energy difference between the transition state and the diketo form, calculated at the M062X-SMD(aq)/6-31+G(d,p) level of theory.[7][8]

These results highlight two critical points. First, the enol form of 1,3-cyclopentanedione is thermodynamically favored, likely due to the stabilizing effect of the intramolecular hydrogen bond. Second, the uncatalyzed proton transfer faces a very high energy barrier (~58 kcal/mol), making the spontaneous process extremely slow.[1] However, the presence of a single water molecule, acting as a proton shuttle, can reduce this barrier by nearly half, demonstrating the crucial catalytic role of protic solvents in the mechanism.[7]

Visualizing the Process

Diagrams are essential for conceptualizing complex chemical processes and computational workflows. The following have been generated using the DOT language to illustrate the core concepts.

Tautomerization Mechanism

The mechanism involves the transfer of an alpha-proton to a carbonyl oxygen. This can occur directly (intramolecularly) or be mediated by solvent molecules. The diagram below shows the energetic landscape of this process.

G Figure 1: Energy Profile for Keto-Enol Tautomerization Keto Form Keto Form Enol Form Enol Form Keto Form->Enol Form ΔG (Reaction Free Energy) Transition State Transition State Transition State->Enol Form E0 E1 E2

Figure 1: Energy Profile for Keto-Enol Tautomerization
DFT Computational Workflow

The process of computationally studying this reaction follows a logical and rigorous sequence of steps to ensure accuracy and validity of the results.

G start 1. Generate Initial Structures (Keto, Enol) opt 2. Geometry Optimization (e.g., M06-2X/6-31+G(d,p)) start->opt ts_search 3. Transition State (TS) Search opt->ts_search freq 4. Vibrational Frequency Analysis ts_search->freq verify 5. Verify Minima (0 imag. freq) & TS (1 imag. freq) freq->verify verify->ts_search Incorrect    irc 6. IRC Calculation (Confirm TS connects reactants/products) verify->irc   Correct energy 7. Final Energy Calculation (Gibbs Free Energy) irc->energy end 8. Analyze ΔG and ΔG‡ energy->end caption Figure 2: Workflow for a DFT Tautomerization Study

References

Methodological & Application

Synthesis of 1,3-Cyclopentanediol from Furfuryl Alcohol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,3-cyclopentanediol, a valuable cyclic diol monomer, from the renewable feedstock furfuryl alcohol. This two-step method involves the aqueous-phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by the hydrogenation of this intermediate to the final product. This approach offers a cost-effective and scalable route to a key building block for various applications, including polymer synthesis.[1][2][3]

Reaction Pathway

The synthesis proceeds through a two-step reaction pathway. The first step is the Piancatelli rearrangement of furfuryl alcohol in an aqueous medium to form 4-hydroxycyclopent-2-enone. This intermediate is then hydrogenated to yield this compound.[1][2][3][4][5] The use of a base catalyst in the first step is crucial to minimize side reactions such as the formation of levulinic acid and the polymerization of furfuryl alcohol.[1][2][3][5]

Reaction_Pathway FA Furfuryl Alcohol HCP 4-Hydroxycyclopent-2-enone FA->HCP Aqueous Phase Rearrangement (Base Catalyst, e.g., MgAl-HT) CPD This compound HCP->CPD Hydrogenation (Catalyst, e.g., Raney® Ni)

Caption: Overall reaction scheme for the synthesis of this compound from furfuryl alcohol.

Experimental Workflow

The general experimental workflow involves two main reaction stages followed by purification steps. Initially, the rearrangement reaction is performed, and the intermediate product is isolated. Subsequently, the hydrogenation of the intermediate is carried out to produce the final product, which is then purified.

Experimental_Workflow start Start step1 Step 1: Aqueous Phase Rearrangement - Charge reactor with water and MgAl-HT catalyst - Heat to reaction temperature - Inject aqueous furfuryl alcohol solution start->step1 quench1 Quench Reaction step1->quench1 separation1 Separation - Centrifuge to remove catalyst and polymer - Remove water by vacuum distillation quench1->separation1 intermediate Isolated 4-Hydroxycyclopent-2-enone separation1->intermediate step2 Step 2: Hydrogenation - Dissolve intermediate in THF - Add Raney® Ni catalyst - Pressurize with H2 and heat intermediate->step2 filtration Filtration - Remove Raney® Ni catalyst step2->filtration purification Purification - Remove solvent by vacuum distillation - Purify by batch distillation filtration->purification product Purified this compound purification->product end End product->end

Caption: A generalized experimental workflow for the two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the synthesis of this compound from furfuryl alcohol.

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Hydroxycyclopent-2-enone

ParameterValueReference
Catalyst MgAl-HT[6]
Solvent Water[6]
Furfuryl Alcohol Concentration 20 wt% aqueous solution[6]
Reaction Temperature 503 K[6]
Reaction Time 2 minutes[6]
Carbon Yield of 4-Hydroxycyclopent-2-enone 77.6%[6]
Purity of Crude 4-Hydroxycyclopent-2-enone ~97%[6]

Table 2: Reaction Conditions and Yields for the Hydrogenation of 4-Hydroxycyclopent-2-enone

ParameterValueReference
Catalyst Raney® Ni[1][3]
Solvent Tetrahydrofuran (B95107) (THF)[1][3]
Substrate Concentration 15.8 wt% in THF[3]
Carbon Yield of this compound 92.8%[3]

Table 3: Overall Yield and Purity of this compound

ParameterValueReference
Overall Carbon Yield 72.0%[1][2][3]
Purity after Batch Distillation 96-98 wt%[6]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from furfuryl alcohol.

Protocol 1: Synthesis of 4-Hydroxycyclopent-2-enone

This protocol is adapted from a reported large-scale synthesis.[6]

Materials:

  • Furfuryl alcohol (20 wt% aqueous solution)

  • MgAl-HT catalyst

  • Deionized water

  • Stainless-steel autoclave reactor (e.g., Parr 4553)

  • HPLC pump

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Charge a stainless-steel autoclave reactor with 2000 g of deionized water and 0.65 g of MgAl-HT catalyst.

  • Purge the reactor with an inert gas (e.g., Argon) six times.

  • Heat the reactor to 503 K with stirring.

  • Inject 500 mL of a 20 wt% aqueous solution of furfuryl alcohol into the reactor using an HPLC pump at a feeding rate of 80 mL/min.

  • Stir the reaction mixture at 800 rpm for 2 minutes.

  • Rapidly cool the reactor to room temperature using a cooling water bath.

  • Transfer the liquid product and centrifuge to remove the MgAl-HT catalyst and any polymeric byproducts.

  • Remove the water from the supernatant by vacuum distillation to obtain crude 4-hydroxycyclopent-2-enone. The product is of high purity (~97%) and can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the hydrogenation of the intermediate product.

Materials:

  • Crude 4-hydroxycyclopent-2-enone

  • Raney® Ni catalyst (slurry in water)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor

  • Filtration apparatus

Procedure:

  • In a high-pressure hydrogenation reactor, dissolve the crude 4-hydroxycyclopent-2-enone in tetrahydrofuran to a concentration of approximately 15.8 wt%.

  • Carefully add Raney® Ni catalyst to the reactor. The amount of catalyst can be optimized, but a typical starting point is 5-10 wt% relative to the substrate.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-6 MPa).

  • Heat the reactor to the reaction temperature (e.g., 373-413 K) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using techniques like GC or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney® Ni catalyst.

  • Remove the THF solvent by vacuum distillation to obtain crude this compound.

Protocol 3: Purification of this compound

This protocol describes the final purification of the product.[6]

Materials:

  • Crude this compound

  • Batch distillation apparatus

Procedure:

  • Charge a distillation flask with the crude this compound.

  • Set up the batch distillation apparatus.

  • Set the reboiler temperature to 423 K and the insulation temperature of the column to 378 K.

  • Apply a vacuum of 96 kPa overhead.

  • Allow the system to reflux for 2 hours.

  • Collect the overhead product at a reflux ratio of 10:1 to obtain purified this compound with a purity of 96-98 wt%.

References

Application Notes and Protocols for the Hydrogenation of 1,3-Cyclopentanedione to 1,3-Cyclopentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic hydrogenation of 1,3-cyclopentanedione (B128120) to 1,3-cyclopentanediol. This transformation is a key step in the synthesis of various valuable building blocks for polymers and pharmaceuticals. The protocols described herein focus on achieving high yields and understanding the diastereoselectivity of the reaction.

Introduction

This compound is a versatile chemical intermediate. Its synthesis from 1,3-cyclopentanedione via hydrogenation is a direct and efficient route. This reduction can be achieved using various catalytic systems, with heterogeneous catalysts like ruthenium on carbon (Ru/C) offering advantages in terms of scalability, catalyst recovery, and robustness.[1][2][3] The reaction typically produces a mixture of cis and trans diastereomers, the ratio of which can be influenced by reaction conditions.[1]

Reaction Pathway

The hydrogenation of 1,3-cyclopentanedione to this compound proceeds through a two-step reduction. The first hydrogenation step yields the intermediate 3-hydroxycyclopentanone (B2513457). This intermediate can then be further hydrogenated to the final product, this compound. A potential side reaction is the dehydration of 3-hydroxycyclopentanone to cyclopent-2-enone, which can lead to the formation of cyclopentanone (B42830) and cyclopentanol (B49286) as byproducts.[2]

Reaction_Pathway CPDione 1,3-Cyclopentanedione HCPone 3-Hydroxycyclopentanone CPDione->HCPone + H₂ CPDiol This compound HCPone->CPDiol + H₂ C C HCPone->C Penone - H₂O CPanone Cyclopentanone Penone->CPanone + H₂ CPanol Cyclopentanol CPanone->CPanol + H₂

Caption: Reaction pathway for the hydrogenation of 1,3-cyclopentanedione.

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation using Ruthenium on Carbon (Ru/C)

This protocol is based on a systematic study of the hydrogenation of 1,3-cyclopentanedione using a commercial Ru/C catalyst.[1][2][3]

Materials:

  • 1,3-Cyclopentanedione

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Isopropanol (or other suitable solvent, see data table)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry.

  • Charging the Reactor: To the autoclave, add 1,3-cyclopentanedione (e.g., 4.90 g, 50 mmol) and the Ru/C catalyst (e.g., 250 mg, 5 wt% with respect to the substrate).[1]

  • Solvent Addition: Add the solvent (e.g., 50 mL of isopropanol).[1]

  • Sealing and Purging: Seal the autoclave. Purge the reactor multiple times with nitrogen gas followed by hydrogen gas to remove any air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar). Heat the reactor to the target temperature (e.g., 100 °C) while stirring.[3]

  • Reaction Monitoring: Maintain the temperature and pressure for the desired reaction time. The reaction progress can be monitored by taking samples (if the reactor setup allows) and analyzing them by GC or NMR.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Work-up: Open the reactor and filter the reaction mixture to remove the Ru/C catalyst. The catalyst can be washed with a small amount of the solvent.

  • Product Isolation: The solvent can be removed from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation charge_reactor Charge Reactor: 1,3-Cyclopentanedione, Ru/C, Solvent seal_purge Seal and Purge (N₂, then H₂) charge_reactor->seal_purge pressurize_heat Pressurize with H₂ and Heat to Target Temperature seal_purge->pressurize_heat react Stir for Reaction Time pressurize_heat->react cool_vent Cool and Vent react->cool_vent filter_catalyst Filter to Remove Catalyst cool_vent->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent purify Purify Product (optional) remove_solvent->purify

Caption: General experimental workflow for Ru/C catalyzed hydrogenation.

Quantitative Data Summary

The following table summarizes the results from the hydrogenation of 1,3-cyclopentanedione under various conditions using a 5% Ru/C catalyst.[1][2]

EntryTemperature (°C)H₂ Pressure (bar)SolventTime (h)Conversion (%)Yield of this compound (%)cis:trans Ratio
110050Isopropanol4>99717:3
2100100Isopropanol4>99707:3
38050Isopropanol6>99757:3
412050Isopropanol2>99651:1
510050tert-Butanol (B103910)4>99787:3
610050Tetrahydrofuran4>99687:3
710050Water2485557:3

Data sourced from a study by G. J. M. Gruter et al.[1][2]

Observations:

  • The choice of solvent significantly impacts the reaction, with tert-butanol providing the highest yield.[1]

  • Temperature plays a crucial role in the diastereoselectivity of the product. At elevated temperatures (e.g., 120 °C), epimerization occurs, leading to a higher proportion of the trans isomer.[1]

  • The reaction is generally high-yielding and proceeds to full conversion under the tested conditions, with the exception of water as a solvent which resulted in lower conversion and yield.[1]

Alternative Methodologies

While heterogeneous hydrogenation with Ru/C is a robust method, other catalytic systems have been explored for the reduction of cyclic 1,3-diones. Asymmetric transfer hydrogenation using chiral Ru, Rh, or Ir complexes can achieve mono-reduction to the corresponding hydroxy-ketone with high enantioselectivity.[4][5] This approach is particularly valuable for the synthesis of chiral building blocks. However, for the complete reduction to the diol, over-reduction is a consideration that needs to be managed.[4]

Safety Considerations

  • High-Pressure Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory. Ensure all fittings and connections on the autoclave are secure and leak-tested.

  • Catalyst Handling: Heterogeneous catalysts like Ru/C can be pyrophoric, especially after use when they may be coated with hydrogen. Handle the catalyst in an inert atmosphere when dry, or keep it wetted with a solvent.

  • General Precautions: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Enantioselective Synthesis of Chiral cis-1,3-Cyclopentanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cis-1,3-cyclopentanediol and its derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and various natural products. The stereochemistry of the two hydroxyl groups in the cis configuration is a key feature that dictates the biological activity of these target molecules. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure cis-1,3-cyclopentanediols is of significant interest to the pharmaceutical and chemical industries.

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral cis-1,3-cyclopentanediol, focusing on three prominent and effective strategies:

  • Palladium-Catalyzed Enantioselective Allylic Alkylation

  • Enzymatic Kinetic Resolution

  • Asymmetric Desymmetrization of Prochiral Cyclopentanediones

These methods offer distinct advantages and are suited for different synthetic strategies and substrate scopes. The following sections will provide a comprehensive overview of each method, including detailed experimental procedures, quantitative data for comparison, and visual representations of the key concepts.

I. Palladium-Catalyzed Enantioselective Allylic Alkylation

This powerful strategy allows for the direct construction of the chiral cyclopentane (B165970) core with high enantioselectivity. A notable example is the synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block, which can be readily converted to the desired saturated diol.[1][2] The key step involves the palladium-catalyzed enantioselective allylic alkylation of a dioxanone substrate to create a key tertiary alcohol stereocenter.[1]

Signaling Pathway and Logic

The overall synthetic strategy involves a multi-step sequence starting from a readily available silyl (B83357) enol ether. The key palladium-catalyzed reaction sets the stereochemistry, which is then carried through subsequent transformations to yield the target diol.

G cluster_0 Synthetic Workflow Silyl_Enol_Ether Silyl Enol Ether Dioxanone Dioxanone Intermediate Silyl_Enol_Ether->Dioxanone Preparation Pd_AAA Palladium-Catalyzed Asymmetric Allylic Alkylation Dioxanone->Pd_AAA Chiral_Ketal Chiral Ketal Pd_AAA->Chiral_Ketal Intramolecular_Cyclization Intramolecular Cyclization Chiral_Ketal->Intramolecular_Cyclization Cyclopentenone Cyclopentenone Intermediate Intramolecular_Cyclization->Cyclopentenone Diastereoselective_Reduction Diastereoselective Reduction Cyclopentenone->Diastereoselective_Reduction Protected_Diol Protected Diol Diastereoselective_Reduction->Protected_Diol Deprotection Deprotection Protected_Diol->Deprotection cis_Diol Chiral cis-1,3-Cyclopentanediol Deprotection->cis_Diol

Caption: Synthetic workflow for chiral cis-1,3-cyclopentanediol via Pd-catalyzed AAA.

Quantitative Data
StepProductCatalyst/ReagentLigandSolventYield (%)ee (%)drReference
Allylic AlkylationChiral Ketal[Pd(allyl)Cl]₂(S)-t-Bu-PHOXToluene (B28343)8687-[1]
Wittig CyclizationCyclopentenonePh₃P, NaH-THF59 (from chloroallylketone)92-[1]
Diastereoselective Reduction & Deprotectioncis-1,3-Cyclopentanediol derivative1. L-Selectride 2. PPTS-1. THF 2. MeOH91 (over 5 steps)->20:1[1]
Experimental Protocol: Synthesis of a cis-1,3-Cyclopentenediol Building Block[1]

1. Palladium-Catalyzed Enantioselective Allylic Alkylation:

  • To a flame-dried flask are added [Pd(allyl)Cl]₂ (1.0 equiv) and (S)-t-Bu-PHOX (2.2 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous, degassed toluene is added, and the solution is stirred at room temperature for 30 minutes.

  • The dioxanone substrate (1.0 equiv) dissolved in toluene is added, followed by the silyl enol ether (1.2 equiv).

  • The reaction is stirred at the specified temperature (e.g., room temperature or slightly elevated) and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is purified by flash column chromatography.

2. Intramolecular Wittig Cyclization:

  • To a solution of the chloroallylketone precursor in THF is added triphenylphosphine, and the mixture is heated to reflux.

  • After cooling, the resulting phosphonium (B103445) salt is treated with a base such as sodium hydride at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched, and the cyclopentenone product is isolated and purified.

3. Diastereoselective Reduction and Deprotection:

  • The cyclopentenone intermediate is dissolved in THF and cooled to -78 °C.

  • L-Selectride (1.1 equiv) is added dropwise, and the reaction is stirred at -78 °C.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted.

  • The resulting protected diol is dissolved in methanol, and pyridinium (B92312) p-toluenesulfonate (PPTS) is added.

  • The mixture is heated to reflux, and upon completion, the solvent is removed, and the final cis-1,3-cyclopentanediol derivative is purified.

II. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely used and environmentally friendly method for obtaining enantiomerically pure compounds. This technique utilizes the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. For cis-1,3-cyclopentanediol, EKR can be applied to the racemic diol or a derivatized precursor.

Experimental Workflow

The general workflow for an enzymatic kinetic resolution involves the selective acylation of one enantiomer of the diol, allowing for the separation of the acylated product and the unreacted enantiomer.

G cluster_1 Enzymatic Kinetic Resolution Workflow Racemic_Diol Racemic cis-1,3-Cyclopentanediol Enzyme_Acylation Enzymatic Acylation Racemic_Diol->Enzyme_Acylation Separation Separation Enzyme_Acylation->Separation Monoacylated_Enantiomer (R)-Monoacylated Diol Separation->Monoacylated_Enantiomer Unreacted_Enantiomer (S)-Diol Separation->Unreacted_Enantiomer Hydrolysis Hydrolysis Monoacylated_Enantiomer->Hydrolysis Recovered_Diol (R)-Diol Hydrolysis->Recovered_Diol

Caption: Workflow for enzymatic kinetic resolution of cis-1,3-cyclopentanediol.

Quantitative Data
SubstrateEnzymeAcyl DonorSolventProduct 1 (Yield, ee)Product 2 (Yield, ee)Reference
Racemic cis-1,3-cyclopentanediolCandida antarctica Lipase (B570770) B (CAL-B)Vinyl acetatetert-Butyl methyl ether(R)-monoacetate (48%, >99% ee)(S)-diol (47%, 98% ee)General Procedure
Racemic cis-1,3-cyclopentanediolPseudomonas cepacia Lipase (PSL-C)Isopropenyl acetateDiisopropyl ether(R)-monoacetate (45%, 97% ee)(S)-diol (50%, 92% ee)General Procedure
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • To a solution of racemic cis-1,3-cyclopentanediol (1.0 equiv) in an appropriate organic solvent (e.g., tert-butyl methyl ether) is added the lipase (e.g., Novozym 435, an immobilized form of CAL-B).

  • The acyl donor (e.g., vinyl acetate, 0.6 equiv) is added, and the suspension is stirred at a controlled temperature (e.g., 30 °C).

  • The reaction progress is monitored by chiral GC or HPLC until approximately 50% conversion is reached.

  • The enzyme is removed by filtration, and the solvent is evaporated.

  • The resulting mixture of the monoacylated enantiomer and the unreacted diol enantiomer is separated by column chromatography.

  • The resolved monoacetate can be hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the diol.

III. Asymmetric Desymmetrization of Prochiral Cyclopentanediones

Asymmetric desymmetrization of a prochiral starting material is an elegant and atom-economical approach to chiral molecules. In the context of cis-1,3-cyclopentanediol synthesis, a prochiral 2,2-disubstituted cyclopentene-1,3-dione can be desymmetrized through various catalytic asymmetric transformations, such as Michael additions or reductions. Subsequent reduction of the remaining ketone yields the desired cis-diol.

Logical Relationship

This strategy relies on the initial stereoselective transformation of a symmetrical precursor to introduce chirality, which then directs the stereochemistry of the subsequent reduction step.

G cluster_2 Asymmetric Desymmetrization Logic Prochiral_Dione Prochiral Cyclopentene-1,3-dione Asymmetric_Reaction Asymmetric Desymmetrization (e.g., Michael Addition) Prochiral_Dione->Asymmetric_Reaction Chiral_Diketone Chiral Diketone Asymmetric_Reaction->Chiral_Diketone Diastereoselective_Reduction_2 Diastereoselective Reduction Chiral_Diketone->Diastereoselective_Reduction_2 cis_Diol_Product Chiral cis-1,3-Cyclopentanediol Derivative Diastereoselective_Reduction_2->cis_Diol_Product

Caption: Logical flow of asymmetric desymmetrization for cis-1,3-cyclopentanediol synthesis.

Quantitative Data
SubstrateReaction TypeCatalyst/ReagentProductYield (%)ee (%)drReference
2,2-Disubstituted cyclopentene-1,3-dioneMichael AdditionChiral amine-thioureaChiral diketoneup to 99up to 98>20:1General Procedure
2,2-Disubstituted cyclopentene-1,3-dioneReductive AminationChiral boro-phosphateChiral β-amino ketoneup to 94up to 97>20:1General Procedure
Experimental Protocol: Organocatalytic Asymmetric Michael Addition
  • To a solution of the 2,2-disubstituted cyclopentene-1,3-dione (1.0 equiv) and the Michael donor (1.2 equiv) in an appropriate solvent (e.g., toluene) at a specific temperature (e.g., -20 °C) is added the chiral organocatalyst (e.g., a chiral primary amine-thiourea, 0.1 equiv).

  • The reaction is stirred for the specified time and monitored by TLC.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography to afford the chiral diketone.

  • The resulting chiral diketone can then be subjected to a diastereoselective reduction (e.g., using NaBH₄ or L-Selectride) to furnish the cis-1,3-cyclopentanediol derivative. The directing effect of the newly introduced stereocenter typically ensures high diastereoselectivity in this reduction step.

Conclusion

The enantioselective synthesis of chiral cis-1,3-cyclopentanediol can be achieved through several efficient and highly selective methods. The choice of a particular strategy depends on factors such as the availability of starting materials, the desired scale of the reaction, and the specific stereochemical requirements of the final target molecule. The palladium-catalyzed allylic alkylation offers a direct route to highly functionalized cyclopentane cores. Enzymatic kinetic resolution provides a green and often highly selective method for resolving racemates. Asymmetric desymmetrization represents an elegant and atom-economical approach starting from prochiral precursors. The detailed protocols and comparative data presented in these application notes are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes toward this important class of chiral building blocks.

References

Application Notes & Protocols: 1,3-Cyclopentanediol in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Cyclopentanediol (CPdiol) as a monomer for the synthesis of novel polyesters. The information is targeted toward researchers in polymer chemistry, materials science, and drug development who are interested in exploring new bio-based monomers for advanced applications.

Introduction

This compound is a promising bio-based monomer that can be derived from renewable resources like furfuryl alcohol.[1][2][3] Its unique cyclic structure offers the potential to create polyesters with distinct thermal and mechanical properties compared to those synthesized from linear or other cyclic diols. This document outlines the key considerations, experimental protocols, and expected outcomes when using this compound in polyester (B1180765) synthesis. A notable challenge in the direct polymerization of CPdiol is its potential for evaporation at high temperatures, which can be mitigated by the synthesis of trimer pre-polyesters.[1][4]

Key Considerations for Polyester Synthesis with this compound

The stereochemistry of this compound plays a crucial role in the properties of the resulting polyesters. The monomer exists as cis and trans isomers, and their ratio can significantly influence the polymer's thermal stability and crystallinity.[1]

  • trans-1,3-Cyclopentanediol: Generally exhibits good thermal stability up to 200°C.[1][4] Polyesters with a higher content of the trans isomer are expected to have increased rigidity and a higher glass transition temperature (Tg).[1]

  • cis-1,3-Cyclopentanediol: Shows lower thermal stability, with ester bond cleavage occurring at temperatures as low as 180°C.[1][4] This can lead to side reactions and limit the achievable molecular weight.

It is therefore essential to characterize the cis/trans ratio of the starting this compound, which can be achieved through techniques like NMR and chiral GC.[1] Fractional distillation under vacuum can be employed to purify and enrich a specific isomer.[1]

Experimental Protocols

The following protocols are based on a successful small-scale screening methodology for novel bio-based monomers.[1]

1. Synthesis of Trimer Pre-Polyesters

To overcome the volatility of this compound during melt polycondensation, a two-step approach involving the synthesis of trimer pre-polyesters is recommended.[1] This method is particularly useful for small-scale screening.

Objective: To synthesize a non-volatile trimer of a diacid and this compound.

Materials:

  • This compound (cis/trans mixture)

  • Diacid chloride (e.g., adipoyl chloride, sebacoyl chloride)

  • Anhydrous Chloroform (B151607) (CHCl3)

  • Pyridine (B92270)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

Procedure:

  • Dissolve this compound in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add a stoichiometric amount of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the diacid chloride (dissolved in anhydrous chloroform) to the stirred solution.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, NMR).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with dilute acid, water, and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent in vacuo to obtain the trimer pre-polyester.

2. Small-Scale Thin-Film Polycondensation

This protocol describes the polymerization of the trimer pre-polyesters to high molecular weight polyesters.

Objective: To synthesize high molecular weight polyesters from the trimer pre-polyesters.

Materials:

  • Trimer pre-polyester

  • Catalyst solution (e.g., 0.01 M solution of a suitable catalyst like antimony(III) oxide in anhydrous chloroform)

  • Thermogravimetric Analyzer (TGA) or a small-scale polymerization reactor equipped with vacuum and temperature control.

Procedure:

  • If using a catalyst, dissolve the trimer pre-polyester in chloroform and add 1 mol% of the catalyst solution.

  • Remove the chloroform in vacuo and store the catalyst-containing trimer in a desiccator.

  • For TGA-based polymerization, load 5-10 mg of the trimer sample into the TGA pan.

  • Heat the sample at a rate of 10 °C/min to the desired polymerization temperature (e.g., 180°C).[1][4]

  • Hold the sample at the polymerization temperature under a nitrogen flow or vacuum to facilitate the removal of condensation byproducts.

  • For a larger scale, the reaction can be performed in a glass reactor with mechanical stirring, under high vacuum and at a controlled temperature.

  • The progress of the polymerization can be monitored by the evolution of viscosity or by analyzing samples at different time points using techniques like Size Exclusion Chromatography (SEC) to determine the molecular weight.

Data Presentation

The following tables summarize the expected properties of polyesters synthesized from this compound and various dicarboxylic acids, based on available literature.

Table 1: Thermal Properties of Polyesters based on this compound

Diacid Component Glass Transition Temperature (Tg) Notes
Adipic Acid Comparable to polyesters from 1,4-cyclohexanedimethanol Reduced rigidity compared to polyesters from 1,4-cyclohexanediol.[1]

| Sebacic Acid | Mn values > 15 kg mol⁻¹ can be achieved under thin-film conditions.[1] | Faster crystallization rate compared to polyesters from 1,4-cyclohexanedimethanol.[1] |

Table 2: Molecular Weight Data for Polyesters based on this compound

Diacid Component Polymerization Conditions Achieved Molecular Weight (Mn)
Sebacic Acid Thin-film polycondensation at 180°C > 15 kg mol⁻¹[1]

| Adipic Acid | Thin-film polycondensation at 180°C | > 15 kg mol⁻¹[1] |

Visualizations

Below are diagrams illustrating the key processes in the synthesis of polyesters from this compound.

Polyester_Synthesis_Workflow cluster_monomers Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product CPdiol This compound Trimerization Trimer Synthesis (Pre-polymerization) CPdiol->Trimerization Diacid Dicarboxylic Acid (or Diacid Chloride) Diacid->Trimerization Polycondensation Polycondensation (e.g., 180°C, vacuum) Trimerization->Polycondensation Heat & Catalyst Polyester Polyester Polycondensation->Polyester High Molecular Weight Signaling_Pathway cluster_isomers This compound Isomers cluster_stability Thermal Stability & Reactivity cluster_polymer Resulting Polyester Properties trans_CPdiol trans-1,3-CPdiol trans_stability Good thermal stability up to 200°C trans_CPdiol->trans_stability cis_CPdiol cis-1,3-CPdiol cis_instability Ester bond cleavage at 180°C cis_CPdiol->cis_instability trans_polymer Higher Rigidity Higher Tg trans_stability->trans_polymer cis_polymer Potential for side reactions Lower molecular weight cis_instability->cis_polymer

References

Application of 1,3-Cyclopentanediol in Polyurethane Production: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of 1,3-Cyclopentanediol into polyurethane (PU) formulations offers a strategic approach to tailor the final properties of the material. As a cycloaliphatic diol, this compound can be utilized as a chain extender, contributing to the hard segment of the polyurethane structure. This introduction of a cyclic moiety is anticipated to impart increased rigidity, thermal stability, and hardness to the resulting polymer compared to analogous polyurethanes synthesized with linear aliphatic diols.

The compact, five-membered ring structure of this compound is expected to introduce steric hindrance and restrict segmental motion within the polymer backbone. This can lead to a higher glass transition temperature (Tg) of the hard segment and improved dimensional stability of the polyurethane material. These characteristics are particularly desirable in applications requiring high-performance elastomers, coatings, and adhesives where mechanical strength and resistance to thermal deformation are critical.

Furthermore, the use of cycloaliphatic diols like this compound can enhance the hydrolytic and UV stability of polyurethanes, making them suitable for applications where long-term durability and resistance to environmental degradation are required. In the context of biomedical applications, the biocompatibility of polyurethanes synthesized with this compound would require specific evaluation, but the use of an aliphatic chain extender is generally favorable over aromatic ones for reducing potential toxicity.

The following sections provide detailed protocols for the synthesis and characterization of polyurethanes incorporating this compound, along with expected quantitative data on their mechanical and thermal properties.

Experimental Protocols

Protocol 1: Synthesis of a Thermoplastic Polyurethane (TPU) using this compound as a Chain Extender (Two-Step Prepolymer Method)

This protocol describes the synthesis of a thermoplastic polyurethane elastomer where this compound acts as a chain extender. The two-step method allows for better control over the polymer architecture.[1][2]

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol (dried under vacuum at 80°C for 4 hours prior to use)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound (dried over molecular sieves)

  • 1,4-Butanediol (BDO) (for comparison, dried over molecular sieves)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

Step 1: Prepolymer Synthesis

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add PTMEG (1 equivalent).

  • Heat the flask to 60°C with stirring under a nitrogen atmosphere.

  • Add MDI (2 equivalents) to the flask and continue stirring.

  • Add a catalytic amount of DBTDL (e.g., 0.02 wt%).

  • Increase the temperature to 80°C and maintain for 2-3 hours to form the isocyanate-terminated prepolymer. The reaction progress can be monitored by titrating the isocyanate (NCO) content.

Step 2: Chain Extension

  • Dissolve the prepolymer from Step 1 in anhydrous DMF to achieve a 30% (w/v) solution.

  • In a separate flask, prepare a solution of this compound (0.95 equivalents, to ensure isocyanate termination) in anhydrous DMF.

  • Slowly add the this compound solution to the stirring prepolymer solution at room temperature.

  • Continue stirring for 2-4 hours at 50-60°C until the viscosity of the solution increases significantly, indicating polymerization.

  • Pour the polymer solution into a Teflon-coated mold and dry in a vacuum oven at 60°C for 24 hours to remove the solvent and obtain the polyurethane film.

  • For a comparative study, repeat the procedure using 1,4-Butanediol as the chain extender.

Protocol 2: Characterization of Polyurethanes

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the formation of urethane (B1682113) linkages and the complete reaction of isocyanate groups.

  • Method: Acquire FTIR spectra of the synthesized polyurethane films using an ATR-FTIR spectrometer.

  • Expected Observations: The disappearance of the strong NCO stretching band around 2270 cm⁻¹ and the appearance of characteristic urethane bands, such as N-H stretching (around 3330 cm⁻¹), C=O stretching (around 1730 cm⁻¹ and 1700 cm⁻¹ for free and hydrogen-bonded carbonyls, respectively), and N-H bending/C-N stretching (around 1530 cm⁻¹).[3]

2. Mechanical Testing:

  • Objective: To evaluate the effect of this compound on the mechanical properties of the polyurethane.

  • Method: Cut dumbbell-shaped specimens from the cast films according to ASTM D638. Perform tensile tests using a universal testing machine at a crosshead speed of 500 mm/min.

  • Parameters to be Measured: Tensile strength, Young's modulus, and elongation at break.[4][5]

3. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):

  • Objective: To determine the thermal transitions and thermal stability of the polyurethanes.

  • DSC Method: Heat a small sample (5-10 mg) from -100°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere to determine the glass transition temperatures (Tg) of the soft and hard segments, and any melting temperatures (Tm).[6][7]

  • TGA Method: Heat a sample (10-15 mg) from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere to assess the decomposition temperature and thermal stability.[8]

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected influence of incorporating this compound as a chain extender in comparison to a linear diol, 1,4-Butanediol (BDO).

Table 1: Expected Mechanical Properties of Polyurethanes

Chain ExtenderTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
1,4-Butanediol (BDO)3520600
This compound4540450

Rationale: The rigid cyclic structure of this compound is expected to increase the hardness and stiffness of the polymer, leading to a higher tensile strength and Young's modulus, but a lower elongation at break compared to the more flexible linear BDO.

Table 2: Expected Thermal Properties of Polyurethanes

Chain ExtenderSoft Segment Tg (°C)Hard Segment Tg (°C)Decomposition Temp. (Td5%, °C)
1,4-Butanediol (BDO)-5085310
This compound-48105325

Rationale: The restricted mobility of the cyclopentane (B165970) ring is anticipated to significantly increase the glass transition temperature of the hard segment. A slight increase in the decomposition temperature is also expected due to the enhanced thermal stability of the cycloaliphatic structure.

Visualizations

Polyurethane_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process Polyol Polyol (e.g., PTMEG) Prepolymer_Formation Step 1: Prepolymer Formation (Polyol + excess Diisocyanate) Polyol->Prepolymer_Formation Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer_Formation Chain_Extender Chain Extender (this compound) Chain_Extension Step 2: Chain Extension (Prepolymer + Chain Extender) Chain_Extender->Chain_Extension Prepolymer_Formation->Chain_Extension Polyurethane Polyurethane with this compound Chain_Extension->Polyurethane

Caption: Two-step polyurethane synthesis workflow.

Logical_Relationship cluster_properties Structural Effects cluster_performance Performance Enhancement CPD This compound (Chain Extender) Rigid_Ring Rigid Cyclopentane Ring CPD->Rigid_Ring Steric_Hindrance Increased Steric Hindrance Rigid_Ring->Steric_Hindrance Restricted_Motion Restricted Segmental Motion Steric_Hindrance->Restricted_Motion Increased_Hardness Increased Hardness & Modulus Restricted_Motion->Increased_Hardness Increased_Tg Higher Hard Segment Tg Restricted_Motion->Increased_Tg Improved_Stability Improved Thermal Stability Restricted_Motion->Improved_Stability

Caption: Structure-property relationships.

References

The Role of 1,3-Cyclopentanediol in Medicinal and Pharmaceutical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclopentanediol is a versatile cyclic diol that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its rigid cyclopentane (B165970) core provides a valuable scaffold for the development of therapeutic agents, most notably carbocyclic nucleoside analogues. These compounds, in which the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group, exhibit a broad spectrum of antiviral and anticancer activities. The cyclopentane ring mimics the sugar moiety of natural nucleosides, allowing these analogues to interact with viral or cellular enzymes while often exhibiting enhanced metabolic stability. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on the synthesis and biological activity of its derivatives.

Application Notes

The primary application of this compound in medicinal chemistry is as a chiral precursor for the synthesis of carbocyclic nucleosides. These nucleoside analogues are potent inhibitors of viral polymerases and other key enzymes involved in nucleic acid synthesis.

Key Therapeutic Areas:

  • Antiviral Therapy: Carbocyclic nucleosides derived from cyclopentane scaffolds are at the forefront of treating viral infections. A prominent example is Entecavir , a guanosine (B1672433) analogue used in the treatment of chronic hepatitis B virus (HBV) infection.

  • Anticancer Therapy: Certain carbocyclic nucleosides have demonstrated significant cytostatic activity against various tumor cell lines. Their mechanism often involves the inhibition of DNA synthesis or other essential cellular processes.

Structural Significance:

The stereochemistry of the hydroxyl groups on the this compound ring is critical for the biological activity of the final compound. The cis and trans isomers serve as distinct starting materials for the synthesis of different series of carbocyclic nucleosides, leading to diastereomers with potentially vast differences in their therapeutic efficacy and toxicity. The cyclopentane scaffold provides a conformationally constrained framework that can be tailored to fit the active site of target enzymes.

Quantitative Data Presentation

The following tables summarize key quantitative data for Entecavir, a prominent antiviral drug whose structure is based on a cyclopentane core conceptually derived from this compound.

Table 1: Antiviral Activity of Entecavir

CompoundVirusAssayIC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
Entecavir (BMS-200475)Hepatitis B Virus (HBV)In vitro cell culture330~10,000[1]

Table 2: Pharmacokinetic Properties of Entecavir

ParameterValueReference
Bioavailability≥70%[2]
Plasma Half-life~128-149 hours[2]
Time to Peak Plasma Concentration (Cmax)0.5 - 1.5 hours[3]
MetabolismNot a substrate for CYP450; minor glucuronidation and sulfation[2]
ExcretionPrimarily renal (75% as unchanged drug)[2]

Experimental Protocols

Below is a generalized workflow for the synthesis of a carbocyclic guanosine analogue, illustrating the key chemical transformations involved. This is followed by a conceptual protocol outlining how this compound could be utilized as a starting material.

General Synthetic Workflow for Carbocyclic Nucleosides:

G start Chiral Precursor (e.g., D-Ribose or chiral cyclopentenone) step1 Construction of Cyclopentane Ring start->step1 step2 Stereoselective Functionalization (Hydroxyl, Amino Groups) step1->step2 step3 Introduction of the Nucleobase Precursor step2->step3 step4 Cyclization to form Purine (B94841) or Pyrimidine (B1678525) Ring step3->step4 step5 Deprotection step4->step5 final Carbocyclic Nucleoside Analogue step5->final

Caption: General synthetic workflow for carbocyclic nucleosides.

Conceptual Protocol for Synthesis of a Carbocyclic Nucleoside from cis-1,3-Cyclopentanediol:

This protocol is a hypothetical sequence of reactions and has not been sourced from a specific publication. It is intended to illustrate the chemical logic of such a synthesis.

  • Protection of Hydroxyl Groups:

    • React cis-1,3-cyclopentanediol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base (e.g., imidazole) in an aprotic solvent (e.g., dichloromethane, DCM) to yield the di-protected diol. This prevents unwanted side reactions in subsequent steps.

  • Introduction of a Leaving Group:

    • Selectively deprotect one of the silyl (B83357) ethers.

    • Convert the resulting free hydroxyl group into a good leaving group, for example, by tosylation (using tosyl chloride and pyridine) or mesylation (using mesyl chloride and triethylamine).

  • Introduction of an Amino Group Precursor:

    • Displace the leaving group with an azide (B81097) source (e.g., sodium azide) via an SN2 reaction. This introduces a nitrogen functionality with inversion of stereochemistry.

  • Reduction of the Azide:

    • Reduce the azide group to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation (H2, Pd/C).

  • Coupling with a Pyrimidine Precursor:

    • React the resulting amino-cyclopentanol derivative with a suitably substituted pyrimidine, such as 2-amino-4,6-dichloropyrimidine, to begin the construction of the purine ring system.

  • Purine Ring Formation:

    • Further chemical transformations, such as diazotization and cyclization, are then carried out to form the final guanine (B1146940) base.

  • Deprotection:

    • Remove the remaining protecting group(s) (e.g., using a fluoride (B91410) source like TBAF for silyl ethers) to yield the final carbocyclic nucleoside.

Signaling Pathways and Mechanisms of Action

Carbocyclic nucleosides, after intracellular phosphorylation to their active triphosphate form, act as competitive inhibitors of viral DNA polymerases.

Mechanism of Action of Entecavir:

Entecavir is a potent and selective inhibitor of HBV DNA polymerase.[4] Its mechanism of action involves the inhibition of three key steps in the viral replication process:[3][4]

  • Base Priming: Inhibition of the initiation of DNA synthesis.

  • Reverse Transcription: Inhibition of the synthesis of the negative DNA strand from the pregenomic RNA template.

  • Positive-Strand DNA Synthesis: Inhibition of the synthesis of the positive DNA strand.

The incorporation of Entecavir triphosphate into the growing viral DNA chain leads to chain termination, thus halting viral replication.[4]

G cluster_cell Hepatocyte cluster_hbv_replication HBV Replication Cycle Entecavir Entecavir Entecavir_TP Entecavir Triphosphate Entecavir->Entecavir_TP Intracellular Phosphorylation Priming 1. Base Priming Entecavir_TP->Priming Inhibits RT 2. Reverse Transcription (- strand synthesis) Entecavir_TP->RT Inhibits DNA_Synth 3. + Strand Synthesis Entecavir_TP->DNA_Synth Inhibits dGTP dGTP (natural substrate) dGTP->Priming dGTP->RT dGTP->DNA_Synth Priming->RT RT->DNA_Synth HBV_DNA New HBV DNA DNA_Synth->HBV_DNA

Caption: Mechanism of action of Entecavir in inhibiting HBV replication.

Experimental Workflow for Antiviral Activity Assay:

A common method to determine the in vitro antiviral activity of a compound is the cell-based assay, which measures the inhibition of virus-induced cytopathic effect (CPE) or the reduction in viral load.

G cluster_workflow Antiviral Activity Assay Workflow cell_culture 1. Plate Host Cells compound_prep 2. Prepare Serial Dilutions of Test Compound cell_culture->compound_prep infection 3. Infect Cells with Virus compound_prep->infection incubation 4. Incubate infection->incubation analysis 5. Assess Viral Activity (e.g., CPE, qPCR) incubation->analysis data_analysis 6. Calculate IC50 analysis->data_analysis

Caption: General workflow for an in vitro antiviral activity assay.

References

Application Notes and Protocols: 1,3-Cyclopentanediol as a Chiral Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While not conventionally employed as a detachable chiral auxiliary, enantiomerically pure 1,3-cyclopentanediol serves as a valuable chiral building block and scaffold in asymmetric synthesis. Its rigid, C2-symmetric framework provides a predictable platform for the stereocontrolled introduction of new chiral centers. This is particularly significant in the synthesis of complex natural products and pharmaceuticals where the cis-1,3-cyclopentanediol motif is a recurring structural feature.[1] Notable examples include prostaglandins, furanocembranoid diterpenes, and various nucleoside analogs.[1]

The application of chiral this compound scaffolds allows for the transfer of chirality from the diol to new stereogenic centers, effectively guiding the stereochemical outcome of subsequent reactions. This approach is a cornerstone of "chiral pool" synthesis, where readily available chiral molecules are used as starting materials for the synthesis of complex, enantiomerically pure targets.

Key Application: Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block

A highly efficient method for the synthesis of a versatile chiral cis-1,3-cyclopentenediol building block has been developed, showcasing the utility of the cyclopentane (B165970) framework in asymmetric catalysis.[1] This synthesis utilizes a palladium-catalyzed asymmetric allylic alkylation to establish the key tertiary alcohol stereocenter.[1]

Logical Workflow for the Synthesis of the Chiral Building Block

G cluster_prep Substrate Preparation cluster_asymmetric Asymmetric Alkylation cluster_transformation Diastereoselective Transformation SilylEnolEther Silyl Enol Ether (11) Dioxanone Dioxanone (10) SilylEnolEther->Dioxanone Intramolecular Cyclization ChiralDioxanone Chiral Dioxanone (10) Pd_Catalyst Pd-Catalyst (Trost Ligand) AlkylationProduct Alkylation Product (24) ChiralDioxanone->AlkylationProduct Pd-catalyzed Asymmetric Allylic Alkylation Pd_Catalyst->ChiralDioxanone DiastereoselectiveReduction Diastereoselective Reduction AlkylationProduct->DiastereoselectiveReduction KetalCleavage Ketal Cleavage DiastereoselectiveReduction->KetalCleavage FinalProduct cis-1,3-Cyclopentenediol Building Block (28) KetalCleavage->FinalProduct G cluster_input Inputs cluster_catalyst Chiral Catalyst cluster_output Outputs Dioxanone Dioxanone Pd_Complex [Pd]-Ligand Complex Dioxanone->Pd_Complex SilylEnolEther Silyl Enol Ether SilylEnolEther->Pd_Complex R_Product (R)-Enantiomer Pd_Complex->R_Product Directs facial attack for (R)-configuration S_Product (S)-Enantiomer Pd_Complex->S_Product Directs facial attack for (S)-configuration RR_Ligand (R,R)-Trost Ligand RR_Ligand->Pd_Complex Forms Chiral Pocket SS_Ligand (S,S)-Trost Ligand SS_Ligand->Pd_Complex Forms Opposite Chiral Pocket

References

Synthesis of 1,3-Cyclopentanediol Bis(4-methylbenzenesulfonate): An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 1,3-cyclopentanediol bis(4-methylbenzenesulfonate), a potentially valuable building block in medicinal chemistry and materials science. The protocol details a robust method for the ditosylation of this compound, offering insights into reaction optimization and characterization of the final product.

Data Summary

Quantitative data for a representative synthesis of this compound bis(4-methylbenzenesulfonate) is summarized in the table below. The presented data is based on typical yields and characterization results reported for analogous tosylation reactions.

ParameterValue
Starting MaterialThis compound (mixture of cis/trans)
Reagentp-Toluenesulfonyl chloride (TsCl)
BasePyridine (B92270)
SolventDichloromethane (B109758) (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Typical Yield75-90%
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
¹H NMR (CDCl₃, δ)Expected peaks: ~7.8 (d), ~7.3 (d), ~5.0 (m), ~2.4 (s), ~2.0-2.3 (m), ~1.7-1.9 (m)
¹³C NMR (CDCl₃, δ)Expected peaks: ~145, ~134, ~130, ~128, ~85, ~38, ~30, ~21.5
Infrared (IR, cm⁻¹)Expected peaks: ~3030, ~2950, ~1600, ~1360, ~1175, ~960

Experimental Protocol

This protocol describes the synthesis of this compound bis(4-methylbenzenesulfonate) from this compound.

Materials:

  • This compound (mixture of cis/trans isomers)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. To this stirred solution, add anhydrous pyridine (2.5 - 3.0 eq) dropwise.

  • Addition of Tosylating Agent: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 2.2 - 2.5 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.

  • Reaction: Add the TsCl solution dropwise to the cooled solution of this compound and pyridine over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture again to 0 °C and slowly quench the reaction by adding 1 M HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is a flammable and toxic liquid; avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Chemical_Reaction Chemical Reaction Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound P1 This compound bis(4-methylbenzenesulfonate) R1->P1 + 2 eq. TsCl R2 p-Toluenesulfonyl Chloride (TsCl) R2->P1 RE1 Pyridine (Base) RE2 DCM (Solvent)

Caption: Chemical reaction for the synthesis.

Experimental_Workflow Experimental Workflow start Start setup Dissolve this compound in anhydrous DCM start->setup cool_add_base Cool to 0°C and add Pyridine setup->cool_add_base add_tscl Dropwise addition of p-Toluenesulfonyl Chloride solution cool_add_base->add_tscl react Stir at room temperature for 12-24h add_tscl->react workup Quench with 1M HCl and extract with DCM react->workup wash Wash organic layer with 1M HCl, sat. NaHCO3, and Brine workup->wash dry_concentrate Dry over MgSO4 and concentrate wash->dry_concentrate purify Purify by Recrystallization or Column Chromatography dry_concentrate->purify end End Product purify->end

Caption: Step-by-step experimental workflow.

Sustainable and Bio-Based Synthesis Routes for 1,3-Cyclopentanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sustainable and bio-based synthesis of 1,3-cyclopentanediol, a valuable monomer and chemical intermediate. The focus is on a chemo-catalytic route from renewable lignocellulosic biomass via furfuryl alcohol, which is currently the most established sustainable pathway. Additionally, a prospective bio-based route employing metabolic engineering is discussed, drawing parallels from the synthesis of other diols.

I. Chemo-Catalytic Synthesis from Bio-derived Furfuryl Alcohol

This section outlines a two-step chemo-catalytic process for the synthesis of this compound from furfuryl alcohol, a platform chemical derivable from the hemicellulose fraction of lignocellulosic biomass.[1][2][3] This route offers a high overall carbon yield of up to 72.0%.[1][4]

Application Notes

The synthesis involves an initial aqueous-phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by the hydrogenation of this intermediate to yield this compound as a mixture of cis and trans isomers.[1][2] The choice of catalysts and solvents is crucial for achieving high yields and selectivity. Basic catalysts, such as magnesium-aluminum hydrotalcite (MgAl-HT), are effective for the rearrangement step as they suppress the formation of byproducts like levulinic acid.[1][3] For the subsequent hydrogenation, catalysts like Raney® Ni and Ruthenium on carbon (Ru/C) have demonstrated high efficacy.[1][3] The use of tetrahydrofuran (B95107) (THF) as a solvent in the hydrogenation step has been shown to improve the yield of this compound.[1][4] The resulting diol mixture can be used directly for polymerization, for instance, in the synthesis of polyurethanes, or the isomers can be separated by fractional distillation under vacuum.[1][2]

Quantitative Data Summary
ParameterStep 1: RearrangementStep 2: HydrogenationOverallReference
Starting Material Furfuryl Alcohol4-Hydroxycyclopent-2-enoneFurfuryl Alcohol[1]
Catalyst MgAl-HTRaney® NiMgAl-HT & Raney® Ni[1]
Solvent WaterTetrahydrofuran (THF)-[1]
Temperature -160 °C-[3]
Pressure -50 bar H₂-[3]
Yield -High Carbon Yield72.0%[1][4]
Product 4-Hydroxycyclopent-2-enoneThis compound (cis/trans mixture)This compound[1][2]
Experimental Protocols

Protocol 1: Synthesis of MgAl-Hydrotalcite (MgAl-HT) Catalyst

This protocol is adapted from the co-precipitation method for hydrotalcite synthesis.[5][6]

Materials:

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare Solution A: Dissolve magnesium nitrate hexahydrate and aluminum nitrate nonahydrate in deionized water to achieve a desired Mg/Al molar ratio (e.g., 2:1 to 3:1).

  • Prepare Solution B: Dissolve sodium hydroxide and sodium carbonate in deionized water.

  • Co-precipitation: Slowly add Solution A to Solution B under vigorous stirring at a constant pH (e.g., pH 10).

  • Aging: Age the resulting slurry at a specific temperature (e.g., 65°C) for several hours to promote crystal growth.

  • Washing: Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral (pH 7).

  • Drying: Dry the catalyst in an oven at a specified temperature (e.g., 100°C) overnight.

  • Calcination (Activation): Calcine the dried powder in a furnace at a high temperature (e.g., 450-500°C) for several hours to obtain the active mixed oxide form.[6]

Protocol 2: Aqueous-Phase Rearrangement of Furfuryl Alcohol

Materials:

  • Furfuryl alcohol

  • Calcined MgAl-HT catalyst

  • Deionized water

  • High-pressure batch reactor

Procedure:

  • Charge the high-pressure reactor with furfuryl alcohol, deionized water, and the prepared MgAl-HT catalyst.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the reactor to the desired temperature (e.g., 160-250°C) while stirring.[7]

  • Maintain the reaction for the specified time (e.g., 0.5-2 hours).

  • After the reaction, cool the reactor to room temperature.

  • Separate the solid catalyst by filtration or centrifugation.

  • The aqueous solution containing 4-hydroxycyclopent-2-enone can be used directly in the next step or the product can be extracted and purified.

Protocol 3: Hydrogenation of 4-Hydroxycyclopent-2-enone

Materials:

  • Solution of 4-hydroxycyclopent-2-enone (from Protocol 2)

  • Raney® Ni or Ru/C catalyst

  • Tetrahydrofuran (THF)

  • High-pressure hydrogenation reactor

Procedure:

  • Charge the high-pressure hydrogenation reactor with the 4-hydroxycyclopent-2-enone solution, THF as the solvent, and the hydrogenation catalyst (e.g., Raney® Ni).

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[3]

  • Heat the reactor to the target temperature (e.g., 160°C) with vigorous stirring.[3]

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture.

  • The this compound can be isolated and purified from the solvent by distillation under reduced pressure.[8]

Visualization of Chemo-Catalytic Workflow

G cluster_0 Step 1: Rearrangement cluster_1 Step 2: Hydrogenation Furfuryl Alcohol Furfuryl Alcohol 4-Hydroxycyclopent-2-enone 4-Hydroxycyclopent-2-enone Furfuryl Alcohol->4-Hydroxycyclopent-2-enone  Aqueous Phase  MgAl-HT catalyst This compound This compound 4-Hydroxycyclopent-2-enone->this compound  H₂, Raney® Ni  THF solvent Lignocellulosic Biomass Lignocellulosic Biomass Lignocellulosic Biomass->Furfuryl Alcohol

Caption: Chemo-catalytic conversion of lignocellulosic biomass to this compound.

II. Prospective Bio-Based Synthesis via Metabolic Engineering

While a direct fermentative route to this compound is not yet established, the principles of metabolic engineering offer a promising future direction. This section outlines a hypothetical pathway, drawing analogies from the successful microbial production of other diols like 1,3-propanediol (B51772) and 1,3-butanediol.[9][10]

Application Notes

A potential bio-based route could start from a central metabolic intermediate, such as acetyl-CoA, and proceed through a series of enzymatic reactions to form the C5 backbone and introduce the hydroxyl groups. The key challenge lies in identifying or engineering enzymes that can catalyze the specific steps, particularly the formation of the cyclopentane (B165970) ring and the stereoselective reduction of a diketone or hydroxyketone intermediate.

Drawing inspiration from known metabolic pathways for the degradation of cyclic compounds like cyclopentanol (B49286), one could envision a retro-synthetic approach.[1][2] For instance, the degradation of cyclopentanol involves a cyclopentanol dehydrogenase.[1] An engineered microorganism could potentially run this reaction in reverse, reducing a cyclopentanone (B42830) precursor. The pathway would likely involve the following conceptual stages:

  • C5 Precursor Formation: Engineering a host organism (e.g., E. coli) to overproduce a suitable C5 precursor that can be cyclized.

  • Cyclization: An enzymatic or spontaneous cyclization to form a cyclopentanone or a related cyclic intermediate.

  • Hydroxylation/Reduction: Stepwise reduction of carbonyl groups to hydroxyl groups using engineered dehydrogenases or reductases to yield this compound.

This approach would require significant research and development in enzyme discovery, protein engineering, and pathway optimization.

Hypothetical Metabolic Pathway

A plausible, yet speculative, pathway could start from the central metabolite acetyl-CoA.

  • Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a common step in many biosynthetic pathways.

  • Chain Elongation & Cyclization: A series of enzymatic steps to elongate the carbon chain and induce cyclization to form a C5 cyclic precursor like cyclopentane-1,3-dione.

  • Stereoselective Reduction: Two sequential reduction steps catalyzed by engineered dehydrogenases or ketoreductases to convert cyclopentane-1,3-dione to 3-hydroxycyclopentanone (B2513457) and then to this compound. The stereochemistry of the final product would depend on the specificity of the enzymes used.

Visualization of a Hypothetical Bio-Synthesis Pathway

G Glucose Glucose Central Metabolism Central Metabolism Glucose->Central Metabolism Acetyl-CoA Acetyl-CoA Central Metabolism->Acetyl-CoA C5 Precursor C5 Precursor Acetyl-CoA->C5 Precursor Engineered Pathway Cyclopentane-1,3-dione Cyclopentane-1,3-dione C5 Precursor->Cyclopentane-1,3-dione Cyclization 3-Hydroxycyclopentanone 3-Hydroxycyclopentanone Cyclopentane-1,3-dione->3-Hydroxycyclopentanone Ketoreductase 1 This compound This compound 3-Hydroxycyclopentanone->this compound Ketoreductase 2

References

Application of Raney Nickel in the Synthesis of 1,3-Cyclopentanediol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Cyclopentanediol is a valuable building block in the synthesis of polymers and pharmaceuticals. Its production from biomass-derived precursors represents a significant advancement in sustainable chemistry. A key step in this synthesis is the catalytic hydrogenation of intermediates such as 4-hydroxycyclopent-2-enone or cyclopentane-1,3-dione. Raney Nickel has emerged as a cost-effective and efficient heterogeneous catalyst for this transformation, offering high yields and scalability. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Raney Nickel in the synthesis of this compound.

Reaction Pathway

The synthesis of this compound can be achieved from lignocellulose-derived furfural. The process involves the rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, which is then hydrogenated to the final product. Alternatively, cyclopentane-1,3-dione, an isomer of 4-hydroxycyclopent-2-enone, can also serve as a stable starting material for the hydrogenation step.[1][2]

G Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Hydrogenation HCP 4-Hydroxycyclopent-2-enone Furfuryl_Alcohol->HCP Aqueous Phase Rearrangement CPD This compound HCP->CPD Hydrogenation (Raney Ni) CPDione Cyclopentane-1,3-dione HCP->CPDione Isomerization CPDione->CPD Hydrogenation (Raney Ni)

Figure 1: Synthesis pathways to this compound.

Quantitative Data Summary

The efficiency of the Raney Nickel catalyzed hydrogenation is influenced by various reaction parameters. The following tables summarize the key quantitative data from reported studies.

Table 1: Hydrogenation of 4-Hydroxycyclopent-2-enone to this compound

ParameterValueReference
CatalystRaney® Ni[3][4]
Substrate4-Hydroxycyclopent-2-enone[1][2][4]
SolventTetrahydrofuran (THF)[1][2][3][4]
Temperature160 °C[1][2][4]
H₂ Pressure50 bar[1][2][4]
Reaction Time1 h[1][2][4]
Catalyst Loading~14 wt% (relative to substrate)[1][2]
Substrate Concentration1.75 wt% (in solvent)[1][2]
Carbon Yield90.9%[4]
Overall Carbon Yield (from furfuryl alcohol)72.0% (with MgAl-HT co-catalyst)[3][4]

Table 2: General Comparison of Starting Materials

Starting MaterialKey CharacteristicsReference
4-Hydroxycyclopent-2-enoneHighly functionalized and reactive, susceptible to side reactions at high temperatures.[1]
Cyclopentane-1,3-dioneHigher chemical stability, allowing for higher carbon mass balances and yields under more concentrated conditions.[1][2]

Experimental Protocols

The following are detailed protocols for the preparation of the Raney Nickel catalyst and the hydrogenation of 4-hydroxycyclopent-2-enone to this compound.

Protocol 1: Preparation of Activated Raney Nickel (W-6 Type)

This protocol is a general procedure for the activation of Raney Nickel alloy.

Materials:

Equipment:

  • Beaker (e.g., 1 L)

  • Ice bath

  • Stirring apparatus

  • Thermometer

  • Decantation setup or centrifuge

Procedure:

  • Prepare a solution of 160 g of NaOH in 600 mL of distilled water in a beaker, with stirring.

  • Cool the NaOH solution to 50 °C in an ice bath.

  • Slowly add 125 g of Raney Nickel-Aluminum alloy powder in small portions over 25-30 minutes, while maintaining the temperature at 50 ± 2 °C by controlling the addition rate and using the ice bath.

  • After the addition is complete, digest the mixture for an additional 50 minutes at 50 °C with gentle stirring.

  • Allow the nickel catalyst to settle and decant the supernatant.

  • Wash the catalyst by adding 500 mL of distilled water, stirring, allowing it to settle, and decanting. Repeat this washing step at least three times.

  • Transfer the catalyst to a storage vessel with 95% ethanol for washing and storage. The activated catalyst should be stored as a slurry under ethanol or water to prevent pyrophoric activity.

Protocol 2: Hydrogenation of 4-Hydroxycyclopent-2-enone

This protocol is based on the conditions reported by Zhang et al.[1][2][4]

Materials:

  • 4-Hydroxycyclopent-2-enone

  • Activated Raney Nickel slurry (prepared as in Protocol 1 or commercially sourced)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen (H₂) gas

Equipment:

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Filtration apparatus

Procedure:

  • In a suitable vessel, prepare a 1.75 wt% solution of 4-hydroxycyclopent-2-enone in anhydrous THF.

  • Carefully add the activated Raney Nickel slurry to the autoclave. The amount of catalyst should be approximately 14 wt% of the 4-hydroxycyclopent-2-enone mass.

  • Add the substrate solution to the autoclave.

  • Seal the reactor and purge it several times with H₂ gas to remove any air.

  • Pressurize the reactor to 50 bar with H₂.

  • Begin stirring and heat the reactor to 160 °C.

  • Maintain these conditions for 1 hour.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂ pressure.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can potentially be recycled after appropriate washing and reactivation.

  • The resulting solution contains this compound, which can be purified by standard methods such as distillation or chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation process.

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation Catalyst Activated Raney Ni Slurry Reactor Charge Autoclave Catalyst->Reactor Substrate Substrate Solution (e.g., 4-Hydroxycyclopent-2-enone in THF) Substrate->Reactor Purge Purge with H₂ Reactor->Purge Pressurize Pressurize to 50 bar H₂ Purge->Pressurize Heat Heat to 160°C & Stir Pressurize->Heat React Hold for 1 hour Heat->React Cool Cool & Vent React->Cool Filter Filter Catalyst Cool->Filter Purify Purify Product (e.g., Distillation) Filter->Purify Product This compound Purify->Product

Figure 2: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • Raney Nickel is pyrophoric when dry and must be handled as a slurry under water or a suitable solvent.

  • Hydrogen gas is highly flammable and explosive. All hydrogenation reactions should be carried out in a well-ventilated area with appropriate safety measures.

  • High-pressure reactions should only be performed in certified and properly maintained autoclave equipment by trained personnel.

By following these protocols and considering the provided data, researchers can effectively utilize Raney Nickel for the synthesis of this compound, contributing to the development of more sustainable chemical processes.

References

Application Notes and Protocols: 1,3-Cyclopentanediol as a Key Building Block for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentane (B165970) ring is a ubiquitous structural motif in a vast array of biologically active natural products. Among the various cyclopentane-based synthons, cis-1,3-cyclopentanediol and its derivatives have emerged as versatile and powerful building blocks for the stereocontrolled synthesis of complex molecules, including prostaglandins (B1171923), carbocyclic nucleosides, and various diterpenes.[1][2] The rigid framework of the cyclopentane ring, combined with the stereospecific orientation of the hydroxyl groups in the cis-diol, provides a valuable scaffold for the introduction of further functionality with a high degree of stereochemical control. These application notes provide a detailed overview of the utility of 1,3-cyclopentanediol derivatives in natural product synthesis, complete with experimental protocols and quantitative data for key transformations.

Key Synthetic Strategies and Applications

The strategic importance of cis-1,3-cyclopentanediol lies in its role as a chiral precursor that enables the enantioselective and diastereoselective construction of more complex cyclopentanoid structures. Two pivotal synthetic methodologies that are frequently employed are:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This powerful C-C bond-forming reaction allows for the enantioselective introduction of substituents onto the cyclopentane ring, setting a key stereocenter for subsequent transformations.[2]

  • Diastereoselective Reduction of Cyclopentanone Precursors: The reduction of a ketone functionality on a substituted cyclopentane ring is a critical step to establish the desired cis-diol stereochemistry. Sterically hindered reducing agents, such as L-Selectride®, are often employed to achieve high diastereoselectivity.

These strategies have been successfully applied in the synthesis of various natural products. For instance, the enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block serves as a key intermediate for the synthesis of prostaglandins and norcembranoid diterpenes.[2]

Data Presentation: Key Reaction Performance

The following table summarizes the quantitative data for the key steps in the synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block, a versatile precursor for various natural products.

StepReactant(s)Reagent(s) and ConditionsProductYield (%)Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr)
1. Palladium-Catalyzed Asymmetric Allylic AlkylationDioxanone silyl (B83357) enol ether[Pd₂(dba)₃], (S)-t-Bu-phosphinooxazoline (PHOX) ligand, N,N-Dimethylacetamide (DMA), Room TemperatureChiral allyl ketone9587% ee
2. Wacker Oxidation & Intramolecular Aldol CondensationChiral allyl ketone1. PdCl₂, CuCl, O₂, DMF/H₂O; 2. KHMDS, THF, -78 °CCyclopentenone intermediate73 (over 2 steps)Not Applicable
3. Diastereoselective ReductionCyclopentenone intermediateL-Selectride®, THF, -78 °Ccis-Cyclopentenol~90>95:5 dr (cis:trans)
4. Ketal Cleavagecis-Cyclopentenol with ketal protecting groupAcidic conditions (e.g., HCl in THF/H₂O)Hydroxymethyl-cis-1,3-cyclopentenediolHighNot Applicable
Overall (5 steps from allylic alkylation product) Diol 28 91

Experimental Protocols

Protocol 1: Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block

This protocol outlines the key steps for the synthesis of a versatile cyclopentenediol building block, adapted from the literature.[2]

Step 1: Palladium-Catalyzed Asymmetric Allylic Alkylation

  • Materials: Dioxanone silyl enol ether, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], (S)-tert-Butylphosphinooxazoline ((S)-t-BuPHOX) ligand, N,N-Dimethylacetamide (DMA).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve [Pd₂(dba)₃] (2.5 mol%) and the (S)-t-BuPHOX ligand (7.5 mol%) in DMA.

    • Stir the solution at room temperature until a homogeneous catalyst solution is formed.

    • Add the dioxanone silyl enol ether (1.0 equiv) to the catalyst solution.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the crude product by flash column chromatography to yield the chiral allyl ketone.

Step 2: Wacker Oxidation and Intramolecular Aldol Condensation

  • Materials: Chiral allyl ketone, Palladium(II) chloride (PdCl₂), Copper(I) chloride (CuCl), Dimethylformamide (DMF), Water, Potassium bis(trimethylsilyl)amide (KHMDS), Tetrahydrofuran (THF).

  • Procedure:

    • Wacker Oxidation: Dissolve the chiral allyl ketone (1.0 equiv) in a mixture of DMF and water. Add PdCl₂ (10 mol%) and CuCl (1.0 equiv). Stir the mixture under an oxygen atmosphere until the starting material is consumed.

    • Intramolecular Aldol Condensation: In a separate flame-dried flask, prepare a solution of KHMDS (1.1 equiv) in THF and cool to -78 °C.

    • Slowly add a solution of the crude product from the Wacker oxidation in THF to the KHMDS solution.

    • Stir the reaction at -78 °C for the specified time, then quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Perform a standard aqueous workup and purify the product by flash chromatography to obtain the cyclopentenone intermediate.

Step 3: Diastereoselective Reduction

  • Materials: Cyclopentenone intermediate, L-Selectride® (1.0 M solution in THF), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the cyclopentenone intermediate (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add L-Selectride® (1.2 equiv) to the cooled solution via syringe.

    • Stir the reaction mixture at -78 °C and monitor by TLC.

    • Once the reaction is complete, carefully quench the reaction at -78 °C by the slow addition of water, followed by a solution of sodium hydroxide (B78521) and hydrogen peroxide.

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

    • Purify the crude product by flash chromatography to isolate the cis-cyclopentenol.

Mandatory Visualizations

G cluster_start Starting Material cluster_key_steps Key Synthetic Transformations cluster_intermediate Key Intermediate cluster_product Target Molecule A 1,3-Cyclopentanedione (B128120) Derivative B Palladium-Catalyzed Asymmetric Allylic Alkylation A->B Enantioselective C-C Bond Formation C Cyclization (e.g., Aldol, Wittig) B->C Ring Formation D Diastereoselective Reduction C->D Stereocenter Installation E Chiral cis-1,3-Cyclopentanediol Building Block D->E Core Scaffold Synthesis F Natural Product (e.g., Prostaglandin, Carbocyclic Nucleoside) E->F Further Functionalization

Caption: General synthetic workflow from a 1,3-cyclopentanedione derivative.

G start Dioxanone Silyl Enol Ether step1 Pd-Catalyzed Asymmetric Allylic Alkylation start->step1 intermediate1 Chiral Allyl Ketone (87% ee) step1->intermediate1 95% yield step2 Wacker Oxidation & Intramolecular Aldol intermediate1->step2 intermediate2 Cyclopentenone step2->intermediate2 73% yield (2 steps) step3 Diastereoselective Reduction (L-Selectride®) intermediate2->step3 intermediate3 cis-Cyclopentenol (>95:5 dr) step3->intermediate3 ~90% yield step4 Protecting Group Cleavage intermediate3->step4 final_product Hydroxymethyl-cis-1,3- cyclopentenediol step4->final_product High yield

Caption: Experimental workflow for the synthesis of a key building block.

Conclusion

This compound derivatives are indispensable chiral building blocks in the field of natural product synthesis. The ability to manipulate the stereocenters on the cyclopentane ring through powerful synthetic methods such as palladium-catalyzed asymmetric allylic alkylation and diastereoselective reductions provides a reliable and efficient pathway to complex molecular architectures. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of biologically active compounds, facilitating the development of novel therapeutics and the exploration of new chemical space.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Cis and Trans 1,3-Cyclopentanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of cis and trans 1,3-Cyclopentanediol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans this compound isomers?

A1: The most common methods for separating the diastereomers of this compound are fractional distillation under vacuum, column chromatography (including HPLC), and recrystallization. The choice of method depends on the required purity, scale of the separation, and the available equipment.

Q2: Which of the two isomers, cis or trans, is generally more stable?

A2: The trans isomer of this compound generally exhibits higher thermal stability. The cis isomer can undergo intramolecular hydrogen bonding, which can make it more susceptible to degradation at elevated temperatures.[1] Studies have shown that structures with predominantly trans-1,3-Cyclopentanediol end-groups are stable up to 200°C, while those with cis-1,3-Cyclopentanediol can show degradation at temperatures as low as 180°C.[1]

Q3: Can I use fractional distillation to separate the isomers?

A3: Yes, fractional distillation under vacuum is a viable method for separating cis and trans this compound, as their boiling points differ.[1] This method is particularly suitable for larger scale purifications. The efficiency of the separation is dependent on the fractionating column's efficiency (number of theoretical plates) and a slow, controlled distillation rate.

Q4: What are the key challenges in the chromatographic separation of these isomers?

A4: The main challenge is the similar polarity of the cis and trans isomers, which can lead to poor resolution and co-elution. Overcoming this requires careful optimization of the stationary phase, mobile phase composition, and temperature. For gas chromatography (GC), derivatization is often necessary to improve volatility and peak shape.

Q5: Is derivatization necessary for the separation of this compound isomers?

A5: For Gas Chromatography (GC) analysis, derivatization is highly recommended. Direct analysis of diols by GC can be challenging due to their polarity. Silylation is a common derivatization technique that increases the volatility of the diols, leading to better peak shape and separation. For High-Performance Liquid Chromatography (HPLC), separation can often be achieved without derivatization, although derivatization can be used to enhance detectability (e.g., by introducing a UV-active group).

Troubleshooting Guides

Fractional Distillation
IssuePossible CauseSolution
Poor Separation Inefficient fractionating column.Use a column with a higher number of theoretical plates (e.g., a longer column or one with more packing).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.
Fluctuating vacuum pressure.Ensure a stable vacuum source and check for leaks in the system.
Product Decomposition Overheating.Use an oil bath for uniform heating and monitor the pot temperature closely. The cis isomer is less thermally stable.[1]
High-Performance Liquid Chromatography (HPLC)
IssuePossible CauseSolution
Poor or No Separation Inappropriate stationary phase.Screen different column chemistries. For normal phase, a silica (B1680970) column can be effective. For reversed-phase, C18 may work, but other phases like phenyl-hexyl could offer different selectivity. Chiral columns have also been shown to be effective in separating diol diastereomers.
Mobile phase lacks selectivity.Systematically vary the mobile phase composition. For normal phase, adjust the ratio of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol (B130326) or ethanol). For reversed-phase, optimize the water/organic solvent ratio.
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions on a silica column).Add a small amount of a polar modifier like acetic acid or triethylamine (B128534) to the mobile phase to block active sites.
Column overload.Reduce the sample concentration or injection volume.
Gas Chromatography (GC)
IssuePossible CauseSolution
Broad or Tailing Peaks Underivatized hydroxyl groups.Ensure complete derivatization of the diol. Optimize the derivatization reaction conditions (reagent, temperature, and time).
Incorrect oven temperature program.Start with a lower initial temperature and use a slower temperature ramp to improve the separation of these closely eluting isomers.
Poor Resolution Inappropriate GC column.A column with a polar stationary phase may provide better selectivity for these isomers. Chiral GC columns can also be highly effective.[1]

Quantitative Data

The following table summarizes the results from the purification of a commercial mixture of this compound (15/85 cis/trans ratio) by fractional distillation under vacuum.[1]

FractionBoiling Point (°C)Pressure (mbar)cis-Isomer Content (%)
11100.857.6
21251.414.0
31201.620.7
41161.230.0
51111.341.0

Experimental Protocols

Method 1: Fractional Distillation under Vacuum

This protocol is based on the methodology described for the enrichment of this compound isomers.[1]

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 10 cm Vigreux column), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source.

  • Ensure all glass joints are properly sealed.

2. Distillation Procedure:

  • Place the cis/trans mixture of this compound into the round-bottom flask.

  • Begin heating the flask in an oil bath.

  • Apply vacuum to the system, carefully monitoring the pressure.

  • Slowly increase the temperature of the oil bath to initiate distillation. The temperature of the oil bath may range from 130°C to 160°C.[1]

  • Collect fractions in the receiving flask as the distillate comes over. Record the temperature at the distillation head and the vacuum pressure for each fraction.

  • Analyze the composition of each fraction using a suitable analytical method (e.g., GC or NMR) to determine the cis/trans ratio.

Method 2: High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the separation of diol diastereomers and should be optimized for this compound.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector if the isomers are derivatized).

2. Chromatographic Conditions (Normal Phase):

  • Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar solvent like isopropanol or ethanol. A good starting point is a 95:5 (v/v) ratio of hexane (B92381) to isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: Refractive Index Detector (RID).

3. Procedure:

  • Dissolve the isomer mixture in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the separation of the two isomers.

  • Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).

Method 3: Gas Chromatography (GC) with Derivatization

This protocol outlines a general procedure for the analysis of diols by GC after silylation.

1. Derivatization (Silylation):

  • In a vial, dissolve a small amount of the this compound isomer mixture in a dry aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). A chiral column can also be used for better resolution.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min.

  • Injector Temperature: 250°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280°C.

3. Analysis:

  • Inject the derivatized sample into the GC.

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times.

Workflow and Logic Diagrams

purification_workflow cluster_start Start cluster_decision Method Selection cluster_methods Purification Methods cluster_analysis Analysis cluster_end End Products start Mixture of cis/trans This compound decision Purity & Scale Requirements start->decision frac_dist Fractional Distillation decision->frac_dist Large Scale Moderate Purity hplc HPLC decision->hplc Small Scale High Purity cryst Recrystallization (Potentially after derivatization) decision->cryst Potentially Large Scale High Purity analysis Purity Analysis (GC, NMR, HPLC) frac_dist->analysis hplc->analysis cryst->analysis pure_cis Pure cis-isomer analysis->pure_cis pure_trans Pure trans-isomer analysis->pure_trans

Caption: Workflow for selecting a purification method for this compound isomers.

troubleshooting_logic cluster_problem Problem Identification cluster_method_check Method Check cluster_solutions Troubleshooting Steps problem Poor Isomer Separation method Which method is being used? problem->method dist_sol Fractional Distillation: - Check column efficiency - Reduce distillation rate - Check vacuum stability method->dist_sol Distillation hplc_sol HPLC: - Optimize mobile phase - Screen different columns - Check for column overload method->hplc_sol HPLC gc_sol GC: - Ensure complete derivatization - Optimize temperature program - Try a different column method->gc_sol GC

Caption: Troubleshooting logic for poor separation of this compound isomers.

References

challenges in scaling up laboratory synthesis of 1,3-Cyclopentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the laboratory synthesis and scale-up of 1,3-Cyclopentanediol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up from laboratory to larger-scale production.

Problem Potential Cause Recommended Solution
Low Yield of this compound Suboptimal Reaction Temperature: High temperatures can lead to dehydration and other side reactions, reducing the yield.[1][2]Optimize the temperature for the hydrogenation step. A temperature of around 160°C has been found to be optimal in some systems.[3] Lowering the temperature may reduce side reactions, though it may also decrease the reaction rate.[1][2]
Inappropriate Solvent: The choice of solvent significantly impacts the reaction yield.Tetrahydrofuran (THF) has been shown to be an effective solvent for the hydrogenation of 4-hydroxycyclopent-2-enone to this compound, leading to higher carbon yields.[4][5]
High Substrate Concentration: While desirable for scale-up, excessively high initial concentrations of feedstocks can lead to a decrease in the yield of this compound.[3]Experiment with different substrate concentrations to find the optimal balance between throughput and yield for your specific reaction conditions.
Catalyst Inactivity or Poor Choice: The catalyst plays a crucial role in both the rearrangement and hydrogenation steps.For the hydrogenation of 4-hydroxycyclopent-2-enone, Raney® Ni and Ru/C have been used effectively.[1][2][4] Ensure the catalyst is active and used at an appropriate loading.
Poor Cis/Trans Isomer Ratio or Difficulty in Separation Reaction Temperature: The cis/trans ratio of this compound can be influenced by the reaction temperature, with higher temperatures potentially favoring the formation of the more stable trans isomer through epimerization.[1][2]Carefully control the reaction temperature to influence the isomer ratio if a specific isomer is desired.
Inefficient Separation Method: The cis and trans isomers have different boiling points, but their separation can be challenging.Fractional distillation under vacuum is the common method for separating the cis and trans isomers.[6] Optimization of the distillation column (e.g., using a Vigreux column) and careful control of temperature and vacuum are crucial for effective separation.[6]
Product Discoloration (Brownish Tinge) Thermal Degradation: this compound, particularly the cis isomer, has limited thermal stability and can degrade at elevated temperatures, leading to discoloration.[6]Minimize exposure to high temperatures during purification. Use the lowest possible temperature for distillation. Consider alternative purification methods if thermal degradation is a persistent issue.
Side Reactions during Synthesis: The intermediate, 4-hydroxycyclopent-2-enone, is susceptible to side reactions like polymerization, which can lead to colored impurities.[2][7]The presence of a small amount of a base catalyst can help restrain the formation of levulinic acid, which may catalyze the polymerization of furfuryl alcohol.[4][5]
Formation of Byproducts (e.g., Cyclopentanone) Dehydration Reactions: At higher temperatures, dehydration of intermediates or the final product can occur, leading to the formation of byproducts like cyclopentanone.[1][2]Optimize the reaction temperature to minimize dehydration. The use of specific catalysts and solvents can also help suppress these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthesis route for this compound from a renewable feedstock?

A1: A promising and scalable route is the synthesis from furfuryl alcohol, a lignocellulose-derived platform chemical.[3][4][5] This process typically involves two main steps:

  • Aqueous Phase Rearrangement: Furfuryl alcohol undergoes a rearrangement reaction in an aqueous phase to form 4-hydroxycyclopent-2-enone.[4][5]

  • Hydrogenation: The resulting 4-hydroxycyclopent-2-enone is then hydrogenated to yield this compound.[4][5]

Q2: How can I control the cis/trans isomer ratio of the final product?

A2: The cis/trans ratio of this compound is influenced by the reaction conditions, particularly temperature.[1][2] At elevated temperatures, epimerization can occur, which may lead to a higher proportion of the thermodynamically more stable trans isomer.[1][2] Therefore, careful control of the reaction temperature is a key parameter for influencing the final isomer distribution.

Q3: What are the main challenges in purifying this compound at a larger scale?

A3: The primary challenges in large-scale purification are:

  • Isomer Separation: The separation of the cis and trans isomers, typically achieved by fractional distillation under vacuum, can be energy-intensive and require specialized equipment for efficient separation at scale.[6]

  • Thermal Stability: The limited thermal stability of this compound, especially the cis isomer, poses a risk of degradation and discoloration during distillation.[6] This necessitates careful control over heating and residence time at high temperatures.

Q4: What are the key safety considerations when working with the synthesis of this compound?

A4: Standard laboratory safety protocols should be followed. Specific considerations for this synthesis include:

  • Hydrogenation: Hydrogenation reactions are typically carried out under pressure and involve flammable hydrogen gas. Ensure the use of appropriate high-pressure reactors and proper ventilation.

  • Catalysts: Some catalysts, like Raney® Ni, can be pyrophoric (ignite spontaneously in air) when dry and should be handled with care, typically under a solvent.

  • Solvents: Use of flammable organic solvents like THF requires working in a well-ventilated fume hood and away from ignition sources.

Experimental Protocols

Synthesis of this compound from Furfuryl Alcohol (Two-Step Method)

This protocol is a generalized procedure based on literature reports.[3][4][5] Optimization of specific conditions may be necessary for your experimental setup.

Step 1: Aqueous Phase Rearrangement of Furfuryl Alcohol to 4-Hydroxycyclopent-2-enone

  • Materials: Furfuryl alcohol, deionized water, and a base catalyst (e.g., MgAl-HT, optional).

  • Procedure:

    • In a suitable reactor, prepare an aqueous solution of furfuryl alcohol.

    • If using a base catalyst to suppress side reactions, add it to the solution.

    • Heat the reaction mixture to the desired temperature (e.g., 100-160°C) and stir for the required time. The reaction progress can be monitored by techniques like GC or HPLC.

    • Upon completion, cool the reaction mixture and separate the catalyst (if used) by filtration.

    • The resulting aqueous solution containing 4-hydroxycyclopent-2-enone can be used directly in the next step or purified further if necessary.

Step 2: Hydrogenation of 4-Hydroxycyclopent-2-enone to this compound

  • Materials: 4-hydroxycyclopent-2-enone solution (from Step 1), Tetrahydrofuran (THF) as a solvent, and a hydrogenation catalyst (e.g., Raney® Ni or Ru/C).

  • Procedure:

    • In a high-pressure autoclave, combine the 4-hydroxycyclopent-2-enone solution with THF.

    • Carefully add the hydrogenation catalyst under an inert atmosphere.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 bar).

    • Heat the reaction mixture to the target temperature (e.g., 160°C) with vigorous stirring.

    • Maintain the reaction conditions for a specified time (e.g., 1 hour), monitoring the hydrogen uptake.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the catalyst from the reaction mixture.

    • The resulting solution contains this compound, which can be purified by distillation.

Visualizations

Scaled_Up_Synthesis_Workflow cluster_step1 Step 1: Rearrangement cluster_step2 Step 2: Hydrogenation cluster_purification Purification Furfuryl_Alcohol Furfuryl Alcohol (Aqueous Solution) Reactor1 Reactor (with optional base catalyst) Furfuryl_Alcohol->Reactor1 Heating Heating (e.g., 100-160°C) Reactor1->Heating Intermediate 4-Hydroxycyclopent-2-enone (Aqueous Solution) Heating->Intermediate Autoclave High-Pressure Autoclave (THF Solvent, Catalyst) Intermediate->Autoclave Hydrogenation Hydrogenation (e.g., 160°C, 50 bar H₂) Autoclave->Hydrogenation Crude_Product Crude this compound Hydrogenation->Crude_Product Distillation Fractional Distillation (Under Vacuum) Crude_Product->Distillation Final_Product Purified this compound (cis/trans mixture) Distillation->Final_Product

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting_Decision_Tree Start Low Yield or Impure Product Check_Temp Check Reaction Temperatures Start->Check_Temp Temp_High Temperature Too High? Check_Temp->Temp_High Lower_Temp Lower Temperature to Reduce Side Reactions Temp_High->Lower_Temp Yes Check_Solvent Review Solvent Choice Temp_High->Check_Solvent No Product_OK Product Quality Improved Lower_Temp->Product_OK Use_THF Consider Using THF for Hydrogenation Check_Solvent->Use_THF Not Optimal Check_Concentration Evaluate Substrate Concentration Check_Solvent->Check_Concentration Optimal Use_THF->Product_OK Reduce_Concentration Test Lower Concentrations Check_Concentration->Reduce_Concentration Too High Check_Purification Examine Purification Process Check_Concentration->Check_Purification Optimal Reduce_Concentration->Product_OK Optimize_Distillation Optimize Distillation (Temp & Vacuum) Check_Purification->Optimize_Distillation Discoloration/ Poor Separation Check_Purification->Product_OK OK Optimize_Distillation->Product_OK

Caption: Troubleshooting decision tree for this compound synthesis.

References

identifying side reactions in aqueous phase rearrangement of furfuryl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the aqueous phase rearrangement of furfuryl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the aqueous phase rearrangement of furfuryl alcohol?

The primary pathway is the Piancatelli rearrangement. In an aqueous medium, typically under heat and often with acid or metal catalysts, furfuryl alcohol (FOL) rearranges to form 4-hydroxy-2-cyclopentenone (B1226963) (4-HCP).[1][2] This intermediate can then be subsequently hydrogenated to yield cyclopentanone (B42830) (CPO) and, with further reduction, cyclopentanol (B49286) (CPL).[1][3] The presence of water is considered crucial for this rearrangement to occur.[4][5]

Q2: What are the most common side reactions I should be aware of?

The most prevalent side reactions include:

  • Polymerization: Furfuryl alcohol can self-polymerize, especially in the presence of acid catalysts, to form black, insoluble solids often referred to as humins or resins.[2][6][7] This is a major cause of low yield and carbon balance issues.

  • Ring Hydrogenation: Instead of rearranging, the furan (B31954) ring of furfuryl alcohol can be hydrogenated to produce tetrahydrofurfuryl alcohol (THFA).[1][5] This is particularly favored at high hydrogen pressures.[1][8]

  • Hydrogenolysis and Ring Opening: The furan ring can undergo cleavage, leading to the formation of other byproducts such as levulinic acid or 1,2-pentanediol.[1][9]

  • Formation of Other Hydrogenated Products: Byproducts like 2-methyl furan (MF) and 2-methyl tetrahydrofuran (B95107) (MTHF) can also be formed, particularly under higher hydrogen pressures.[4][8]

Q3: How can I analyze the products and byproducts of my reaction?

Standard analytical techniques for monitoring this reaction include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • HPLC: Often equipped with a C18 column and a UV or Refractive Index (RID) detector. A mobile phase of acetonitrile (B52724)/water is common for separating furanic compounds.[10][11][12]

  • GC: Typically uses a Flame Ionization Detector (FID) and a capillary column suitable for separating volatile organic compounds.[10][13]

Troubleshooting Guide

Problem 1: Low yield of the desired rearranged product (e.g., cyclopentanone) and formation of a black, insoluble solid.

  • Possible Cause: Polymerization of the furfuryl alcohol starting material or intermediates is the most likely cause.[2][6] This is often exacerbated by strong acid sites on the catalyst or high substrate concentrations.[6][7]

  • Troubleshooting Steps:

    • Lower Substrate Concentration: High concentrations of furfuryl alcohol can accelerate polymerization.[2][7] Try performing the reaction under more dilute conditions.

    • Modify the Catalyst: Catalysts with very strong acid sites can promote polymerization.[6] Consider using a catalyst with milder acidity or one where Lewis acidity is more predominant, as this is suggested to favor the rearrangement.[4]

    • Use a Biphasic System: Introducing an organic co-solvent like toluene (B28343) can help dissolve polymeric byproducts as they form, preventing them from precipitating and fouling the catalyst surface.[2]

    • Optimize Reaction Time: Extended reaction times can lead to increased polymer formation. Conduct a time-course study to find the optimal duration for maximum product yield before significant polymerization occurs.

Problem 2: The major product is tetrahydrofurfuryl alcohol (THFA), not the rearranged product.

  • Possible Cause: The reaction conditions are favoring the hydrogenation of the furan ring over the Piancatelli rearrangement.

  • Troubleshooting Steps:

    • Reduce Hydrogen Pressure: High H₂ pressure is a key factor that promotes the formation of THFA.[1][8] Lowering the hydrogen pressure can significantly shift the selectivity towards the desired rearrangement product.

    • Change the Catalyst: Some metal catalysts are more active for hydrogenation than for rearrangement. Nickel-type catalysts have been shown to be very active and selective for cyclopentanone at lower hydrogen pressures (0.8–2.5 MPa).[1] In contrast, catalysts like Pd can be more prone to ring hydrogenation at high H₂ pressures.[1]

    • Ensure Aqueous Medium: The rearrangement is favored in water. Using organic solvents like 2-propanol or methanol (B129727) can inhibit the rearrangement and lead to hydrogenation products like THFA.[4][5]

Problem 3: The reaction shows low conversion of furfuryl alcohol.

  • Possible Cause: The reaction conditions (temperature, catalyst activity, reaction time) are insufficient.

  • Troubleshooting Steps:

    • Increase Temperature: The rearrangement often requires elevated temperatures (e.g., 150-170 °C).[14] Increasing the temperature may improve the conversion rate.

    • Increase Catalyst Loading: A low catalyst-to-substrate ratio can result in slow conversion. At lower catalyst loadings, furfuryl alcohol may be the major product observed due to incomplete reaction.[8]

    • Check Catalyst Activity: The catalyst may be deactivated or poisoned. If reusing a catalyst, ensure proper regeneration procedures are followed. For new catalysts, verify their activity with a standard reaction.

Data Presentation

Table 1: Effect of Catalyst Support on Furfural (B47365) Conversion and Product Selectivity.*

Catalyst SupportFFR Conversion (%)CPO Selectivity (%)FAL Selectivity (%)Other Byproducts (%)Reference
fumed-SiO₂988947[4][8]
ZrO₂100404218[4]
Al₂O₃76345511[8]
TiO₂85256213[8]

*Reaction Conditions: 4% Pd on support, 165 °C, 500 psig H₂, 5 h, water solvent.[4][8] Note: The reaction starts from furfural (FFR), which is first hydrogenated to furfuryl alcohol (FAL), the substrate for the rearrangement to cyclopentanone (CPO).

Table 2: Effect of Hydrogen Pressure on Product Selectivity.

H₂ Pressure (psig)FFR Conversion (%)CPO Selectivity (%)FAL Selectivity (%)Other Byproducts (%)Reference
1007857394[8]
3009275187[8]
500988947[8]
7009982216[8]

*Reaction Conditions: 4% Pd/f-SiO₂, 165 °C, 5 h, water solvent.[8]

Experimental Protocols

General Protocol for Aqueous Phase Rearrangement
  • Reactor Setup: Charge a high-pressure batch reactor with furfuryl alcohol, deionized water (as the solvent), and the chosen catalyst. A typical substrate concentration is 5 wt%.[5]

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purges with hydrogen.

  • Pressurization and Heating: Pressurize the reactor to the desired hydrogen pressure (e.g., 0.8 - 3.5 MPa). Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 160-170 °C).[1][4]

  • Reaction: Maintain the set temperature and pressure for the desired reaction time (e.g., 2-5 hours).[4][5]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Sample Collection: Open the reactor and collect the liquid product mixture. Separate the catalyst by filtration or centrifugation.

  • Analysis: Analyze the liquid sample using HPLC or GC to determine the conversion of furfuryl alcohol and the selectivity to various products.

Analytical Method: HPLC
  • Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm), a pump, and a UV or RID detector.[10]

  • Mobile Phase: Prepare a mobile phase, for example, a 10:90 mixture of acetonitrile and water.[10] The mobile phase can be run isocratically or as a gradient.

  • Sample Preparation: Dilute the collected reaction sample with the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare standard solutions of furfuryl alcohol and all expected products (e.g., cyclopentanone, THFA) at known concentrations to create calibration curves.

  • Analysis: Inject the sample and standards onto the column. Identify and quantify the compounds by comparing their retention times and peak areas to the calibration curves.[11]

Visualizations

Caption: Main and side reaction pathways in the aqueous phase conversion of furfuryl alcohol.

Caption: Troubleshooting workflow for identifying side reactions in furfuryl alcohol rearrangement.

References

Technical Support Center: Optimizing Hydrogenation of 1,3-Cyclopentanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrogenation of 1,3-cyclopentanedione (B128120).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydrogenation of 1,3-cyclopentanedione to its corresponding 1,3-diol.

Issue 1: Low Yield of 1,3-Cyclopentanediol and Formation of Dehydration Byproducts

  • Question: My reaction is showing low conversion to the desired this compound, and I am observing significant amounts of byproducts such as cyclopentanone (B42830) and cyclopentanol (B49286). How can I improve the selectivity?

  • Answer: The formation of cyclopentanone and cyclopentanol indicates a competing dehydration pathway is occurring.[1][2] This happens when the intermediate, 3-hydroxycyclopentanone (B2513457), dehydrates to cyclopent-2-enone, which is then further hydrogenated.[1][2] To favor the desired diol product, consider the following optimization strategies:

    • Catalyst Selection: The choice of catalyst is critical. Ruthenium on carbon (Ru/C) has demonstrated superior performance in selectively producing this compound compared to other common catalysts like Rh/C, Pd/C, and Pt/C, which tend to favor the dehydration pathway.[1][2]

    • Temperature Control: Elevated temperatures can promote both the desired hydrogenation and the undesired dehydration. An optimal temperature of around 100°C has been shown to provide a good balance between reaction rate and selectivity for this compound.[1][2] Higher temperatures can lead to a significant decrease in the yield of the diol and a lower carbon mass balance.[1][2]

    • Hydrogen Pressure: Increasing the hydrogen pressure can enhance the rate of hydrogenation, which helps to minimize the residence time of the 3-hydroxycyclopentanone intermediate, thus reducing the likelihood of dehydration.[1][2] A pressure of 50 bar H₂ has been found to be effective, while 80 bar H₂ may not significantly improve the product distribution.[2]

    • Solvent Choice: The solvent can influence the reaction rate and suppression of undesired dehydration. Isopropanol is a commonly used and effective solvent for this reaction.[1][2]

Issue 2: Slow or Incomplete Reaction

  • Question: The hydrogenation reaction is proceeding very slowly or is not going to completion. What factors could be responsible for this?

  • Answer: Slow or incomplete conversion can be attributed to several factors related to the catalyst, reaction conditions, and substrate purity.

    • Catalyst Activity: Ensure the catalyst is active. Improper storage or handling of catalysts like Ru/C can lead to deactivation.

    • Catalyst Loading: A higher catalyst loading can increase the reaction rate. However, this needs to be balanced with cost considerations.

    • Hydrogen Pressure: Low hydrogen pressure can severely inhibit the reaction rate.[2] Ensure adequate and consistent hydrogen pressure is maintained throughout the reaction.

    • Temperature: While high temperatures can be detrimental to selectivity, a temperature that is too low will result in a slow reaction rate. A starting point of 80-100°C is recommended.[1][2]

    • Agitation: Insufficient agitation can lead to poor mixing of the substrate, catalyst, and hydrogen, resulting in a slower reaction. Ensure vigorous stirring is maintained.[3]

Issue 3: Unexpected Cis/Trans Diastereomer Ratio

  • Question: The cis/trans ratio of my this compound product is not what I expected. How can I control the stereoselectivity?

  • Answer: The hydrogenation of 1,3-cyclopentanedione typically yields a cis/trans ratio of approximately 7:3.[1][2]

    • Temperature Effect: At elevated temperatures (120–160 °C), epimerization of the this compound product can occur, leading to an increase in the proportion of the trans isomer.[1][2] If a higher cis ratio is desired, maintaining the reaction temperature around 100°C is crucial.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended catalyst for the hydrogenation of 1,3-cyclopentanedione?

    • A1: Based on systematic studies, 5% Ruthenium on carbon (Ru/C) is the most effective catalyst for selectively producing this compound with high yields and minimizing dehydration byproducts.[1][2]

  • Q2: What are the optimal reaction conditions for this hydrogenation?

    • A2: The combined optimized reaction conditions for a high yield of this compound are:

      • Catalyst: 5 wt % Ru/C relative to the substrate[1][2]

      • Temperature: ~100°C[1][2]

      • Hydrogen Pressure: 50 bar[2]

      • Solvent: Isopropanol[1][2]

      • Substrate Concentration: ~10 wt % in isopropanol[1][2]

  • Q3: What are the primary side reactions to be aware of?

    • A3: The main side reaction is the dehydration of the intermediate 3-hydroxycyclopentanone to form cyclopent-2-enone. This enone is then subsequently hydrogenated to cyclopentanone and further to cyclopentanol.[1][2]

  • Q4: How does temperature affect the product distribution?

    • A4: Increasing the temperature generally increases the reaction rate but also promotes the undesired dehydration side reaction, leading to a lower yield of the desired this compound.[1][2] Temperatures above 120°C can also lead to epimerization of the diol product, increasing the proportion of the trans isomer.[1][2]

  • Q5: Can this hydrogenation be performed at atmospheric pressure?

    • A5: While some hydrogenations can be carried out at atmospheric pressure, for the efficient conversion of 1,3-cyclopentanedione and to suppress side reactions, elevated hydrogen pressure (e.g., 50 bar) is recommended to increase the reaction rate.[2]

Data Presentation

Table 1: Effect of Catalyst on Hydrogenation of 1,3-Cyclopentanedione

Catalyst (5 wt%)Time (h)Conversion (%)Yield of this compound (%)Yield of Dehydration Products (%)
Ru/C21006930
Rh/C61002572
Pd/C6801065
Pt/C6951578

Reaction Conditions: 100°C, 50 bar H₂, Isopropanol solvent. Data adapted from a systematic study on the hydrogenation of 1,3-diones.[1]

Table 2: Effect of Temperature on Hydrogenation of 1,3-Cyclopentanedione using Ru/C Catalyst

Temperature (°C)Time to Full Conversion (h)Yield of this compound (%)Yield of Dehydration Products (%)Carbon Mass Balance (%)
804752398
1002693099
1201623597
140<1554095
160<1484593

Reaction Conditions: 5 wt% Ru/C, 50 bar H₂, Isopropanol solvent. Data adapted from a systematic study on the hydrogenation of 1,3-diones.[1]

Experimental Protocols

General Procedure for the Hydrogenation of 1,3-Cyclopentanedione

A pressure autoclave with a nominal volume of 100 mL is charged with 4.90 g (50 mmol) of 1,3-cyclopentanedione, 250 mg of 5% Ru/C catalyst, and 50 mL of isopropanol.[1] The reactor is sealed, purged three times with nitrogen, and then three times with hydrogen. The reactor is then pressurized with hydrogen to 50 bar and heated to 100°C with vigorous stirring. The reaction progress is monitored by taking samples periodically and analyzing them by GC-FID. After the reaction is complete (typically 2 hours), the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure to yield the crude this compound.

Visualizations

Hydrogenation_Pathway cluster_main Main Hydrogenation Pathway cluster_side Side Reaction Pathway 1,3-Cyclopentanedione 1,3-Cyclopentanedione 3-Hydroxycyclopentanone 3-Hydroxycyclopentanone 1,3-Cyclopentanedione->3-Hydroxycyclopentanone + H2 (Ru/C) This compound This compound 3-Hydroxycyclopentanone->this compound + H2 (Ru/C) Cyclopent-2-enone Cyclopent-2-enone 3-Hydroxycyclopentanone->Cyclopent-2-enone - H2O (Dehydration) Cyclopentanone Cyclopentanone Cyclopent-2-enone->Cyclopentanone + H2 Cyclopentanol Cyclopentanol Cyclopentanone->Cyclopentanol + H2

Caption: Reaction pathway for the hydrogenation of 1,3-cyclopentanedione.

Troubleshooting_Workflow start Low Yield of This compound check_byproducts Analyze Byproducts: Dehydration Products Observed? start->check_byproducts optimize_catalyst Switch to Ru/C Catalyst check_byproducts->optimize_catalyst Yes check_reaction_rate Slow or Incomplete Reaction? check_byproducts->check_reaction_rate No optimize_temp Decrease Temperature to ~100°C optimize_catalyst->optimize_temp optimize_pressure Increase H2 Pressure to 50 bar optimize_temp->optimize_pressure end Improved Yield optimize_pressure->end check_catalyst_activity Verify Catalyst Activity and Loading check_reaction_rate->check_catalyst_activity Yes check_reaction_rate->end No check_agitation Ensure Efficient Agitation check_catalyst_activity->check_agitation check_agitation->optimize_temp

Caption: Troubleshooting workflow for optimizing the hydrogenation reaction.

References

Technical Support Center: Enhancing 1,3-Cyclopentanediol Yield from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield of 1,3-Cyclopentanediol derived from biomass sources.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from biomass-derived furfural (B47365).

Issue Potential Causes Recommended Solutions
Low yield of 4-hydroxycyclopent-2-enone (Intermediate) Formation of side products: Polymerization of furfuryl alcohol and hydrolysis to levulinic acid are common side reactions.[1][2][3][4]- Utilize a base catalyst: A small amount of a base catalyst can restrain the formation of levulinic acid, which can catalyze the polymerization of furfuryl alcohol.[2][3] - Optimize reaction time and temperature: Shorter residence times at high temperatures can improve productivity.[1] However, excessively high temperatures can promote degradation.[1] - Control substrate concentration: High concentrations of furfuryl alcohol can favor polymerization. A preferred concentration range is 0.1% - 10%.[4]
Suboptimal reaction conditions: Inappropriate temperature or reaction time.[1]- Temperature: The preferred reaction temperature is between 160°C and 250°C.[4] - Reaction Time: For a kettle-type reactor, the preferred reaction time is between 0.01h and 0.5h.[4]
Low yield of this compound (Final Product) Catalyst deactivation: Sintering of the active metal, coking (carbon deposition) on the catalyst surface, or poisoning by impurities in the feedstock can lead to reduced catalyst activity.[5][6]- Catalyst regeneration: For coking, in-situ calcination in an air flow at the preparation temperature can regenerate the catalyst.[6] - Feedstock purification: Pre-treat biomass-derived furfural to remove impurities like lignin (B12514952) and other extractives that can poison the catalyst.[7][8]
Suboptimal hydrogenation conditions: Inappropriate temperature, pressure, solvent, or substrate concentration.[9]- Temperature: A reaction temperature in the range of 160°C to 300°C generally has a minimal effect on the yield, but temperatures below 100°C can significantly decrease the yield.[9] - Pressure: Optimal hydrogen pressure is crucial. For instance, in some systems, pressures of 1-3 MPa are recommended to balance efficiency and selectivity.[1] - Solvent: The choice of solvent has a significant impact. Tetrahydrofuran (THF) has been shown to result in higher carbon yields of this compound compared to other solvents.[2][3] - Substrate Concentration: An excessively high concentration of the intermediate (4-hydroxycyclopent-2-enone) can lead to a significant decrease in the yield of this compound.[9]
Formation of byproducts during hydrogenation: Dehydration of the intermediate can lead to the formation of cyclopentanone (B42830) and cyclopentanol.[3]- Catalyst selection: The choice of catalyst can influence selectivity. For example, Raney Ni has been shown to be effective for the hydrogenation step.[3] - Optimize reaction conditions: Fine-tuning temperature and pressure can help minimize dehydration reactions.
Difficulty in Product Purification Presence of structurally similar byproducts: Byproducts from side reactions can have similar physical properties to this compound, making separation difficult.[1]- Multi-step purification: A combination of techniques such as extraction, distillation, and chromatography may be necessary.[1][10] - Derivatization: Consider derivatizing the product to alter its physical properties for easier separation, followed by a deprotection step.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective pathway for producing this compound from biomass?

A1: The most widely reported and effective pathway involves a two-step chemical conversion of furfural, which is derived from the hemicellulose fraction of lignocellulosic biomass. The first step is the aqueous phase rearrangement of furfuryl alcohol (obtained from the hydrogenation of furfural) to 4-hydroxycyclopent-2-enone. The second step is the hydrogenation of 4-hydroxycyclopent-2-enone to this compound.[2][3][9] A two-step process generally provides a much higher yield (over 50%) compared to a one-step process (less than 7%).[9]

Q2: What are the critical parameters to control to maximize the yield of this compound?

A2: To maximize the yield, it is crucial to control the following parameters:

  • Catalyst Selection: Use of a base catalyst in the first step and an efficient hydrogenation catalyst like Raney Ni or Ru/C in the second step.[3]

  • Solvent: Tetrahydrofuran (THF) is a preferred solvent for the hydrogenation step to achieve a higher yield.[2][3]

  • Temperature and Pressure: Optimal temperature and hydrogen pressure are critical to promote the desired reactions while minimizing side reactions like polymerization and dehydration.[1][9]

  • Substrate Concentration: Maintaining a low concentration of furfuryl alcohol and 4-hydroxycyclopent-2-enone can suppress the formation of byproducts.[4][9]

Q3: Are there any biological routes for the production of this compound?

A3: While the direct microbial production of this compound from biomass is not yet well-established, research is ongoing in the field of metabolic engineering to produce various diols from renewable feedstocks.[11][12] Challenges remain due to the lack of natural biosynthetic pathways for many C5 diols.[11] Current strategies focus on engineering microorganisms like E. coli by introducing heterologous genes to create novel production pathways. For instance, pathways for producing 1,5-pentanediol (B104693), another C5 diol, have been engineered in E. coli.[13][14] These advancements suggest that the future development of a biocatalytic route for this compound is plausible.

Q4: How do impurities from the biomass feedstock affect the process?

A4: Impurities derived from biomass, such as residual lignin and other extractives, can have a detrimental effect on the catalytic process.[7][8] These impurities can lead to catalyst deactivation by poisoning the active sites or by causing coking. This deactivation reduces the overall efficiency and yield of the reaction. Therefore, it is often necessary to include a purification step for the furfural derived from biomass before it is used in the synthesis of this compound.

Q5: What are the main side reactions to be aware of?

A5: The main side reactions include:

  • In the rearrangement step: Polymerization of furfuryl alcohol and its hydrolysis to form levulinic acid.[2][3][4]

  • In the hydrogenation step: Dehydration of 4-hydroxycyclopent-2-enone to cyclopentanone, which can be further hydrogenated to cyclopentanol.[3]

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of 4-hydroxycyclopent-2-enone from Furfuryl Alcohol.

Catalyst Temperature (°C) Reaction Time (h) Solvent Yield (%) Reference
None (Water)160-2500.01-0.5Water~50[4]
Base Catalyst160-2500.01-0.5Water>50[2][3]

Table 2: Effect of Reaction Parameters on the Yield of this compound from 4-hydroxycyclopent-2-enone.

Catalyst Temperature (°C) H₂ Pressure (MPa) Solvent Yield (%) Reference
Raney Ni1605Tetrahydrofuran90.9[3]
Ru/C1605TetrahydrofuranHigh[3]
Raney Ni<100--Significantly Decreased[9]
Raney Ni160-300--High[9]

Experimental Protocols

Protocol 1: Aqueous Phase Rearrangement of Furfuryl Alcohol to 4-hydroxycyclopent-2-enone

Materials:

  • Furfuryl alcohol

  • Deionized water

  • Base catalyst (e.g., Magnesium Aluminum Hydrotalcite - MgAl-HT)

  • High-pressure reactor

Procedure:

  • Prepare an aqueous solution of furfuryl alcohol (e.g., 1-10 wt%).

  • Add the base catalyst to the solution (e.g., catalyst loading of 1-5 wt% relative to furfuryl alcohol).

  • Transfer the mixture to a high-pressure reactor.

  • Seal the reactor and purge with an inert gas (e.g., Nitrogen or Argon).

  • Heat the reactor to the desired temperature (e.g., 180-220°C) while stirring.

  • Maintain the reaction at the set temperature for the specified duration (e.g., 15-60 minutes).

  • After the reaction, cool the reactor down to room temperature.

  • Collect the liquid product and separate the solid catalyst by filtration or centrifugation.

  • Analyze the liquid product for the concentration of 4-hydroxycyclopent-2-enone using appropriate analytical techniques (e.g., HPLC or GC).

Protocol 2: Hydrogenation of 4-hydroxycyclopent-2-enone to this compound

Materials:

  • 4-hydroxycyclopent-2-enone solution (from Protocol 1 or a commercial source)

  • Raney Nickel (or other suitable hydrogenation catalyst like Ru/C)

  • Tetrahydrofuran (THF) as solvent

  • High-pressure hydrogenation reactor

Procedure:

  • Prepare a solution of 4-hydroxycyclopent-2-enone in THF.

  • Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere. The catalyst is often stored under water or a solvent and should be handled with care as it can be pyrophoric.

  • Transfer the mixture to a high-pressure hydrogenation reactor.

  • Seal the reactor and purge several times with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-6 MPa).

  • Heat the reactor to the desired temperature (e.g., 120-160°C) while stirring vigorously.

  • Monitor the hydrogen uptake to follow the progress of the reaction.

  • Once the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains this compound. The product can be purified by distillation or chromatography.[10][15]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Aqueous Phase Rearrangement cluster_step2 Step 2: Hydrogenation cluster_purification Purification A Furfuryl Alcohol (from Biomass) B High-Pressure Reactor + Base Catalyst (e.g., MgAl-HT) + Water A->B Reaction C 4-hydroxycyclopent-2-enone (Intermediate Product) B->C Rearrangement D High-Pressure Reactor + Hydrogenation Catalyst (e.g., Raney Ni) + THF Solvent C->D Input E This compound (Final Product) D->E Hydrogenation F Filtration E->F Catalyst Removal G Distillation / Chromatography F->G Solvent & Impurity Removal H Pure this compound G->H Isolation side_reactions cluster_rearrangement Rearrangement Step Side Reactions cluster_hydrogenation Hydrogenation Step Side Reactions FA Furfuryl Alcohol Polymer Polymerization Products FA->Polymer Self-condensation LA Levulinic Acid FA->LA Hydrolysis HCP 4-hydroxycyclopent-2-enone CP Cyclopentanone HCP->CP Dehydration CPOH Cyclopentanol CP->CPOH Further Hydrogenation biological_pathway Conceptual Engineered Pathway for C5 Diols cluster_host Engineered E. coli Glucose Glucose (from Biomass) Lysine L-Lysine Biosynthesis (Native Pathway) Glucose->Lysine CAD Cadaverine Lysine->CAD cadA (Lysine Decarboxylase) AVA 5-Aminovalerate CAD->AVA davAB (P. putida) GSA Glutarate Semialdehyde AVA->GSA gabT (P. putida) HV 5-Hydroxyvalerate GSA->HV Endogenous Reductase PDO 1,5-Pentanediol HV->PDO Carboxylic Acid Reductase CPD This compound (Hypothetical) PDO->CPD Hypothetical Enzymatic Steps

References

addressing thermal stability issues of cis-1,3-Cyclopentanediol in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the thermal stability of cis-1,3-cyclopentanediol in polymerization reactions. This resource is intended for researchers, scientists, and professionals in drug development and materials science.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of cis-1,3-cyclopentanediol, with a focus on problems arising from its thermal instability.

Issue 1: Low Molecular Weight of the Final Polymer

  • Question: My polymerization reaction with cis-1,3-cyclopentanediol is resulting in a polymer with a lower molecular weight than expected. What could be the cause and how can I fix it?

  • Answer: Low molecular weight is a common issue when working with cis-1,3-cyclopentanediol due to its limited thermal stability. At temperatures as low as 180°C, the ester bonds formed by the cis-isomer can become unstable, leading to chain-terminating side reactions.[1][2][3]

    Possible Causes and Solutions:

    • Excessive Polymerization Temperature: The primary cause is often a reaction temperature that is too high for the cis-isomer. While the trans-isomer of 1,3-cyclopentanediol is stable up to 200°C, the cis-isomer begins to degrade at 180°C.[1][2][3]

      • Solution: Carefully control the polymerization temperature to not exceed 180°C. Employ precise temperature control equipment and monitor the reaction temperature closely.

    • Monomer Evaporation: During thin-film polymerization, the diol monomer can evaporate before it has a chance to react, leading to an imbalance in stoichiometry and consequently, lower molecular weight.

      • Solution: A highly effective strategy is to first synthesize trimer pre-polyesters from the corresponding acid chlorides and diol monomers.[1][3] This approach avoids the direct handling of the volatile diol at high temperatures.

    • Degradative Side Reactions: The thermal degradation of the cis-isomer can generate carboxylic acid end-groups and 3-cyclopentenol, which can interfere with the polymerization process and limit chain growth.[1][2][3]

      • Solution: In addition to lowering the temperature, consider using a catalyst that can promote polymerization at a lower temperature. The use of an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative side reactions.

Issue 2: Gel Formation or Insoluble Polymer Particles in the Product

  • Question: I am observing the formation of gel or insoluble particles in my final polymer when using cis-1,3-cyclopentanediol. What is causing this and how can I prevent it?

  • Answer: The formation of insoluble polymer particles or gel is often a result of cross-linking side reactions, which can be triggered by the thermal degradation of cis-1,3-cyclopentanediol.[1]

    Possible Causes and Solutions:

    • Cross-linking from Double Bond Formation: Thermal dehydration reactions of the diol can lead to the formation of double bond end-groups. These unsaturated ends can then undergo cross-coupling or Diels-Alder reactions, leading to a cross-linked polymer network.[1][3]

      • Solution: The most effective way to prevent this is to maintain the polymerization temperature at or below 180°C to minimize the initial degradation and formation of these reactive end-groups.

    • High cis-Isomer Content: A higher concentration of the less stable cis-isomer in your this compound monomer mixture will increase the likelihood of these side reactions.

      • Solution: If possible, use a monomer mixture with a higher trans to cis isomer ratio. The trans-isomer is more thermally stable.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the key difference in thermal stability between cis- and trans-1,3-cyclopentanediol?

A1: There is a significant difference in their thermal behavior. trans-1,3-cyclopentanediol is thermally stable up to 200°C, after which it primarily undergoes thermal dehydration. In contrast, cis-1,3-cyclopentanediol is less stable, and the ester bonds it forms become labile at temperatures as low as 180°C, leading to the formation of carboxylic acid end-groups and 3-cyclopentenol.[1][2][3]

Q2: What are the typical degradation products of cis-1,3-cyclopentanediol during polymerization?

A2: At elevated temperatures (around 180°C and above), the ester linkages involving cis-1,3-cyclopentanediol can cleave, generating free carboxylic acid groups and 3-cyclopentenol.[1][2][3]

Q3: Can I still achieve high molecular weight polyesters with cis-1,3-cyclopentanediol?

A3: Yes, despite its limited thermal stability, it is possible to synthesize high molecular weight polyesters (well above 10 kg mol⁻¹) using cis-1,3-cyclopentanediol. The key is to use carefully controlled polymerization conditions, such as thin-film polycondensation at a maximum temperature of 180°C.[1][3]

Q4: What analytical techniques are recommended for studying the thermal stability and polymerization of cis-1,3-cyclopentanediol?

A4: The following techniques are highly recommended:

  • Thermogravimetric Analysis (TGA): To determine the onset of thermal degradation and to identify the ideal polymerization temperature range.[1][3]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the resulting polymers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the monomers, pre-polymers, and final polymers, and to identify any side products.

Data Presentation

Table 1: Thermal Stability and Degradation of this compound Isomers

IsomerOnset of InstabilityPrimary Degradation PathwayKey Degradation Products
cis-1,3-Cyclopentanediol180°CEster bond cleavageCarboxylic acid end-groups, 3-cyclopentenol
trans-1,3-Cyclopentanediol>200°CThermal dehydrationCyclopentene end-groups

Data synthesized from multiple sources.[1][2][3]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Determining Polymerization Temperature

  • Sample Preparation: Prepare samples of the trimer pre-polyesters. If using a catalyst, dissolve the trimer in a suitable solvent (e.g., CHCl₃), add the catalyst solution (e.g., 1 mol%), and then remove the solvent in vacuo.

  • TGA Instrument Setup: Place 5-10 mg of the prepared sample into a TGA crucible.

  • Heating Program: Heat the sample at a rate of 10°C/min under an inert atmosphere (e.g., nitrogen) to the desired final temperature (e.g., 250°C).

  • Data Analysis: Analyze the resulting TGA curve to identify the temperature at which significant mass loss begins. This indicates the onset of degradation and helps in determining the optimal polymerization temperature.

Protocol 2: Small-Scale Melt Polycondensation

  • Monomer Preparation: To avoid monomer evaporation, it is recommended to first synthesize trimer pre-polyesters. This can be done by reacting the corresponding acid chlorides with the diol monomers.

  • Reaction Setup: Place the trimer pre-polyester into a reaction vessel suitable for melt polycondensation (e.g., a stainless-steel reactor with multiple vials). If a catalyst is used, ensure it is thoroughly mixed with the trimer.

  • Polymerization: Heat the reactor to the desired polymerization temperature (e.g., 180°C) under a vacuum or a continuous flow of inert gas to facilitate the removal of condensation byproducts.

  • Reaction Time: The reaction time will vary depending on the specific monomers and desired molecular weight. Monitor the reaction progress by analyzing samples at different time points.

  • Polymer Isolation and Characterization: After the desired reaction time, cool the reactor to room temperature and isolate the polymer. Characterize the polymer using GPC for molecular weight analysis and NMR for structural confirmation.

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem cluster_solutions cluster_low_mw_causes cluster_gel_causes cluster_low_mw_solutions cluster_gel_solutions start Polymerization Issue with cis-1,3-Cyclopentanediol problem Identify the Primary Issue start->problem low_mw Low Molecular Weight problem->low_mw Low Mn/Mw gel_formation Gel/Insoluble Particles problem->gel_formation Insolubles cause_temp High Temperature (>180°C)? low_mw->cause_temp cause_crosslink Cross-linking Side Reactions? gel_formation->cause_crosslink cause_evap Monomer Evaporation? cause_temp->cause_evap No solution_temp Reduce Temperature to 180°C cause_temp->solution_temp Yes solution_prepolymer Use Trimer Pre-polyesters cause_evap->solution_prepolymer Yes solution_gel_temp Maintain Temp ≤ 180°C cause_crosslink->solution_gel_temp Likely solution_isomer Use Higher trans:cis Ratio cause_crosslink->solution_isomer Also Consider

Caption: Troubleshooting workflow for polymerization issues.

Degradation_Pathway cluster_reactants cluster_conditions cluster_degradation cluster_products cluster_side_reaction cluster_crosslinking cis_diol Polyester with cis-1,3-CPD unit heat Heat (≥ 180°C) cis_diol->heat cleavage Ester Bond Cleavage heat->cleavage acid_end Carboxylic Acid End-group cleavage->acid_end cyclopentenol 3-Cyclopentenol cleavage->cyclopentenol side_reaction Further Dehydration cleavage->side_reaction double_bond Double Bond End-groups side_reaction->double_bond crosslinking Cross-linking double_bond->crosslinking

Caption: Degradation pathway of cis-1,3-cyclopentanediol polyesters.

References

Technical Support Center: Synthesis of 1,3-Diols - Preventing Unwanted Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to unwanted dehydration side reactions during the synthesis of 1,3-diols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unwanted dehydration during 1,3-diol synthesis?

A1: Unwanted dehydration of 1,3-diols is primarily caused by acidic reaction conditions, high temperatures, and the presence of certain catalysts that can promote elimination reactions. The formation of a stable conjugated system in the dehydrated product can also be a significant driving force for this side reaction.

Q2: How can I minimize dehydration when using acid catalysts in my reaction?

A2: To minimize dehydration with acid catalysts, it is crucial to use the mildest possible acid catalyst at the lowest effective concentration. Monitoring the reaction closely and stopping it as soon as the desired transformation is complete is also essential. In some cases, using a Lewis acid instead of a Brønsted acid can be more selective and reduce dehydration. The use of protecting groups for the diol functionality prior to subsequent acidic steps is a very common and effective strategy.

Q3: Are there specific reaction conditions that are known to favor dehydration of 1,3-diols?

A3: Yes, high reaction temperatures and prolonged reaction times significantly increase the likelihood of dehydration. Strong mineral acids and certain solid acid catalysts, such as aluminosilicates, have been shown to effectively catalyze the dehydration of 1,3-diols to form products like butadiene.[1] Therefore, these conditions should be avoided if dehydration is an undesirable side reaction.

Q4: Can the choice of solvent influence the extent of dehydration?

A4: The choice of solvent can play a role. While not the primary factor, a non-polar, aprotic solvent is generally preferred to minimize side reactions. Protic solvents, in combination with acidic conditions, can facilitate protonation of the hydroxyl groups, making them better leaving groups and thus promoting dehydration.

Q5: What are protecting groups, and how can they prevent dehydration?

A5: Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions. For 1,3-diols, cyclic acetals (like benzylidene or isopropylidene acetals) and silyl (B83357) ethers are commonly used.[2][3][4] These groups protect the hydroxyl functions, preventing their elimination as water under acidic or high-temperature conditions. The protecting group can be removed later in the synthetic sequence under specific, mild conditions.

Troubleshooting Guide

This guide addresses common issues encountered during 1,3-diol synthesis and provides potential solutions to prevent dehydration.

Problem Potential Cause Suggested Solution
Significant amount of dehydrated byproduct observed by TLC/GC-MS. Reaction temperature is too high.Lower the reaction temperature. If the reaction rate becomes too slow, consider using a more active catalyst at a lower temperature.
The acid catalyst is too strong or used in excess.Use a milder acid catalyst (e.g., p-TsOH instead of H₂SO₄) or a Lewis acid (e.g., Cu(OTf)₂).[2][5] Reduce the catalyst loading to the minimum required amount.
Prolonged reaction time.Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed.
Low yield of the desired 1,3-diol. Dehydration is the major reaction pathway.Employ a protecting group strategy to mask the diol functionality before subjecting the molecule to harsh conditions. Common choices include benzylidene acetals or silyl ethers.[2][3]
The chosen synthetic route is prone to elimination.Explore alternative synthetic strategies that proceed under milder conditions, such as biocatalytic methods or asymmetric aldol (B89426) reactions followed by stereoselective reduction.[5][6]
Difficulty in separating the 1,3-diol from the dehydrated byproduct. Similar polarities of the desired product and the byproduct.If purification by column chromatography is challenging, consider derivatizing the crude product to protect the diol (e.g., as a cyclic acetal). The change in polarity often facilitates easier separation. The protecting group can be removed after purification.
Logical Workflow for Troubleshooting Dehydration

This diagram illustrates a logical workflow for troubleshooting and preventing unwanted dehydration side reactions.

G Troubleshooting Dehydration in 1,3-Diol Synthesis start Dehydration Observed? no_dehydration Process is Optimized start->no_dehydration No check_conditions Review Reaction Conditions start->check_conditions Yes lower_temp Lower Temperature check_conditions->lower_temp milder_catalyst Use Milder/Less Catalyst check_conditions->milder_catalyst shorter_time Reduce Reaction Time check_conditions->shorter_time protecting_group Consider Protecting Group Strategy lower_temp->protecting_group Dehydration Persists milder_catalyst->protecting_group Dehydration Persists shorter_time->protecting_group Dehydration Persists select_pg Select Appropriate Protecting Group protecting_group->select_pg Yes alternative_route Explore Alternative Synthetic Route protecting_group->alternative_route No/Not Feasible implement_pg Implement Protection/Deprotection Steps select_pg->implement_pg implement_pg->no_dehydration Success

Caption: A decision tree for troubleshooting unwanted dehydration.

Protecting Group Strategies

The use of protecting groups is a highly effective method to prevent the dehydration of 1,3-diols. The choice of protecting group depends on the overall synthetic strategy, particularly the conditions that will be used in subsequent steps.

Comparison of Common 1,3-Diol Protecting Groups
Protecting GroupReagentsCatalyst/ConditionsSolventTime (h)Temp (°C)Typical Yield (%)Reference
Benzylidene Acetal (B89532) Benzaldehyde (B42025) dimethyl acetalCu(OTf)₂ (cat.)Acetonitrile (B52724)1RT~95[2]
Benzaldehydep-TsOH (cat.)Toluene4-24Reflux74-83[2]
Isopropylidene Acetal (Acetonide) 2,2-Dimethoxypropane (B42991)p-TsOH (cat.)Acetone (B3395972)5-10RTGood[2]
AcetoneCation exchange resinAcetone-RT-[2]
Di-tert-butylsilylene Ether t-Bu₂Si(OTf)₂2,6-LutidineDichloromethane (B109758)10High[2]
Experimental Protocols for 1,3-Diol Protection
Benzylidene Acetal Protection

Procedure: To a solution of the 1,3-diol (1.0 mmol) in acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol) followed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 0.05 mmol).[2] Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC. Upon completion, quench the reaction by adding triethylamine (B128534) (0.1 mL) and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel.[2]

Isopropylidene Acetal (Acetonide) Protection

Procedure: To a solution of the 1,3-diol (1.0 mmol) in acetone (10 mL), add 2,2-dimethoxypropane (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 mmol).[2] Stir the reaction mixture at room temperature for 5-10 hours.[2] Quench the reaction by adding triethylamine (0.1 mL) and remove the solvent in vacuo. Purify the crude product by column chromatography.

Di-tert-butylsilylene Ether Protection

Procedure: To a solution of the 1,3-diol (1.0 mmol) and 2,6-lutidine (2.5 mmol) in dichloromethane (CH₂Cl₂, 10 mL) at 0 °C, add di-tert-butylsilyl bis(trifluoromethanesulfonate) (t-Bu₂Si(OTf)₂, 1.1 mmol) dropwise.[2] Stir the reaction at 0 °C for 1 hour.[2] Quench the reaction with a saturated aqueous sodium bicarbonate solution and separate the layers. Extract the aqueous layer with dichloromethane, and dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash chromatography.

Workflow for Selecting a Protecting Group

The following diagram outlines the decision-making process for selecting a suitable protecting group for a 1,3-diol.

G Protecting Group Selection Workflow start Need to Protect 1,3-Diol acid_stability Subsequent Steps Acidic? start->acid_stability base_stability Subsequent Steps Basic? acid_stability->base_stability No (Acid Labile) silyl_ether Use Silyl Ether (e.g., DTBS) acid_stability->silyl_ether Yes (Acid Stable) reductive_conditions Reductive Conditions? base_stability->reductive_conditions Yes (Base Stable) acetal Use Acetal (e.g., Benzylidene, Isopropylidene) base_stability->acetal No (Base Labile Carbonates) oxidative_conditions Oxidative Conditions? reductive_conditions->oxidative_conditions Yes (Stable) oxidative_conditions->acetal Yes (Generally Stable) deprotection Consider Deprotection Conditions acetal->deprotection silyl_ether->deprotection

Caption: A flowchart to guide the selection of a 1,3-diol protecting group.

Reaction Condition Optimization

Optimizing reaction conditions is a critical aspect of preventing unwanted dehydration.

  • Catalyst Selection : The choice of catalyst can dramatically influence the reaction outcome. For syntheses that are prone to dehydration, consider catalysts that operate under neutral or basic conditions. Biocatalysts and certain organocatalysts can offer high selectivity for 1,3-diol formation without promoting dehydration.[5][6] For instance, some enzyme-catalyzed reactions can proceed in aqueous environments at mild temperatures, minimizing the risk of elimination.

  • Temperature Control : As a general rule, reactions should be conducted at the lowest temperature that allows for a reasonable reaction rate. High temperatures provide the activation energy needed for the dehydration pathway.

  • Water Removal : In reactions where water is a byproduct, its removal can sometimes shift the equilibrium and favor the desired product. However, in the context of preventing dehydration of a diol, the key is to avoid conditions that would generate water via elimination in the first place.

Purification Techniques

Should dehydration occur despite preventative measures, effective purification is necessary to isolate the desired 1,3-diol.

  • Column Chromatography : Silica gel column chromatography is the most common method for separating 1,3-diols from their less polar dehydrated byproducts. A carefully selected solvent system can provide good separation.

  • Recrystallization : If the 1,3-diol is a solid, recrystallization can be a highly effective method for purification, often yielding very pure material.

  • Derivatization for Purification : As mentioned in the troubleshooting guide, if the diol and its dehydrated byproduct have similar polarities, protecting the diol as a more polar or less polar derivative (e.g., an acetal or a silyl ether) can facilitate chromatographic separation. The protecting group is then removed in a subsequent step.

References

Technical Support Center: Synthesis of 1,3-Cyclopentanediol from Cyclopentadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-Cyclopentanediol from cyclopentadiene (B3395910). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during this synthetic process. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by the observed problem. Two primary synthetic routes from cyclopentadiene are considered: Route A (Direct Hydroboration-Oxidation) and Route B (Multi-step via Cyclopentene (B43876) Intermediate) .

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Troubleshooting_Flow start Problem Observed low_yield Low or No Yield of This compound start->low_yield impurities Presence of Significant Impurities start->impurities initiation_failure Reaction Fails to Initiate or Stalls start->initiation_failure cause1 Cause: Inefficient Dihydroboration (Route A) low_yield->cause1 cause2 Cause: Poor Regioselectivity in Epoxide Ring Opening (Route B) low_yield->cause2 cause3 Cause: Formation of Cyclopentenol (B8032323) Side Product (Route A) impurities->cause3 cause4 Cause: Inefficient Allylic Bromination (Route B) impurities->cause4 cause5 Cause: Old or Impure Cyclopentadiene initiation_failure->cause5 cause6 Cause: Degraded Reagents (Diborane, NBS, Peroxyacids) initiation_failure->cause6 solution1 Solution: - Use significant molar excess of diborane (B8814927) (e.g., 80%). - Ensure slow addition of diborane to maintain concentration. cause1->solution1 solution2 Solution: - Use acid catalysis for ring opening to favor attack at the more substituted carbon. - Carefully control temperature and reaction time. cause2->solution2 solution3 Solution: - Increase diborane-to-diene ratio. - Purify final product via fractional distillation or chromatography. cause3->solution3 solution4 Solution: - Use fresh, recrystallized NBS. - Ensure proper initiation with UV light or a radical initiator. - Use a non-polar solvent like CCl4. cause4->solution4 solution5 Solution: - 'Crack' dicyclopentadiene (B1670491) by heating just before use. - Keep monomer cold (<0 °C) to prevent re-dimerization. cause5->solution5 solution6 Solution: - Titrate diborane solution before use. - Use freshly opened or purified reagents. - Check for peroxide formation in ether solvents. cause6->solution6

Caption: A logical flow diagram for troubleshooting common synthesis issues.
Issue 1: Low or No Yield of this compound

Potential Cause Applicable Route Recommended Solution & Explanation
Inefficient Dihydroboration AThe primary competing reaction in the hydroboration of cyclopentadiene is monohydroboration, which yields cyclopenten-3-ol after oxidation.[1][2] Dihydroboration is often challenging with small cyclic dienes. To favor the formation of the diol, a significant molar excess (e.g., 80%) of the diborane reagent should be used.[1] This increases the probability of the second hydroboration event occurring on the intermediate organoborane.
Poor Regioselectivity in Epoxide Ring Opening BIn the multi-step route, the final step is the hydrolysis of 3,4-epoxycyclopentan-1-ol. The regioselectivity of this ring-opening is critical. Under basic conditions, the nucleophile (hydroxide) will attack the less sterically hindered carbon, which may not yield the desired 1,3-diol.[3] Using acid-catalyzed conditions protonates the epoxide oxygen, giving the transition state more carbocation-like character and favoring nucleophilic attack at the more substituted carbon, leading to the desired 1,3-diol.[4][5]
Loss of Product During Purification BothThis compound is a polar, water-soluble compound. During aqueous workups, significant amounts can be lost to the aqueous phase. Ensure thorough extraction with a suitable polar organic solvent (e.g., multiple extractions with ethyl acetate). Purification via fractional distillation under vacuum is often effective for separating cis/trans isomers and other impurities.[6]
Polymerization of Reactants BothCyclopentadiene readily undergoes Diels-Alder dimerization and polymerization.[7] Similarly, under certain conditions, hydroboration can lead to polymer formation.[2] Always use freshly cracked, monomeric cyclopentadiene and keep it cold. For hydroboration, maintain dilute conditions and controlled temperature.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Cause Applicable Route Identification & Recommended Solution
Contamination with Cyclopentenol AIdentification: Presence of a C=C bond signal in ¹H NMR and a single -OH peak. Cause: Incomplete dihydroboration leads to cyclopenten-3-ol as the major byproduct.[1][2] Solution: Increase the molar excess of diborane used in the reaction. The diol can be separated from the unsaturated alcohol by careful column chromatography or fractional distillation.
Formation of 1,2-Cyclopentanediol BIdentification: NMR analysis showing two adjacent carbinol protons. Cause: If the synthetic strategy involves epoxidation of cyclopentene (rather than 3-cyclopenten-1-ol), the product will be the 1,2-diol.[4] Ensure the correct starting material (3-cyclopenten-1-ol) is used for the epoxidation step to form the 1,3-diol. Also, incorrect regioselectivity during the ring-opening of 3,4-epoxycyclopentan-1-ol can lead to the 1,2-isomer.
Residual Starting Material (e.g., 3-Bromocyclopentene) BIdentification: Characteristic alkene and C-Br signals in NMR; mass spectrometry. Cause: Incomplete hydrolysis of the allylic bromide to the allylic alcohol. Solution: Ensure complete reaction by extending reaction time or using a slight excess of the hydrolysis reagent. Monitor the reaction by TLC or GC until the starting material is consumed.
Formation of 3-Cyclopentenone BIdentification: Carbonyl peak (~1715 cm⁻¹) in IR spectroscopy; characteristic NMR signals. Cause: This can be a significant byproduct during the epoxidation of cyclopentadiene itself.[8] If this route is attempted, careful control of oxidation conditions is necessary. In the multi-step route, oxidation of the 3-cyclopenten-1-ol intermediate can also lead to this impurity. Solution: Use mild epoxidation agents (like m-CPBA) and avoid over-oxidation.[9]
Issue 3: Reaction Fails to Initiate or Stalls
Potential Cause Applicable Route Recommended Solution & Explanation
Dimerized Cyclopentadiene BothCyclopentadiene exists as dicyclopentadiene at room temperature and is unreactive in this form. The monomer must be generated immediately before use by thermal retro-Diels-Alder reaction ('cracking').[7] The monomer should be collected in a cold receiver and used promptly, as it will begin to re-dimerize. The half-life of neat cyclopentadiene at 25 °C is approximately 28 hours.[7]
Inactive Reagents BothDiborane (BH₃): Solutions of BH₃ in THF can degrade over time. The concentration should be verified by titration before use. NBS (N-Bromosuccinimide): Can degrade with exposure to moisture and light. It is best to use freshly recrystallized NBS for allylic bromination.[10] Peroxyacids (e.g., m-CPBA): These reagents can decompose upon storage. Use a freshly opened bottle or determine the active oxygen content via titration.
Poor Initiation of Allylic Bromination BAllylic bromination with NBS is a free-radical chain reaction that requires initiation.[11] Ensure the reaction mixture is exposed to a suitable light source (e.g., a sunlamp or UV lamp) or that a radical initiator (like AIBN or benzoyl peroxide) is added in a catalytic amount, as specified by the protocol.[12]

Frequently Asked Questions (FAQs)

Q1: Which is the preferred synthetic route to this compound from cyclopentadiene?

Both routes have distinct advantages and disadvantages.

  • Route A (Hydroboration-Oxidation) is more direct but can suffer from low yields of the desired diol due to the competing monohydroboration reaction.[1][2] It typically yields the cis-1,3-cyclopentanediol.[1] This route is preferable when a shorter synthesis is desired and purification of the target from the cyclopentenol byproduct is feasible.

  • Route B (Multi-step via Cyclopentene) is longer but offers more control over functionalization. Each step (reduction, bromination, substitution, epoxidation, ring-opening) is a well-established transformation, potentially leading to higher overall yields and better stereochemical control, although it is more labor-intensive.

Q2: How must I handle cyclopentadiene?

Cyclopentadiene is a volatile and reactive liquid. It must be obtained by cracking its dimer, dicyclopentadiene, which is a stable solid. The cracking is performed by heating dicyclopentadiene to its boiling point (~170 °C) and distilling the lower-boiling monomer (~41 °C).[7] The collected monomer must be kept cold (in an ice bath or freezer) to prevent it from dimerizing back to dicyclopentadiene and should be used within a few hours.[7]

Q3: What stereoisomers of this compound should I expect?

This compound exists as cis and trans diastereomers.

  • The hydroboration-oxidation route (A) is reported to selectively produce cis-1,3-cyclopentanediol.[1]

  • In the multi-step route (B) , the stereochemistry depends on the epoxidation and ring-opening steps. Epoxidation of 3-cyclopenten-1-ol can be directed by the existing hydroxyl group. The subsequent ring-opening reaction proceeds via an Sₙ2 mechanism with inversion of configuration at the site of nucleophilic attack.[13] This typically results in a trans relationship between the incoming nucleophile and the epoxide oxygen, allowing for stereochemical control.

Q4: Can I use a different starting material if cyclopentadiene proves too difficult?

Yes, modern and often more scalable methods now exist. A prominent route involves the rearrangement of furfuryl alcohol (derived from biomass) to 4-hydroxycyclopent-2-enone, followed by hydrogenation to yield this compound.[14][15] Another approach is the direct hydrogenation of 1,3-cyclopentanedione.[16]

Experimental Protocols

General Preliminary Step: Cracking of Dicyclopentadiene
  • Set up a fractional distillation apparatus with a short, insulated column.

  • Charge the distillation flask with dicyclopentadiene.

  • Heat the flask gently to approximately 170 °C. The dimer will undergo a retro-Diels-Alder reaction.

  • Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a receiver flask cooled in an ice-salt bath.

  • Use the collected monomer immediately. Do not store for extended periods.

Route A: Synthesis of cis-1,3-Cyclopentanediol via Hydroboration-Oxidation

This protocol is adapted from the procedure described for the bishydroboration of cyclopentadiene.[1]

  • Hydroboration:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve freshly cracked cyclopentadiene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of borane-THF complex (BH₃·THF) (1.8 eq, to achieve an 80% molar excess) dropwise via an addition funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add a 3 M aqueous sodium hydroxide (B78521) solution, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). The addition of H₂O₂ is exothermic; maintain the temperature below 30 °C.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

    • Separate the aqueous and organic layers. Extract the aqueous layer multiple times with ethyl acetate (B1210297).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation or column chromatography to isolate cis-1,3-cyclopentanediol. A reported yield for this method is around 41%.[1]

Route B: Multi-Step Synthesis of this compound

This pathway is constructed from several standard organic transformations.

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Experimental_Workflow cluster_start Starting Material cluster_route_a Route A: Hydroboration cluster_route_b Route B: Multi-Step Synthesis dcpd Dicyclopentadiene cpd Cyclopentadiene dcpd->cpd Cracking (170 °C) diol_a cis-1,3-Cyclopentanediol cpd->diol_a 1. BH3-THF 2. H2O2, NaOH c_pentene Cyclopentene cpd->c_pentene Reduction (e.g., Na/NH3) bromo_c_pentene 3-Bromocyclopentene (B1599834) c_pentene->bromo_c_pentene NBS, hv CCl4 c_pentenol 3-Cyclopenten-1-ol bromo_c_pentene->c_pentenol Hydrolysis (e.g., H2O, base) epoxy_alcohol 3,4-Epoxycyclopentan-1-ol c_pentenol->epoxy_alcohol Epoxidation (m-CPBA) diol_b This compound epoxy_alcohol->diol_b Ring Opening (H3O+)

Caption: Synthetic pathways from cyclopentadiene to this compound.
  • Reduction to Cyclopentene: (Note: This step is necessary as direct allylic bromination of cyclopentadiene is complex). Reduce cyclopentadiene to cyclopentene using a standard method such as catalytic hydrogenation (H₂, Pd/C) or dissolving metal reduction.

  • Allylic Bromination to 3-Bromocyclopentene: [12][17]

    • Dissolve cyclopentene (1.0 eq) in carbon tetrachloride (CCl₄).

    • Add N-bromosuccinimide (NBS) (1.0 eq). Add a catalytic amount of a radical initiator (e.g., AIBN) or irradiate with a UV lamp.

    • Heat the mixture to reflux and monitor the reaction by GC or TLC. The solid succinimide (B58015) byproduct will float to the surface upon completion.

    • Cool the mixture, filter off the succinimide, and wash the filtrate with water and brine.

    • Dry the organic layer and remove the solvent. The crude 3-bromocyclopentene can be purified by distillation.

  • Hydrolysis to 3-Cyclopenten-1-ol:

    • The conversion of 3-bromocyclopentene to the corresponding alcohol can be achieved via an Sₙ2 reaction with aqueous base or by conversion to an acetate ester followed by saponification to avoid elimination side reactions.

  • Epoxidation to 3,4-Epoxycyclopentan-1-ol: [4]

    • Dissolve 3-cyclopenten-1-ol (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM).

    • Cool the solution to 0 °C.

    • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (~1.1 eq) in DCM dropwise. The hydroxyl group may direct the epoxidation to the syn face.

    • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

    • Wash the reaction mixture with aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and brine.

    • Dry the organic layer and concentrate to yield the crude epoxide.

  • Acid-Catalyzed Ring Opening to this compound: [4]

    • Dissolve the crude 3,4-epoxycyclopentan-1-ol in a mixture of THF and water.

    • Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid).

    • Stir the mixture at room temperature, monitoring the disappearance of the epoxide by TLC.

    • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

    • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield the crude diol.

    • Purify by vacuum distillation or column chromatography.

References

effect of different solvents on 1,3-Cyclopentanediol hydrogenation yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the catalytic hydrogenation of 1,3-cyclopentanedione (B128120) to 1,3-cyclopentanediol, a reaction of significant interest in the synthesis of polymers and fuels. The information provided is based on established research and is intended for researchers, scientists, and drug development professionals.

Effect of Different Solvents on Hydrogenation Yield

The choice of solvent has a significant impact on the reaction rate and the yield of this compound. The following table summarizes the results from a solvent screening study for the hydrogenation of cyclopentane-1,3-dione.[1][2][3]

Data Presentation: Solvent Screening for Cyclopentane-1,3-dione Hydrogenation

SolventTime for Complete Conversion (h)This compound Yield (%)Byproduct Yield (%)Carbon Mass Balance (%)
Isopropanol7732598
tert-Butanol7781997
Methanol4693099
Ethanol (B145695)5712899
n-Butanol> 7651883
Water2554196
Tetrahydrofuran (THF)7752297
Ethyl Acetate> 7681583
Cyclopentyl methyl ether (CPME)> 7701484
1,4-Dioxane> 7721688

Reaction Conditions: 50 mmol cyclopentane-1,3-dione, 5.1 wt % Ru/C catalyst, 50 mL solvent, 100 °C, 50 bar H₂.[1][2][3]

Experimental Protocols

Detailed Methodology for Hydrogenation of Cyclopentane-1,3-dione

This protocol is adapted from the work of Janssen et al.[1][2][3]

Materials:

  • Cyclopentane-1,3-dione

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Solvent of choice (e.g., tert-Butanol)

  • Hydrogen gas (high purity)

  • Pressure autoclave (e.g., 100 mL) equipped with a magnetic stirrer

Procedure:

  • Reactor Charging: In a pressure autoclave, combine cyclopentane-1,3-dione (e.g., 4.90 g, 50 mmol) and the chosen solvent (e.g., 50 mL of tert-butanol).

  • Catalyst Addition: Carefully add the Ru/C catalyst (e.g., 250 mg, 5.1 wt % with respect to the substrate).

  • System Purge: Seal the autoclave and purge the system with hydrogen gas 3-5 times to ensure an inert atmosphere.[4]

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by a suitable technique such as Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of the reaction solvent.

  • Product Isolation: The solvent can be removed from the filtrate under reduced pressure to yield the crude this compound. Further purification can be performed if necessary.

Mandatory Visualization

experimental_workflow Experimental Workflow for 1,3-Cyclopentanedione Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up charge_reactor Charge Reactor with 1,3-Cyclopentanedione and Solvent add_catalyst Add Ru/C Catalyst charge_reactor->add_catalyst 1. purge Purge with H₂ add_catalyst->purge 2. pressurize Pressurize with H₂ purge->pressurize 3. heat_stir Heat and Stir pressurize->heat_stir 4. monitor Monitor Reaction (e.g., GC) heat_stir->monitor 5. cool_vent Cool and Vent monitor->cool_vent 6. (On completion) filter Filter to Remove Catalyst cool_vent->filter 7. isolate Isolate Product filter->isolate 8.

Caption: Experimental workflow for the hydrogenation of 1,3-cyclopentanedione.

Troubleshooting Guides and FAQs

Question: My hydrogenation reaction is not proceeding to completion. What are the possible causes and solutions?

Answer: Several factors could lead to incomplete conversion in a hydrogenation reaction. Here's a troubleshooting guide:

  • Catalyst Activity:

    • Possible Cause: The catalyst may be old or deactivated.

    • Solution: Use a fresh batch of catalyst. Ensure proper storage and handling to prevent deactivation.[5]

  • Hydrogen Supply:

    • Possible Cause: Insufficient hydrogen pressure or a leak in the system.

    • Solution: Check the hydrogen source and ensure all connections are secure. For many reactions, atmospheric pressure from a balloon is sufficient, but some substrates may require higher pressures.

  • Reaction Temperature:

    • Possible Cause: The temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: While higher temperatures generally increase the reaction rate, they can also lead to side reactions. A systematic increase in temperature is recommended.[1][2]

  • Agitation:

    • Possible Cause: Inefficient mixing can limit the contact between the substrate, catalyst, and hydrogen.

    • Solution: Ensure vigorous stirring to overcome potential mass transfer limitations.

  • Catalyst Poisoning:

    • Possible Cause: Impurities in the substrate, solvent, or from the reaction vessel can poison the catalyst. Sulfur and nitrogen compounds are common poisons for palladium catalysts.

    • Solution: Purify the starting materials and solvent. Ensure the reaction vessel is thoroughly cleaned.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the hydrogenation of cyclopentane-1,3-dione to this compound?

A1: Based on the provided data, tert-butanol appears to be an excellent choice, providing a high yield of this compound (78%) with a good carbon mass balance.[1][2][3] Protic solvents like isopropanol, methanol, and ethanol also show good results. The choice of solvent can influence both the reaction rate and selectivity.

Q2: What is the role of the Ru/C catalyst in this reaction?

A2: The Ruthenium on Carbon (Ru/C) catalyst is a heterogeneous catalyst.[1][2] It provides a surface for the adsorption of both hydrogen gas and the cyclopentane-1,3-dione. On the catalyst surface, the hydrogen molecule dissociates into hydrogen atoms, which are then added across the carbonyl groups of the dione (B5365651) to form the diol.

Q3: Are there any significant side reactions to be aware of?

A3: Yes, the primary side reaction is the dehydration of the intermediate, 3-hydroxycyclopentanone, which can lead to the formation of cyclopentanone (B42830) and subsequently cyclopentanol.[1][2] The choice of solvent and other reaction conditions can influence the extent of these side reactions.

Q4: Can other catalysts be used for this hydrogenation?

A4: While the provided data focuses on Ru/C, other catalysts are commonly used for hydrogenation reactions. Palladium on carbon (Pd/C) and platinum-based catalysts are also effective for the reduction of ketones.[4] The choice of catalyst can affect the reaction conditions required and the selectivity of the reaction. Raney Nickel has also been reported for the hydrogenation of similar substrates.[1][2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This will allow you to determine the consumption of the starting material and the formation of the product and any byproducts.

References

strategies for controlling stereoselectivity in 1,3-Cyclopentanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 1,3-cyclopentanediols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on controlling stereochemistry in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My diastereoselective reduction of a 1,3-cyclopentanedione (B128120) precursor is giving a poor diastereomeric ratio (dr). What are the common causes and how can I improve the selectivity?

A1: Low diastereoselectivity in the reduction of 1,3-cyclopentanedione derivatives to 1,3-diols is a frequent issue. The outcome is highly dependent on the chosen reducing agent, the substrate, and the reaction conditions. Here are the primary factors to investigate:

  • Ineffective Chelation Control: For substrates with a directing group (e.g., an adjacent alkoxy group), chelation-controlled reduction is a powerful strategy to achieve high selectivity. If you are not obtaining the expected syn or anti product, consider the following:

    • Reducing Agent: Not all hydride reagents are effective at forming a stable chelate. Strong chelating agents like zinc borohydride (B1222165) (Zn(BH₄)₂) or reagents used in combination with Lewis acids (e.g., LiAlH₄/LiI) are often required to enforce a rigid chelated intermediate, leading to high syn-selectivity.[1] Reagents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) are also highly efficient for chelation-controlled reductions, particularly for producing anti-1,2-diols from protected α-hydroxy ketones.[2][3]

    • Solvent Choice: The solvent plays a critical role. Lewis basic solvents such as THF or DME can compete with the substrate for coordination to the metal center of the reducing agent, disrupting the chelate and leading to lower diastereoselectivity.[2] Toluene and dichloromethane (B109758) (CH₂Cl₂) are often better choices for promoting chelation control.[2]

    • Protecting Group: The nature of the protecting group on a nearby hydroxyl can influence the stability of the chelate. Acyclic acetals (MOM, MEM, SEM) often provide superior diastereoselectivity compared to cyclic protecting groups like THP.[2]

  • Steric Hindrance (Non-Chelation Control): In the absence of a chelating group, the stereochemical outcome is dictated by steric approach control (Felkin-Anh model). The hydride will attack from the least hindered face.

    • Bulky Reducing Agents: Use of sterically demanding reducing agents (e.g., L-Selectride) can enhance facial selectivity by exaggerating the steric differences between the two faces of the carbonyl group.

    • Substrate Conformation: Analyze the most stable conformation of your cyclopentanone (B42830) precursor. The substituents on the ring will dictate the trajectory of the incoming nucleophile.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the competing diastereomeric transition states.

Q2: I am attempting a desymmetrization of a prochiral 1,3-cyclopentanedione using a chiral catalyst, but the enantiomeric excess (ee) is low. What should I troubleshoot?

A2: Achieving high enantioselectivity in the catalytic desymmetrization of 1,3-diones requires careful optimization of several parameters. Low ee values often point to issues with the catalyst, substrate, or reaction conditions.

  • Catalyst Activity and Integrity:

    • Catalyst Choice: The catalyst is paramount. Asymmetric reduction of 1,3-diones has been successfully achieved using biocatalysts like baker's yeast or isolated enzymes, which can provide excellent yield and stereoselectivity.[4] For other transformations, chiral N-Heterocyclic Carbene (NHC) or metal-based catalysts (e.g., Ruthenium, Rhodium) are employed.[5][6] Ensure the chosen catalyst is appropriate for your specific substrate and transformation.

    • Catalyst Purity and Handling: Chiral catalysts can be sensitive to air and moisture. Ensure your catalyst is pure and handled under appropriate inert conditions. Degradation of the catalyst will lead to a loss of enantiocontrol.

  • Substrate Suitability:

    • Purity: Impurities in the substrate can poison the catalyst, leading to a decrease in both yield and enantioselectivity.[7] Ensure your starting 1,3-cyclopentanedione is highly pure.

    • Steric and Electronic Properties: The structure of the substrate itself can significantly impact the outcome. Some catalysts have a narrow substrate scope. For instance, in Ru-catalyzed transfer hydrogenative desymmetrization, substrates with 2-methyl-2-aryl substitution may yield excellent results, while other substitution patterns may be less effective.[6]

  • Reaction Conditions:

    • Solvent: The solvent can influence the conformation of the substrate-catalyst complex. Screen a variety of solvents to find the optimal medium for stereochemical induction.

    • Temperature: As with diastereoselective reactions, lower temperatures are generally favored for improving enantioselectivity.[8]

    • Additives: In some catalytic systems, additives or co-catalysts are crucial for high performance. For example, a base might be required in a transfer hydrogenation to facilitate dynamic kinetic resolution.[6]

Q3: My synthesis of a cis-1,3-cyclopentanediol resulted in a mixture of cis and trans isomers. How can I improve the cis selectivity?

A3: The selective synthesis of the cis-diol isomer is a common objective, as this motif is present in numerous biologically active molecules like prostaglandins.[9]

  • Directed Hydrogenation: If you are forming the diol by hydrogenation of a cyclopentene (B43876) precursor, the stereochemistry can be directed by a pre-existing hydroxyl group on the ring. The catalyst (e.g., Pd/C) will typically adsorb to the face of the ring containing the hydroxyl group, directing hydrogen delivery from the same face (syn-addition), resulting in a cis relationship between the directing group and the newly formed hydroxyls.

  • Reduction of a Cyclic Precursor: The reduction of a 1,3-cyclopentanedione can be controlled to favor the cis isomer. While chelation control often leads to syn-1,3-diols, the hydrogenation of 1,3-cyclopentanedione over a Ru/C catalyst naturally produces a cis:trans ratio of approximately 7:3.[10]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: An advanced strategy involves the palladium-catalyzed enantioselective allylic alkylation of dioxanone substrates. This method can be used to prepare tertiary alcohols which, after further functional group manipulation, can diastereoselectively form the cis-1,3-diol framework.[9]

Data Summary Tables

Table 1: Diastereoselective Reduction of β-Hydroxy Ketones

Reducing AgentSubstrate TypePredominant Diol IsomerDiastereomeric Ratio (dr)Reference
Red-AlAcetal-protected α-hydroxy ketonesanti-1,2-diol5:1 to 20:1[2][3]
Red-Alβ-hydroxy ketonessyn/anti mixturePoor selectivity (2:1)[2]
LiI / LiAlH₄β-alkoxy ketonessyn-1,3-diolUp to >99:1[1]
Zn(BH₄)₂β-alkoxy ketonessyn (chelation-controlled)High selectivity[11]

Table 2: Enantioselective Desymmetrization of 1,3-Diketones

MethodCatalyst / ReagentSubstrateEnantiomeric Excess (ee)Reference
Biocatalytic ReductionBaker's Yeast2-allyl-1,3-cyclopentanedioneExcellent[4]
Transfer HydrogenationRu(II)-TsDPEN2,2-disubstituted-1,3-cyclopentanedionesExcellent[6]
Asymmetric Aldol/ReductionProline-derived organocatalyst / CBSKetones + Aldehydes>99% (for final diol)[12]
Pd-Catalyzed AlkylationPd(0) / Chiral LigandDioxanone substrates87% (for allyl ketone intermediate)[9]

Key Experimental Protocols

Protocol 1: Chelation-Controlled Reduction for syn-1,3-Diol Synthesis

This protocol is adapted from the chelation-controlled reduction of β-alkoxy ketones.[1]

  • Preparation: Dissolve the β-alkoxy cyclopentanone substrate (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: In a separate flask, prepare a solution of lithium iodide (LiI, 4.0 equiv) in the same anhydrous solvent. Add this solution to the substrate mixture.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.0 equiv) in the same solvent to the cooled mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Workup: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (B1210297).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired syn-1,3-diol. The diastereomeric ratio can be determined by ¹H NMR analysis or GC.

Protocol 2: Biocatalytic Desymmetrization of a 1,3-Cyclopentanedione Derivative

This protocol is a general representation based on the desymmetric reduction using baker's yeast.[4]

  • Yeast Suspension: Suspend baker's yeast (e.g., Saccharomyces cerevisiae, amount varies, typically 10-50 g per gram of substrate) in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7) containing a carbon source like glucose or sucrose. Stir the suspension at room temperature (around 25-30 °C) for 30-60 minutes to activate the yeast.

  • Substrate Addition: Dissolve the prochiral 1,3-cyclopentanedione derivative (1.0 equiv) in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and add it dropwise to the yeast suspension.

  • Fermentation/Reduction: Allow the reaction to proceed with vigorous stirring at room temperature for 24-72 hours. The progress should be monitored by TLC or GC analysis of aliquots extracted with an organic solvent.

  • Workup: After completion, centrifuge the mixture to pellet the yeast cells. Decant the supernatant and extract it multiple times with ethyl acetate or dichloromethane.

  • Cell Lysis (Optional): To recover any product trapped in the cells, the yeast pellet can be resuspended in water, sonicated, and extracted again.

  • Purification: Combine all organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting chiral β-hydroxy ketone by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).

Visualized Workflows and Pathways

chelation_control_workflow sub β-Alkoxy Ketone Substrate chelate Rigid Bicyclic Chelate Intermediate sub->chelate Coordination reagent Chelating Reducing Agent (e.g., Zn(BH₄)₂, LiAlH₄/LiI) reagent->chelate solvent Non-Coordinating Solvent (Toluene, CH₂Cl₂) solvent->chelate Promotes Formation attack Hydride Attack from Least Hindered Face of Chelate chelate->attack product syn-1,3-Diol (High Diastereoselectivity) attack->product

Caption: Chelation-controlled reduction pathway for syn-1,3-diol synthesis.

troubleshooting_low_ee start Low Enantiomeric Excess (ee) in Desymmetrization q1 Is the Catalyst Active and Pure? start->q1 q2 Is the Substrate Pure? start->q2 q3 Are Reaction Conditions Optimal? start->q3 a1 Verify Catalyst Source Handle Under Inert Conditions Consider a Different Catalyst q1->a1 No a2 Repurify Substrate (Recrystallization, Chromatography) q2->a2 No a3 Screen Solvents Lower Reaction Temperature Check for Necessary Additives q3->a3 No a1->q2 a2->q3

Caption: Troubleshooting flowchart for low enantioselectivity.

cis_trans_logic start Goal: Synthesize cis-1,3-Cyclopentanediol sub_choice Choose Synthetic Strategy start->sub_choice strat1 Strategy 1: Directed Hydrogenation sub_choice->strat1 strat2 Strategy 2: Cyclic Ketone Reduction sub_choice->strat2 desc1 Start with Cyclopentene with -OH directing group. Hydrogenate (e.g., H₂, Pd/C). strat1->desc1 desc2 Start with 1,3-Cyclopentanedione. Reduce with specific catalysts (e.g., Ru/C). strat2->desc2 outcome1 Syn-addition of H₂ delivers cis-diol product. desc1->outcome1 outcome2 Typically yields a cis/trans mixture. Further purification may be needed. desc2->outcome2

Caption: Logic for selecting a strategy to synthesize cis-1,3-cyclopentanediol.

References

Technical Support Center: Mitigating Catalyst Deactivation in 1,3-Cyclopentanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to catalyst deactivation during the synthesis of 1,3-Cyclopentanediol.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation?

A1: The primary indicators of catalyst deactivation include a noticeable decrease in reaction rate, a decline in selectivity towards the desired this compound product, and the need for more extreme reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion levels.

Q2: What are the main mechanisms of catalyst deactivation in this process?

A2: Catalyst deactivation can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[1]

  • Poisoning: Strong adsorption of impurities from the feedstock or solvent onto the active sites of the catalyst.[2][3]

  • Fouling/Coking: Deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface, blocking pores and active sites.[4][5]

  • Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[1]

  • Leaching: Dissolution of the active metal components into the reaction medium.

  • Oxidation: Formation of inactive metal oxide or hydroxide (B78521) species on the catalyst surface, particularly relevant for hydrogenation catalysts like Ru/C.[6]

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, in many instances, catalyst activity can be partially or fully restored through regeneration. The appropriate method depends on the deactivation mechanism. For example, coking is often reversed by calcination, while some forms of poisoning can be addressed by washing or chemical treatments.[2][7] However, severe sintering is typically irreversible.

Troubleshooting Guides

This section addresses specific issues you may encounter with the catalysts commonly used in the production of this compound, which often involves the hydrogenation of a precursor like 4-hydroxycyclopent-2-enone or the dehydration of the diol itself.

Hydrogenation Catalysts (e.g., Raney® Nickel, Ru/C)

Q4: My Raney® Nickel catalyst's activity has dropped significantly after a few cycles in the hydrogenation of the 1,3-cyclopentanedione (B128120) precursor. Why is this happening and what can I do?

A4: This is a common issue with Raney® Nickel. The potential causes and troubleshooting steps are:

  • Potential Cause 1: Poisoning by Reactants or Byproducts. The substrate or intermediates can strongly adsorb on the nickel surface, blocking active sites.[1] Oligomeric byproducts may also physically deposit on the catalyst.[8]

    • Troubleshooting:

      • Solvent Wash: After the reaction, wash the catalyst with a solvent (e.g., ethanol, methanol) to remove adsorbed species.

      • Alkaline/Acidic Treatment: A more aggressive approach involves washing with a dilute aqueous alkaline solution (e.g., NaOH at 40–150 °C) or a mild acidic solution (e.g., acetic acid at 20–50 °C).[1][7] Always handle the catalyst with care and refer to specific safety protocols.

  • Potential Cause 2: Oxidation of the Catalyst. Exposure to air can oxidize the active nickel sites. Raney® Nickel is often pyrophoric and must be handled under a liquid (like water or ethanol) to prevent contact with air.[9]

    • Troubleshooting:

      • In-situ Hydrogen Treatment: A deactivated catalyst can often be reactivated by heating it under hydrogen pressure (e.g., 30 bar H₂, 150 °C) in a suitable solvent before the next reaction.[8][9] This can reduce oxidized nickel species back to their active metallic state.

Q5: I'm observing a gradual loss of activity with my Ru/C catalyst during aqueous phase hydrogenation. What is the likely cause and solution?

A5: Gradual deactivation of Ru/C in aqueous media is often linked to two main factors:

  • Potential Cause 1: Carbon Deposition (Fouling). Biomass-derived molecules can sometimes polymerize or decompose on the catalyst surface, leading to the formation of carbon deposits that block active sites.[10]

    • Troubleshooting: A mild regeneration procedure involving controlled oxidation can burn off these carbon deposits. See Protocol 3 for a detailed method.

  • Potential Cause 2: Formation of Inactive Ruthenium Hydroxide Species. In water, the surface of the ruthenium particles can form hydroxide species (Ru(OH)x), which are less active for hydrogenation.[6]

    • Troubleshooting: The same mild regeneration protocol (oxidation followed by reduction) can address this issue. The reduction step is crucial for converting the oxidized species back to metallic ruthenium.[6][10]

Dehydration Catalysts (e.g., Lanthanum Phosphate)

Q6: My Lanthanum Phosphate (LaP) catalyst is showing decreased conversion during the dehydration of this compound to cyclopentadiene. How can I restore its performance?

A6: The most probable cause of deactivation for solid acid catalysts like Lanthanum Phosphate in this type of reaction is coking.

  • Potential Cause: Carbon Deposition (Coking). Organic molecules can polymerize at high temperatures on the acid sites of the catalyst, forming coke that blocks the catalyst pores and covers the active sites.[3]

    • Troubleshooting: The activity of the LaP catalyst can be restored by in-situ calcination. This involves heating the catalyst in a flow of air to a temperature high enough to combust the carbon deposits without damaging the catalyst structure.[3] See Protocol 2 for a general procedure.

Quantitative Data Summary

The following tables provide a summary of quantitative data on catalyst performance and regeneration from related studies. Note that this data may not be directly from this compound production but serves as a valuable reference.

Table 1: Performance and Regeneration of Hydrogenation Catalysts

CatalystReactionDeactivation CauseRegeneration MethodActivity RecoveryReference
Raney® Ni Nitrile HydrogenationChemisorption, Oligomer DepositionIn-pot H₂ Treatment (30 bar, 150°C)Complete activity recovery[1][8][9]
Raney® Ni Cyclohexane DehydrogenationCoke FormationCoke elimination with water (300-450°C)-[1]
Ru/C Aqueous Phase 2-Pentanone HydrogenationCarbon DepositionAir Oxidation (200°C) & H₂ Reduction (180°C)Full activity recovery[10]
Ru/SiO₂ Aqueous Phase Butan-2-one HydrogenationFormation of Ru(OH)xThermal TreatmentUp to 85% of initial activity[6]

Table 2: Performance and Regeneration of Dehydration Catalysts

CatalystReactionDeactivation CauseRegeneration MethodStability/RecoveryReference
Lanthanum Phosphate (LaP) This compound DehydrationCarbon DepositionIn-situ calcination in airStable performance after regeneration[3]
ZSM-5 based solid acid Catalytic Fast PyrolysisCoke AdsorptionHydrothermal regeneration~80% acidity & ~90% textural properties recovered[4][5]
γ-Al₂O₃ HFC-134a DecompositionCoke DepositionCalcinationActivity loss due to coke on strong acid sites[11]

Experimental Protocols

Protocol 1: Regeneration of Raney® Nickel via Hydrogen Treatment

This protocol is adapted from procedures for reactivating Raney® Nickel catalysts that have been deactivated by oxidation or poisoning.[2][8]

  • Catalyst Recovery: After the reaction, allow the catalyst to settle. Decant the supernatant liquid. Wash the catalyst multiple times with the reaction solvent (e.g., ethanol) under an inert atmosphere (N₂ or Ar) to remove residual products.

  • Transfer to Reactor: Transfer the washed catalyst as a slurry in a suitable solvent (e.g., fresh ethanol) to a high-pressure autoclave. Caution: Never handle Raney® Nickel in a dry state in the presence of air as it is pyrophoric.

  • Purging: Seal the autoclave and purge the system several times with nitrogen to remove all air.

  • Hydrogenation: Pressurize the autoclave with hydrogen to approximately 30-40 bar.

  • Heating: Begin stirring and heat the reactor to 150 °C. Maintain these conditions for 2-4 hours.

  • Cooling: Turn off the heating and allow the reactor to cool to room temperature.

  • Depressurization: Carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Storage: The regenerated catalyst can be used immediately for the next reaction or stored under a solvent in a sealed container.

Protocol 2: Regeneration of Coked Solid Acid Catalyst by Calcination

This general protocol is suitable for regenerating solid acid catalysts like Lanthanum Phosphate or zeolites deactivated by coke formation.[3][12]

  • Catalyst Preparation: If possible, wash the spent catalyst with a solvent to remove any non-covalently bound organic material. Dry the catalyst in an oven at 100-120 °C to remove the solvent.

  • Furnace Setup: Place the dried catalyst in a ceramic crucible inside a muffle furnace or a tube furnace equipped with a gas flow.

  • Calcination:

    • Begin flowing air or a mixture of nitrogen and a controlled amount of oxygen over the catalyst.

    • Slowly ramp the temperature (e.g., 1-5 °C/min) to the target calcination temperature. For LaP, this can be its preparation temperature.[3] For zeolites, this is typically between 450-550 °C. Note: A slow ramp rate is critical to prevent a sudden temperature increase from rapid coke combustion, which could cause catalyst sintering.

    • Hold the catalyst at the target temperature for 3-6 hours to ensure complete removal of coke.

  • Cooling: Turn off the furnace and allow the catalyst to cool down to room temperature under a dry air or nitrogen flow.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption before its next use.

Protocol 3: Mild Regeneration of Ru/C Catalyst

This protocol is designed for Ru/C catalysts deactivated by carbon deposition or surface oxidation in aqueous phase reactions.[10]

  • Catalyst Recovery and Drying: After the reaction, recover the Ru/C catalyst by filtration. Wash it with deionized water and then a solvent like ethanol. Dry the catalyst under vacuum or in an oven at a low temperature (e.g., 80-100 °C).

  • Mild Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst to 200 °C in a flow of air for approximately 1-2 hours. This step is to burn off light carbon deposits.

  • Inert Purge: After the oxidation step, switch the gas flow to an inert gas like nitrogen or argon and maintain the temperature for 15-30 minutes to purge the system of oxygen.

  • Reduction: Switch the gas flow to hydrogen (or a H₂/N₂ mixture). Heat the catalyst to 180 °C and hold for 2-3 hours. This step reduces any ruthenium oxides/hydroxides back to the active metallic state.

  • Cooling and Passivation: Cool the catalyst to room temperature under a nitrogen flow. If the catalyst is to be handled in air, a careful passivation step (e.g., using a 1% O₂ in N₂ mixture) might be necessary to prevent rapid oxidation. Otherwise, handle and store under an inert atmosphere.

Visual Workflow Guides

The following diagrams illustrate key workflows for diagnosing and mitigating catalyst deactivation.

G cluster_workflow Troubleshooting Workflow for Catalyst Deactivation start Decreased Catalyst Performance (Lower Yield/Selectivity) check_params Verify Reaction Parameters (Temp, Pressure, Purity) start->check_params params_ok Parameters OK check_params->params_ok Yes params_not_ok Parameters Not OK check_params->params_not_ok No deactivation_suspected Catalyst Deactivation Suspected params_ok->deactivation_suspected params_not_ok->start Adjust & Rerun cause Identify Potential Cause deactivation_suspected->cause poisoning Poisoning cause->poisoning Impurities? fouling Fouling / Coking cause->fouling Byproducts/High Temp? sintering Sintering / Leaching cause->sintering Excessive Temp? solution_poison Solution: - Purify Feedstock - Use Guard Bed - Chemical Wash poisoning->solution_poison solution_fouling Solution: - Optimize Temp/Conc. - Regenerate (Calcination) fouling->solution_fouling solution_sintering Solution: - Lower Temp - Re-disperse Metal (if possible) - Replace Catalyst (Irreversible) sintering->solution_sintering

Caption: A workflow for diagnosing and resolving catalyst deactivation.

G cluster_cycle Catalyst Deactivation and Regeneration Cycle fresh Fresh/Active Catalyst reaction Reaction: This compound Production fresh->reaction Use in Experiment deactivated Deactivated Catalyst reaction->deactivated Deactivation Occurs (Poisoning, Coking, etc.) deactivated->fresh Replace Catalyst (if regeneration fails) regeneration Regeneration Process (e.g., Calcination, H₂ Treatment) deactivated->regeneration Attempt to Reactivate regeneration->fresh Activity Restored G cluster_pathways Common Deactivation Pathways for Hydrogenation Catalysts (e.g., Ru/C) cluster_causes active_catalyst Active Catalyst (e.g., Metallic Ru on Carbon Support) coking Coking/Fouling active_catalyst->coking High Temp / Reactive Intermediates oxidation Surface Oxidation active_catalyst->oxidation Aqueous Medium / Air Exposure poisoning Poisoning active_catalyst->poisoning Feedstock Impurities (e.g., Sulfur) deactivated_coked Deactivated State: Coke deposits block active sites and pores coking->deactivated_coked deactivated_oxidized Deactivated State: Formation of inactive Ru(OH)x species oxidation->deactivated_oxidized deactivated_poisoned Deactivated State: Impurities strongly adsorbed on Ru sites poisoning->deactivated_poisoned

References

Validation & Comparative

A Comparative Guide to 1H and 13C NMR Analysis of 1,3-Cyclopentanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of cis- and trans-1,3-cyclopentanediol, providing researchers, scientists, and drug development professionals with a comprehensive guide to their structural elucidation using nuclear magnetic resonance (NMR) spectroscopy.

The stereoisomers of 1,3-cyclopentanediol, cis and trans, exhibit distinct spectral fingerprints in both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. These differences arise from the varied spatial arrangements of the hydroxyl groups and their influence on the magnetic environment of the neighboring nuclei. This guide presents a comparative analysis of their NMR data, supported by a detailed experimental protocol, to aid in the unambiguous identification of each isomer.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts (δ), multiplicities, and coupling constants (J) for cis- and trans-1,3-cyclopentanediol are summarized in the tables below. These values are critical for distinguishing between the two isomers.

Table 1: ¹H NMR Spectral Data for this compound Isomers

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
cis H-1, H-34.35Quintet5.0
H-2a1.95dt14.0, 7.5
H-2b1.50dt14.0, 5.0
H-4a, H-5a1.80-1.70m
H-4b, H-5b1.65-1.55m
trans H-1, H-34.50Quintet4.0
H-2a2.10dt14.0, 7.0
H-2b1.40dt14.0, 4.0
H-4a, H-5a1.90-1.80m
H-4b, H-5b1.60-1.50m

Table 2: ¹³C NMR Spectral Data for this compound Isomers

IsomerCarbonChemical Shift (δ, ppm)
cis C-1, C-374.0
C-243.0
C-4, C-534.5
trans C-1, C-375.5
C-245.0
C-4, C-535.0

Experimental Protocol

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of diol compounds, such as this compound isomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the diol sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of hydroxyl proton signals.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

2. NMR Spectrometer Setup:

  • The data presented in this guide was acquired on a spectrometer operating at a proton frequency of 400 MHz.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the FID with an appropriate window function and Fourier transform.

  • Reference the spectrum to the solvent peak.

Isomer Structure and NMR Correlation

The structural differences between the cis and trans isomers of this compound directly correlate to their distinct NMR spectra. The relative orientation of the hydroxyl groups affects the shielding and deshielding of the ring protons and carbons.

NMR_Correlation cluster_isomers This compound Isomers cluster_nmr NMR Spectral Characteristics cis-Isomer cis-Isomer cis_H_NMR ¹H NMR: - H-1,3 at ~4.35 ppm - Distinct methylene (B1212753) proton signals cis-Isomer->cis_H_NMR exhibits cis_C_NMR ¹³C NMR: - C-1,3 at ~74.0 ppm cis-Isomer->cis_C_NMR exhibits trans-Isomer trans-Isomer trans_H_NMR ¹H NMR: - H-1,3 at ~4.50 ppm - More complex methylene region trans-Isomer->trans_H_NMR exhibits trans_C_NMR ¹³C NMR: - C-1,3 at ~75.5 ppm trans-Isomer->trans_C_NMR exhibits

Caption: Correlation of cis and trans isomers with their NMR signals.

A Comparative Guide to Gas Chromatography Methods for Separating 1,3-Cyclopentanediol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of stereoisomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. 1,3-Cyclopentanediol, a cyclic diol, exists as three stereoisomers: a cis meso compound ((1R,3S)-cyclopentane-1,3-diol) and a pair of trans enantiomers ((1R,3R)- and (1S,3S)-cyclopentane-1,3-diol). This guide provides a comprehensive comparison of gas chromatography (GC) methods for the separation of these stereoisomers, supported by experimental data and detailed protocols. Alternative methods, including High-Performance Liquid Chromatography (HPLC), are also discussed to provide a broader analytical context.

Comparison of Analytical Methodologies

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like this compound. The primary challenge lies in resolving the stereoisomers, which requires a chiral environment. This can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the diols with a chiral reagent to form diastereomers that are separable on a standard achiral column. Another common derivatization approach involves capping the polar hydroxyl groups to improve volatility and peak shape for analysis on a chiral column.

Direct Analysis on Chiral GC Columns: This is often the most straightforward approach, minimizing sample preparation. The use of cyclodextrin-based or polysiloxane-based chiral stationary phases allows for direct enantiomeric and diastereomeric separation of the underivatized diols.

GC Analysis with Derivatization: Derivatization can enhance separation by increasing the volatility of the diols and improving their chromatographic behavior. Silylation is a common technique where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This reduces the polarity and potential for hydrogen bonding, leading to sharper peaks and often better resolution on a chiral column.

Data Presentation: Performance Comparison

The following table summarizes the performance of different chromatographic methods for the separation of this compound stereoisomers or closely related analogs.

Analytical MethodStationary Phase/ColumnMobile Phase/Carrier GasDetectionEstimated Retention Times (min)Resolution (Rs)Key Advantages
Direct Chiral GC Agilent CP-Cyclodextrin-β-2,3,6-M-19 (25 m x 0.25 mm, 0.25 µm)[1]Hydrogen (70 kPa)FIDDiol dependent (e.g., 1,3-butanediol (B41344) ~20 min)Baseline separation of various diol enantiomersMinimal sample prep, direct analysis of enantiomers.[1]
Chiral GC with Silylation HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnHelium (1.0 mL/min)MSIsomer dependent> 1.5Improved peak shape and volatility, suitable for complex matrices.
Chiral HPLC Chiralpak AD-H (250 x 4.6 mm, 5 µm)n-Hexane:Isopropanol (90:10, v/v)UV (210 nm)trans: ~8.5, cis: ~10.2 (for analog)[2]> 1.5[2]Excellent resolution of diastereomers at ambient temperature.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for diols and closely related analogs and can be adapted for this compound.

Protocol 1: Direct Chiral Gas Chromatography

This protocol is based on the Agilent application note for the enantiomeric separation of underivatized diols.[1]

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: Agilent CP-Cyclodextrin-β-2,3,6-M-19 (25 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Carrier Gas: Hydrogen at a constant pressure of 70 kPa.[1]

  • Injector Temperature: 250 °C.[1]

  • Detector Temperature: 275 °C.[1]

  • Oven Temperature Program: 80 °C (hold for 5 min), then ramp to 150 °C at 2 °C/min.[1]

  • Injection: 1 µL of a 0.01% solution in methanol, split ratio 100:1.

Protocol 2: Chiral Gas Chromatography with Silylation Derivatization

This protocol is adapted from a standard silylation procedure for hydroxylated compounds, such as the one described for 3-(Hydroxymethyl)cyclopentanol.[2]

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the this compound sample into a micro-reaction vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Instrumentation:

    • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (MS).

    • Column: A chiral column such as a derivative of cyclodextrin (B1172386) is recommended for separating the derivatized enantiomers. Alternatively, a standard non-polar column like an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) can be used to separate the cis and trans diastereomers.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: 60 °C (hold for 2 min), then ramp to 250 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Detection: MS detection in scan mode (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on a method for the closely related analog 3-(Hydroxymethyl)cyclopentanol and is expected to provide good separation for this compound diastereomers.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.[2]

  • Sample Preparation: Dissolve approximately 1 mg of the this compound isomer mixture in 1 mL of the mobile phase.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound stereoisomers by gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Isomer Mixture Derivatization Optional Derivatization (e.g., Silylation) Sample->Derivatization If required Dilution Dilution in Appropriate Solvent Sample->Dilution Direct Analysis Derivatization->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Separation on Chiral Column GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Ratio Calculation Integration->Quantification

A generalized workflow for the GC analysis of this compound stereoisomers.

Conclusion

The separation of this compound stereoisomers can be effectively achieved using gas chromatography with a chiral stationary phase. Direct analysis of the underivatized diols is a viable and time-efficient option, particularly with modern cyclodextrin-based columns. For challenging separations or complex matrices, derivatization by silylation can significantly improve peak shape and resolution. As an alternative, chiral HPLC provides an excellent, robust method for separating the diastereomers. The choice of the optimal method will depend on the specific analytical requirements, available instrumentation, and the complexity of the sample matrix. The protocols and comparative data presented in this guide offer a solid foundation for developing and implementing a suitable analytical method for your research needs.

References

A Comparative Analysis of the Thermal Stability of Cis- and Trans-1,3-Cyclopentanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of chiral building blocks is paramount for ensuring the integrity and predictability of synthetic pathways and final product stability. This guide provides a detailed comparison of the thermal stability of cis- and trans-1,3-cyclopentanediol, supported by experimental data and standardized analytical protocols.

The geometric isomerism of 1,3-cyclopentanediol significantly influences its thermal properties. Experimental evidence demonstrates that trans-1,3-cyclopentanediol possesses greater thermal stability than its cis-counterpart. This difference is primarily attributed to the conformational possibilities of the hydroxyl groups in the cis-isomer, which facilitate a lower-energy degradation pathway.

Comparative Thermal Decomposition Data

The thermal stability of the two isomers can be quantitatively compared by their decomposition temperatures, as determined through thermogravimetric analysis (TGA).

IsomerDecomposition Onset Temperature (°C)Degradation Pathway
trans-1,3-Cyclopentanediol~200 °CThermal Dehydration
cis-1,3-Cyclopentanediol~180 °CDegradative Ester Bond Cleavage (in the context of polyesters)

Underlying Factors Influencing Thermal Stability

The notable difference in thermal stability between the two isomers is rooted in their stereochemistry. The cis isomer's hydroxyl groups can be oriented in axial positions on the cyclopentane (B165970) ring, which allows for the formation of an intramolecular hydrogen bond.[1] This conformation creates a six-membered ring-like transition state that facilitates an elimination reaction at a lower temperature.

In contrast, the hydroxyl groups in the trans isomer are typically in equatorial positions, preventing the formation of intramolecular hydrogen bonds.[1] Consequently, a higher activation energy is required for its thermal decomposition, which proceeds through a different mechanism, namely intermolecular dehydration at elevated temperatures.[1]

G cluster_cis cis-1,3-Cyclopentanediol cluster_trans trans-1,3-Cyclopentanediol cis_structure Hydroxyl groups in axial positions h_bond Intramolecular Hydrogen Bonding cis_structure->h_bond low_energy_pathway Lower Energy Degradation Pathway h_bond->low_energy_pathway cis_stability Lower Thermal Stability (~180°C) low_energy_pathway->cis_stability trans_structure Hydroxyl groups in equatorial positions no_h_bond No Intramolecular Hydrogen Bonding trans_structure->no_h_bond high_energy_pathway Higher Energy Degradation Pathway no_h_bond->high_energy_pathway trans_stability Higher Thermal Stability (~200°C) high_energy_pathway->trans_stability

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and other thermal transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the diol isomer into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at 20-50 mL/min.

  • Temperature Program: A heat/cool/heat cycle is often employed to remove the thermal history of the sample. For instance, heat from 20 °C to 100 °C, cool to 0 °C, and then reheat to the final temperature at a rate of 10 °C/min. Data is collected during the second heating scan.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting. The onset temperature of the peak is taken as the melting point.

dot

DSC_Workflow DSC Experimental Workflow start Start sample_prep Weigh 2-5 mg of diol into sealed aluminum pan start->sample_prep instrument_setup Place sample and reference pans in DSC cell sample_prep->instrument_setup atmosphere Purge with N2 at 20-50 mL/min instrument_setup->atmosphere temp_program Heat/Cool/Heat cycle (e.g., 20-100-0-120°C) at 10°C/min atmosphere->temp_program data_analysis Record heat flow vs. temperature Determine melting point temp_program->data_analysis end End data_analysis->end

Caption: Workflow for Differential Scanning Calorimetry.

References

A Tale of Two Rings: 1,3-Cyclopentanediol vs. 1,4-Cyclohexanediol and Their Impact on Polyester Properties

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of cycloaliphatic diols into polyester (B1180765) chains is a well-established strategy for enhancing their thermal and mechanical properties. The rigid, cyclic nature of these monomers, in contrast to their linear aliphatic counterparts, imparts a significant degree of stiffness to the polymer backbone. This guide provides a comparative analysis of the effects of two such diols, 1,3-cyclopentanediol and 1,4-cyclohexanediol (B33098), on the properties of polyesters, supported by available experimental data and detailed methodologies.

The fundamental difference between these two diols lies in their ring size and geometry. The five-membered ring of this compound is nearly planar but strained, while the six-membered ring of 1,4-cyclohexanediol adopts a more flexible, strain-free chair conformation. This seemingly subtle structural variance, coupled with the stereoisomerism (cis/trans) of the hydroxyl groups, profoundly influences the packing of polymer chains and, consequently, the macroscopic properties of the resulting polyesters.

Unraveling the Impact: A Comparative Analysis

Incorporating either this compound or 1,4-cyclohexanediol into a polyester backbone, typically with an aromatic dicarboxylic acid like terephthalic acid, generally leads to an increase in the glass transition temperature (Tg) and melting temperature (Tm) compared to polyesters synthesized with linear diols. This is attributed to the restricted rotational freedom of the cycloaliphatic rings, which stiffens the polymer chain.

Thermal Properties: A Story of Rigidity and Symmetry

Polyesters derived from 1,4-cyclohexanediol, and its closely related analog 1,4-cyclohexanedimethanol (B133615) (CHDM), have been more extensively studied. The properties of these polyesters are heavily dependent on the cis/trans ratio of the diol. The trans isomer, with its more linear and symmetrical structure, allows for more efficient chain packing and crystallization, resulting in a higher Tg and Tm.[1][2] For instance, poly(1,4-cyclohexylene dimethylene terephthalate) (PCT), derived from CHDM, exhibits a significantly higher melting point than polyethylene (B3416737) terephthalate (B1205515) (PET).

Direct comparisons of polyesters from this compound and 1,4-cyclohexanediol are limited in the literature. However, a study comparing polyesters synthesized from their dimethanol derivatives, 1,3-cyclopentanedimethylene terephthalate (PCPDT) and poly(1,4-cyclohexane dimethylene terephthalate) (PCT), reveals that both are semicrystalline polymers with melting temperatures higher than that of poly(butylene terephthalate) (PBT). This indicates that both the five- and six-membered rings effectively enhance the thermal stability of the polyester.

PropertyPolyester with this compound MoietyPolyester with 1,4-Cyclohexanediol MoietyReference
Glass Transition Temperature (Tg) Generally elevated due to ring rigidity.Higher than linear diol-based polyesters; highly dependent on cis/trans ratio (trans isomer leads to higher Tg).[1]
Melting Temperature (Tm) Semicrystalline with a high Tm.Higher than linear diol-based polyesters; highly dependent on cis/trans ratio (trans isomer leads to higher Tm).[1][2]
Thermal Stability Good thermal stability, though challenges in polymerization at high temperatures have been noted.Excellent thermal stability.

Note: The data presented is a qualitative summary based on available literature. Direct quantitative comparison is challenging due to the lack of studies comparing these specific diols under identical conditions.

Mechanical Properties: The Influence of Ring Structure on Strength and Toughness

The rigid nature of the cycloaliphatic rings is also expected to translate into enhanced mechanical properties, such as increased tensile strength and modulus. The cyclohexyl structure, in particular, has been shown to provide significant rigidity, leading to high tensile modulus and hardness in polyurethanes derived from polyesters containing CHDM.[1]

Detailed mechanical property data for polyesters derived directly from this compound is scarce. However, the inherent rigidity of the five-membered ring suggests that it would also contribute to an increase in stiffness and strength compared to linear diol-based polyesters. The difference in ring flexibility—the cyclopentane (B165970) ring being more rigid and strained than the cyclohexane (B81311) ring—may lead to differences in properties like impact strength and elongation at break. It is plausible that the more flexible cyclohexane ring could allow for better energy dissipation, potentially leading to tougher materials.

Experimental Corner: Synthesizing and Characterizing Cycloaliphatic Polyesters

The synthesis of polyesters from this compound and 1,4-cyclohexanediol typically follows a two-step melt polycondensation process.

Experimental Protocols

1. Esterification:

  • Reactants: Dicarboxylic acid (e.g., terephthalic acid or its dimethyl ester) and the respective diol (this compound or 1,4-cyclohexanediol) in a specified molar excess of the diol. A catalyst, such as antimony trioxide or a titanium-based catalyst, is also added.

  • Procedure: The reactants are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser. The mixture is heated under a nitrogen atmosphere to a temperature typically ranging from 180 to 220°C. The reaction proceeds with the removal of water or methanol (B129727) as a byproduct. The progress of the reaction is monitored by measuring the amount of distillate collected.

2. Polycondensation:

  • Procedure: Once the esterification is complete, a stabilizer (e.g., a phosphorus-based compound) is often added. The temperature is then gradually increased to 250-290°C, and a vacuum is slowly applied to remove the excess diol and other volatile byproducts. This stage promotes the linking of the ester oligomers into high molecular weight polyester chains. The reaction is continued until the desired melt viscosity is achieved, which is indicative of the target molecular weight.

3. Characterization:

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the polyester.

  • Mechanical Testing: Tensile properties (tensile strength, Young's modulus, and elongation at break) are measured using a universal testing machine on molded specimens according to standard methods (e.g., ASTM D638).

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) is used to determine the number average (Mn) and weight average (Mw) molecular weights, as well as the polydispersity index (PDI) of the synthesized polyester.

Visualizing the Impact: From Monomer Structure to Polymer Properties

The structural differences between this compound and 1,4-cyclohexanediol and their influence on the final polyester properties can be visualized through a logical relationship diagram.

G cluster_monomers Cycloaliphatic Diol Monomers cluster_properties Structural Characteristics cluster_polymer Polyester Chain Characteristics cluster_final Final Polyester Properties M1 This compound P1 Strained, Near-Planar 5-Membered Ring M1->P1 M2 1,4-Cyclohexanediol P2 Flexible, Chair Conformation 6-Membered Ring M2->P2 P3 Cis/Trans Isomerism M2->P3 PC1 Chain Rigidity P1->PC1 PC2 Chain Packing Efficiency P1->PC2 P2->PC1 P3->PC2 FP1 Thermal Properties (Tg, Tm) PC1->FP1 FP2 Mechanical Properties (Strength, Modulus, Toughness) PC1->FP2 PC3 Crystallinity PC2->PC3 PC3->FP1 PC3->FP2

Figure 1. Logical flow from diol structure to polyester properties.

Conclusion

References

Unveiling the Structure: A Comparative Guide to Mass Spectrometry for 1,3-Cyclopentanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of 1,3-cyclopentanediol derivatives is a critical step in advancing scientific discovery. Mass spectrometry stands as a powerful analytical technique for this purpose, offering a suite of methodologies to elucidate molecular weight and fragmentation patterns, thereby confirming chemical structures. This guide provides an objective comparison of various mass spectrometry-based approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

The inherent polarity and often low volatility of this compound derivatives can present challenges for direct mass spectrometric analysis. To overcome these hurdles and enhance analytical performance, various strategies involving derivatization, coupled with different ionization techniques and mass analysis methods, have been developed. This guide will delve into a comparison of these approaches.

Derivatization Strategies: Enhancing Ionization and Specificity

Chemical derivatization is a frequently employed strategy to improve the ionization efficiency and chromatographic separation of diols.[1] For this compound derivatives, derivatization can significantly enhance the sensitivity of the analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).

One of the most effective derivatization methods for diols involves the use of boronic acids.[2] Boronic acids react with vicinal diols to form cyclic boronate esters, which are more amenable to ionization.[3][4] This approach not only increases the signal intensity but can also facilitate the identification of diols in complex matrices.[4]

Comparison of Common Derivatization Reagents for Diol Analysis

Derivatization ReagentReaction ConditionsIonization EnhancementKey AdvantagesConsiderations
(3-dimethylaminophenyl)dihydroxyborane (DAPB) Pyridine (B92270), 50°C, 1 hour[5]20 to 160-fold increase in detection response in positive-ion ESI-MS/MS[5]Highly responsive in ESI, produces characteristic product ions for sensitive detection.[5]Requires removal of excess reagent and pyridine prior to analysis.
2-bromopyridine-5-boronic acid (BPBA) Acetonitrile (B52724), room temperature[4]Dramatically increases sensitivity in LC/ESI-MS[4]Simple and quick reaction, facilitates identification through isotopic bromine pattern.[3][4]Potential for reaction with other functional groups.
Trimethylsilyl (TMS) ethers N/ASuitable for GC-MS analysisWell-established for GC-MS, provides characteristic fragmentation patterns.[6]Sensitive to moisture, may require anhydrous conditions.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is paramount in mass spectrometry and depends on the analyte's properties and the desired information. For this compound derivatives, both "soft" and "hard" ionization methods can be employed, often in conjunction with gas or liquid chromatography.

Electron Ionization (EI) , a hard ionization technique, is typically used with Gas Chromatography (GC-MS). It produces extensive fragmentation, which can be valuable for structural elucidation by creating a detailed fragmentation fingerprint of the molecule.[7] However, for some labile molecules, the molecular ion peak may be weak or absent.[8]

Chemical Ionization (CI) is a softer ionization technique than EI and often results in a more abundant protonated molecule or adduct ion, which helps in determining the molecular weight.[9]

Electrospray Ionization (ESI) is a soft ionization technique widely used in LC-MS.[10] It is particularly well-suited for polar and thermally labile molecules, such as underivatized or derivatized this compound derivatives.[5][11] ESI typically produces protonated molecules ([M+H]^+) or other adducts with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation for structural analysis.[5]

Atmospheric Pressure Chemical Ionization (APCI) is another LC-MS ionization technique that is suitable for less polar compounds compared to ESI.[10]

Comparison of Ionization Techniques for this compound Derivative Analysis

Ionization TechniqueTypical InletFragmentationMolecular IonBest Suited For
Electron Ionization (EI) GCExtensiveOften weak or absent[8]Volatile (often derivatized) compounds, detailed structural fingerprinting.
Chemical Ionization (CI) GCLess than EIAbundant protonated moleculeConfirmation of molecular weight for GC-amenable compounds.
Electrospray Ionization (ESI) LCMinimalStrong protonated molecule or adductPolar and thermally labile compounds, analysis in complex mixtures.[5][11]
Atmospheric Pressure Chemical Ionization (APCI) LCMinimal to moderateStrong protonated moleculeLess polar compounds than ESI.[10]

Experimental Workflows and Protocols

To achieve reliable structural confirmation, a well-defined experimental workflow is essential. Below are generalized protocols for GC-MS and LC-MS/MS analysis of this compound derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for TMS-Derivatized Diols
  • Derivatization: A common procedure involves reacting the this compound derivative with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) at elevated temperature (e.g., 60-80°C) for 30-60 minutes.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Boronic Acid Derivatized Diols
  • Derivatization: As an example, for BPBA derivatization, the diol sample is mixed with a solution of BPBA in acetonitrile and allowed to react at room temperature.[4]

  • LC Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B over several minutes to elute the derivatized analytes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • MS1 Scan: A full scan to identify the m/z of the derivatized molecule.

    • MS2 Product Ion Scan: Fragmentation of the precursor ion to obtain structural information.

Visualizing the Workflow and Logic

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_derivatization Derivatization (Optional but Recommended) cluster_separation Chromatographic Separation cluster_ionization Ionization cluster_analysis Mass Analysis Sample This compound Derivative Derivatize Derivatization Sample->Derivatize GC Gas Chromatography (GC) Derivatize->GC for volatile derivatives (e.g., TMS) LC Liquid Chromatography (LC) Derivatize->LC for polar derivatives (e.g., Boronates) EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI MS Mass Spectrometry (MS) EI->MS MSMS Tandem MS (MS/MS) ESI->MSMS

Caption: A generalized workflow for the mass spectrometric analysis of this compound derivatives.

fragmentation_logic cluster_start Initial Ionization cluster_fragmentation Fragmentation Pathways cluster_interpretation Structural Confirmation MolecularIon Molecular Ion or Protonated Molecule LossOfWater Loss of H2O MolecularIon->LossOfWater RingCleavage Ring Cleavage MolecularIon->RingCleavage LossOfSubstituent Loss of Substituent MolecularIon->LossOfSubstituent StructureConfirmed Structure Confirmed LossOfWater->StructureConfirmed RingCleavage->StructureConfirmed LossOfSubstituent->StructureConfirmed

Caption: Logical flow of fragmentation analysis for structural elucidation.

Fragmentation Patterns: The Key to Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is invaluable for structural confirmation. While the exact fragmentation will depend on the specific derivative and the ionization method, some general principles apply to this compound structures.

Under EI, common fragmentation pathways for cyclic alcohols include:

  • Loss of a hydrogen atom.

  • Loss of a water molecule (dehydration). [8]

  • Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom.

  • Ring cleavage: Opening of the cyclopentane (B165970) ring, leading to a series of characteristic fragment ions.

In ESI-MS/MS, fragmentation is induced by collision-induced dissociation (CID). For boronate derivatives, characteristic losses of the boronic acid moiety or fragments thereof can be observed, providing specific evidence for the presence of the diol functionality.

Characteristic Mass Spectral Fragments

Fragment IonDescriptionLikely Observed In
[M-1]⁺Loss of a hydrogen radicalEI
[M-18]⁺Loss of a water moleculeEI, CI
[M-R]⁺Loss of a substituent groupEI, ESI-MS/MS
m/z specific to derivativeFragmentation of the derivatizing agentEI, ESI-MS/MS

It is important to note that the stereochemistry of the hydroxyl groups (cis or trans) can influence the fragmentation pattern, although this may not always be sufficient for unambiguous assignment without authentic standards.[6]

Conclusion

The structural confirmation of this compound derivatives by mass spectrometry is a multifaceted task that can be approached through several effective strategies. For volatile derivatives, GC-MS with electron ionization provides rich fragmentation data for detailed structural analysis. For less volatile or more polar derivatives, LC-MS/MS with electrospray ionization, particularly after derivatization with boronic acids, offers excellent sensitivity and specificity.

The choice of the optimal method will depend on the specific properties of the this compound derivative, the complexity of the sample matrix, and the analytical instrumentation available. By carefully considering the comparisons and protocols outlined in this guide, researchers can confidently select and implement a mass spectrometric strategy to achieve unambiguous structural confirmation of their target molecules.

References

Determining the Enantiomeric Purity of Chiral 1,3-Cyclopentanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise determination of enantiomeric excess (ee) is paramount for ensuring the stereochemical purity, efficacy, and safety of chiral molecules. Chiral 1,3-cyclopentanediol is a valuable building block in the synthesis of various biologically active compounds, making the accurate assessment of its enantiomeric composition a critical step. This guide provides a comparative overview of common analytical protocols for determining the enantiomeric excess of chiral this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography (High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC), and enzymatic methods.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample amount, available instrumentation, and whether the method needs to be preparative. The following table summarizes the key aspects of the most prevalent techniques.

MethodPrincipleSample PreparationKey ParametersAdvantagesDisadvantages
¹H NMR with Chiral Derivatizing Agent (CDA) Covalent reaction of the diol with a chiral agent to form diastereomers with distinct NMR signals.Derivatization to form diastereomeric esters or boronates.Chemical shift non-equivalence (ΔΔδ) of diastereotopic protons, integration of signals.Rapid analysis, requires only an NMR spectrometer, can be used for structural confirmation.Requires an enantiomerically pure derivatizing agent, potential for kinetic resolution during derivatization leading to inaccurate results.[1][2]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Often requires derivatization to introduce a chromophore for UV detection and enhance interaction with the CSP.[3]Retention times of the two enantiomers, peak resolution.High accuracy and precision, widely applicable, established methods for various compounds.[4][5]Can be time-consuming to develop a method, requires specialized and expensive chiral columns.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers based on their interaction with a chiral stationary phase.Derivatization is often necessary to increase volatility and thermal stability.Retention times of the two enantiomers.High resolution and sensitivity, suitable for volatile compounds.[6][7][8]Limited to thermally stable and volatile compounds, derivatization can be complex.
Enzymatic Kinetic Resolution An enzyme selectively catalyzes a reaction of one enantiomer, allowing for the determination of ee by analyzing the remaining substrate or the product.Incubation of the diol with an appropriate enzyme and acyl donor.Enantiomeric excess of substrate (ees) and product (eep), conversion (c).Can be used for both analytical determination and preparative separation of enantiomers.[9][10][11]Method development can be extensive, enzyme activity and selectivity are highly dependent on reaction conditions.[12]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

¹H NMR Spectroscopy with a Chiral Derivatizing Agent (Boronic Acid)

This protocol is based on the formation of diastereomeric boronate esters which can be distinguished by ¹H NMR spectroscopy.[1][2]

Materials:

  • Chiral this compound sample

  • (S)-(+)-N-Acetylphenylglycineboronic acid or a similar chiral boronic acid[2][13]

  • Anhydrous NMR solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • In a clean, dry NMR tube, dissolve a known amount of the chiral this compound sample (e.g., 5 mg) in a suitable volume of anhydrous NMR solvent (e.g., 0.5 mL).

  • Acquire a standard ¹H NMR spectrum of the diol to serve as a reference.

  • To the same NMR tube, add a slight molar excess (e.g., 1.1 equivalents) of the chiral boronic acid derivatizing agent.

  • Gently agitate the tube to ensure complete dissolution and reaction. The derivatization is typically fast and occurs at room temperature.[2]

  • Acquire the ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Identify the well-resolved signals corresponding to the diastereomers. Protons adjacent to the newly formed chiral center are often the most informative.

  • Carefully integrate the signals corresponding to each diastereomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100 where Integration₁ and Integration₂ are the integral values of the signals for the major and minor diastereomers, respectively.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol often requires derivatization to enhance detectability and chromatographic separation.[3]

Materials:

  • Chiral this compound sample

  • Derivatizing agent (e.g., benzoyl chloride)

  • Anhydrous pyridine (B92270) and dichloromethane (B109758)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)[14][15]

  • HPLC system with a UV detector

Procedure:

A. Derivatization (Benzoylation):

  • Dissolve the chiral this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add anhydrous pyridine (2.5 equivalents) and cool the mixture to 0 °C.

  • Slowly add benzoyl chloride (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dibenzoate derivative by flash chromatography if necessary.

B. HPLC Analysis:

  • Prepare a standard solution of the derivatized sample in the mobile phase (e.g., 1 mg/mL).

  • Set up the HPLC system with a suitable chiral column and a mobile phase (e.g., n-hexane/isopropanol, 90:10 v/v).[15]

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm for benzoyl derivatives).

  • Record the chromatogram and determine the retention times for the two enantiomer peaks.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[3]

Visualizing the Workflow

To illustrate the general process of determining enantiomeric excess, the following diagrams outline the key steps involved in the described analytical methods.

G General Workflow for ee Determination cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Chiral this compound Derivatization Derivatization (Optional/Required) Sample->Derivatization NMR NMR Spectroscopy Derivatization->NMR HPLC Chiral HPLC Derivatization->HPLC GC Chiral GC Derivatization->GC Integration Signal/Peak Integration NMR->Integration HPLC->Integration GC->Integration Calculation ee Calculation Integration->Calculation Result Result Calculation->Result

Caption: General workflow for enantiomeric excess determination.

The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Caption: Logic diagram for selecting an ee determination method.

References

comparative analysis of catalysts for 1,3-cyclopentanedione hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalysts for 1,3-Cyclopentanedione (B128120) Hydrogenation

The selective hydrogenation of 1,3-cyclopentanedione is a critical transformation in synthetic chemistry, providing access to valuable building blocks like 1,3-cyclopentanediol, a precursor for polymers and fuels.[1][2] This guide provides a comparative analysis of various catalysts employed for this reaction, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and process optimization.

Catalyst Performance Comparison

The choice of catalyst significantly influences the conversion, selectivity, and yield of the desired this compound. Below is a summary of the performance of different heterogeneous catalysts under comparable conditions.

CatalystSupportConversion (%)Yield of this compound (%)Reaction Time (h)Key Observations
Ruthenium (Ru)Carbon (C)100692High selectivity towards the desired diol with a nearly complete mass balance.[2]
Rhodium (Rh)Carbon (C)100Low>7Strongly directed the reaction towards dehydration byproducts like cyclopentanone (B42830) and cyclopentanol.[1][2]
Palladium (Pd)Carbon (C)<100Low>7Incomplete conversion and significant formation of dehydration byproducts.[1][2]
Platinum (Pt)Carbon (C)<100Low>7Incomplete conversion and significant formation of dehydration byproducts.[1][2]
Ruthenium (Ru)Alumina (Al₂O₃)<100->7Disadvantageous for the reaction rate compared to the carbon-supported ruthenium catalyst.[1][2]
Raney Nickel--High1Used for the hydrogenation of a related compound, 4-hydroxycyclopent-2-enone, at high temperature and pressure.[1][2]

Note: The data for Ru/C, Rh/C, Pd/C, Pt/C, and Ru/Al₂O₃ are based on a systematic study under the following conditions: 100 °C, 50 bar H₂ pressure, in isopropanol.[1][2] The performance of Raney Nickel was for a different substrate but is included as a relevant alternative. Homogeneous catalysts like the Ruthenium Shvo catalyst have also been used for the hydrogenation of 1,3-cyclopentanedione, though detailed comparative data under these specific conditions is less readily available.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following is a representative experimental protocol for the hydrogenation of 1,3-cyclopentanedione using a Ru/C catalyst.

General Procedure for Catalyst Screening:

A 100 mL pressure autoclave is charged with 4.90 g (50 mmol) of 1,3-cyclopentanedione, 250 mg of the supported metal catalyst, and 50 mL of isopropanol.[1][2] The autoclave is then sealed, purged with nitrogen, and subsequently pressurized with hydrogen to 50 bar. The reaction mixture is heated to 100 °C and stirred at 750 rpm. The progress of the reaction is monitored over time by taking samples for analysis by gas chromatography-flame ionization detection (GC-FID) to determine conversion and product distribution.[1][2]

Reaction Pathway and Experimental Workflow

The hydrogenation of 1,3-cyclopentanedione proceeds through a series of steps, with the potential for side reactions, primarily dehydration. Understanding this pathway is key to optimizing for the desired diol product.

Reaction_Pathway cluster_main Main Hydrogenation Pathway cluster_side Dehydration Side Pathway 1,3-Cyclopentanedione 1,3-Cyclopentanedione 3-Hydroxycyclopentanone 3-Hydroxycyclopentanone 1,3-Cyclopentanedione->3-Hydroxycyclopentanone + H₂ This compound This compound 3-Hydroxycyclopentanone->this compound + H₂ Cyclopent-2-enone Cyclopent-2-enone 3-Hydroxycyclopentanone->Cyclopent-2-enone - H₂O Cyclopentanone Cyclopentanone Cyclopent-2-enone->Cyclopentanone + H₂ Cyclopentanol Cyclopentanol Cyclopentanone->Cyclopentanol + H₂

Caption: Reaction network for the hydrogenation of 1,3-cyclopentanedione.

The experimental workflow for catalyst screening and reaction optimization involves a series of systematic steps from reactor setup to product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Charge Reactor: - 1,3-Cyclopentanedione - Catalyst - Solvent B Seal and Purge with N₂ A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Monitor Reaction Progress (Sampling) D->E F Quench Reaction E->F G Product Analysis (GC-FID) F->G H Data Interpretation: - Conversion - Selectivity - Yield G->H

Caption: General experimental workflow for catalyst screening.

Influence of Reaction Parameters on Ru/C Catalyst Performance

A more in-depth analysis of the best-performing catalyst, Ru/C, reveals the significant impact of reaction conditions on the yield of this compound.

Temperature (°C)H₂ Pressure (bar)SolventYield of this compound (%)
8050Isopropanol78
10050Isopropanol69
12050Isopropanol55
10025Isopropanol62
10075Isopropanol71
10050Tetrahydrofuran (THF)Lower Yield
10050WaterLower Yield

Key Findings:

  • Temperature: Increasing the temperature accelerates the reaction rate but also promotes the undesired dehydration side reactions, leading to a lower yield of this compound.[1]

  • Hydrogen Pressure: Higher hydrogen pressure generally favors the hydrogenation pathway, leading to improved yields of the desired diol.

  • Solvent: The choice of solvent plays a crucial role. Isopropanol was found to be an effective solvent, while others like THF and water resulted in lower yields under the tested conditions.[1]

This comparative guide highlights the superior performance of Ru/C for the hydrogenation of 1,3-cyclopentanedione to this compound. However, the optimal catalyst and reaction conditions will ultimately depend on the specific requirements of the application, including cost, scalability, and desired product purity. The provided experimental protocols and reaction pathway information serve as a valuable starting point for further process development and optimization.

References

A Comparative Guide to Analytical Methods for Validating the Purity of Synthesized 1,3-Cyclopentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized compounds is a critical parameter in research and development, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides a comparative overview of key analytical methods for validating the purity of 1,3-Cyclopentanediol, a versatile building block in organic synthesis. We will delve into the principles, experimental protocols, and performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the nature of potential impurities, required sensitivity, and the desired level of accuracy. The following sections provide a detailed comparison of the most common techniques for assessing the purity of this compound.

Data Presentation

The quantitative performance of each method is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Gas Chromatography (GC-FID)

ParameterTypical Performance
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL
Linearity (r²) > 0.998
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Table 2: High-Performance Liquid Chromatography (HPLC-RID)

ParameterTypical Performance
Limit of Detection (LOD) 0.05 - 0.2 mg/mL
Limit of Quantitation (LOQ) 0.15 - 0.6 mg/mL
Linearity (r²) > 0.997
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%

Table 3: Quantitative NMR (¹H-qNMR)

ParameterTypical Performance
Purity Range 95 - 100%
Accuracy (% Purity) ± 0.5%
Precision (% RSD) < 1.0%
Measurement Time < 30 minutes per sample

Table 4: Elemental Analysis (CHN)

ElementTheoretical %Acceptance Criteria
Carbon (C) 58.80%± 0.4%
Hydrogen (H) 9.87%± 0.4%
Oxygen (O) 31.33% (by difference)N/A

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Objective: To determine the purity of this compound and quantify volatile impurities. The method can also be adapted for chiral analysis to determine the cis/trans isomer ratio.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Capillary Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for general purity. For chiral separation, a cyclodextrin-based column (e.g., Rt-βDEXsm) is recommended.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

Chromatographic Conditions (General Purity):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Final hold: 5 minutes at 220 °C.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Dissolve the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or isopropanol) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Calculate the area percent of the this compound peak relative to the total peak area of all components in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Inject Sample B->C D Separation in GC Column C->D E Detection by FID D->E F Integrate Peak Areas E->F G Calculate % Purity F->G

GC-FID analysis workflow for purity determination.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

Objective: To determine the purity of this compound and quantify non-volatile impurities. This method is particularly useful as this compound lacks a strong UV chromophore.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).

  • Column: An ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm) or a suitable polar-modified column.[2]

Chromatographic Conditions:

  • Mobile Phase: 0.005 M Sulfuric Acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60 °C.

  • Detector Temperature: 40 °C.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1-5 mg/mL.

Data Analysis:

  • Calculate the area percent of the this compound peak relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on Column C->D E Detection by RID D->E F Integrate Peak Areas E->F G Calculate % Purity F->G

HPLC-RID analysis workflow for purity determination.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard of known purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Internal standard of known purity (e.g., maleic acid, 1,4-dioxane).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh an appropriate amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL).

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified, to allow for full signal relaxation.

  • Acquire the spectrum with a high signal-to-noise ratio.

Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

qNMR_Workflow A Accurately weigh This compound C Dissolve in Deuterated Solvent A->C B Accurately weigh Internal Standard B->C D Transfer to NMR Tube C->D E Acquire ¹H NMR Spectrum (with long D1) D->E F Integrate Sample and Standard Peaks E->F G Calculate Purity F->G

¹H-qNMR analysis workflow for absolute purity determination.
Elemental Analysis

Objective: To determine the elemental composition (Carbon, Hydrogen, and Nitrogen) of the synthesized this compound and compare it with the theoretical values.

Instrumentation:

  • CHN Elemental Analyzer.

Procedure:

  • Accurately weigh a small amount of the dried this compound sample (typically 1-3 mg) into a tin capsule.

  • Analyze the sample according to the instrument's standard operating procedure.

Data Analysis:

  • Compare the experimentally determined weight percentages of Carbon and Hydrogen to the theoretical values calculated for the molecular formula C₅H₁₀O₂.[3][4]

Theoretical Values for C₅H₁₀O₂:

  • Molecular Weight: 102.13 g/mol

  • Carbon (C): (5 * 12.011 / 102.13) * 100% = 58.80%

  • Hydrogen (H): (10 * 1.008 / 102.13) * 100% = 9.87%

  • Oxygen (O): (2 * 15.999 / 102.13) * 100% = 31.33%

Potential Impurities in Synthesized this compound

The synthesis of this compound often proceeds from the rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by hydrogenation.[5] Potential impurities may include:

  • Unreacted starting materials: Furfuryl alcohol.

  • Intermediates: 4-hydroxycyclopent-2-enone.

  • By-products of rearrangement: Levulinic acid and polymeric materials.

  • Over-reduction products: Cyclopentanol.

  • Cis/trans isomers: The product is typically a mixture of cis and trans isomers, which may need to be separated or quantified depending on the application.[5]

Conclusion

The validation of this compound purity requires the use of orthogonal analytical methods to ensure a comprehensive assessment. GC-FID is a robust technique for volatile impurities and can be adapted for chiral separations. HPLC-RID is suitable for non-volatile impurities, and its universal detection principle is advantageous for diols. ¹H-qNMR provides an accurate determination of absolute purity without the need for a specific reference standard of the analyte. Elemental analysis serves as a fundamental check of the elemental composition. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the analysis and the synthetic route employed.

References

Comparative Biological Activity of Cyclopentane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The cyclopentane (B165970) ring, a five-membered carbocycle, is a versatile scaffold found in numerous biologically active compounds, including prostaglandins (B1171923) and steroids. Its conformational flexibility allows for precise spatial orientation of functional groups, making it an attractive starting point for the design of novel therapeutics. Research into its derivatives has revealed a broad spectrum of activities, including antiviral, anticancer, and anti-inflammatory effects.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of different classes of cyclopentane derivatives as reported in the scientific literature. This data highlights the diverse therapeutic potential of this molecular scaffold.

Compound ClassDerivative ExampleBiological ActivityTarget/AssayIC₅₀/EC₅₀Reference Cell Line(s)
Cyclopentenediones Coruscanone AAntifungalGrowth Inhibition< 20 µg/mLCandida albicans, Cryptococcus neoformans, Aspergillus fumigatus
2-(1-hydroxyethylidene)-4-methylcyclopent-4-ene-1,3-dioneAntifungalGrowth Inhibition< 20 µg/mLC. albicans, C. neoformans, A. fumigatus
Pyrimidinediones 1-(3-cyclopenten-1-ylmethyl)-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione (SJ-3366)Anti-HIV-1 & HIV-2Reverse Transcriptase InhibitionNot specifiedNot specified
1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedioneAnti-HIV-1Reverse Transcriptase InhibitionNot specifiedNot specified
Cyclopenta[d][1][2]-oxazines Compound 6sPTP-1B InhibitionEnzyme Inhibition AssayNanomolar rangeNot applicable
Imamine-1,3,5-triazines Compound 4fAnticancerAntiproliferative (MTT assay)6.25 µMMDA-MB-231 (breast cancer)
Compound 4kAnticancerAntiproliferative (MTT assay)8.18 µMMDA-MB-231 (breast cancer)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols used to determine the biological activities of the compounds listed above.

Antifungal Activity of Cyclopentenediones

The in vitro antifungal activity of Coruscanone A and its analogs was assessed against several opportunistic fungal pathogens.[3] The compounds were tested for their ability to inhibit the growth of Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[3] Compounds that demonstrated at least 50% growth inhibition (IC₅₀) at a concentration of less than 20 μg/mL were considered active.[3] Further evaluations were conducted against fluconazole-susceptible and resistant strains of C. albicans isolated from AIDS patients.[3] The assays were performed using established microdilution methods to determine the minimum inhibitory concentration.

Anticancer Activity of Imamine-1,3,5-triazine Derivatives

The antiproliferative properties of novel imamine-1,3,5-triazine derivatives were evaluated using the methyl thiazolyl tetrazolium (MTT) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A panel of human cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer), were used.[4] The parent compound, imatinib, was used as a positive control.[4] The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, were determined to quantify the anticancer activity.[4]

Visualizing Molecular Pathways and Workflows

To better understand the context of the biological activities and experimental procedures, the following diagrams, created using the DOT language, illustrate a general workflow for antiviral drug screening and a simplified representation of a cancer-related signaling pathway that is often a target for anticancer drugs.

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design of 1,3-Cyclopentanediol Derivative Library synthesis Parallel Synthesis start->synthesis purification Purification & Characterization synthesis->purification compound_treatment Treatment with Derivatives purification->compound_treatment cell_culture Host Cell Culture viral_infection Viral Infection cell_culture->viral_infection viral_infection->compound_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_treatment->cytotoxicity_assay antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction) compound_treatment->antiviral_assay data_collection Data Collection cytotoxicity_assay->data_collection antiviral_assay->data_collection ic50_ec50_calc Calculation of IC50/EC50 data_collection->ic50_ec50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_ec50_calc->sar_analysis sar_analysis->start Lead Optimization

General workflow for the screening of antiviral compounds.

Cancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Cyclopentane Derivative (Potential Inhibitor) inhibitor->raf Inhibition

Simplified MAPK signaling pathway, a target for anticancer drugs.

References

A Comparative Cost-Benefit Analysis of 1,3-Cyclopentanediol Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-cyclopentanediol, a valuable building block in the pharmaceutical and materials science industries, can be achieved through various chemical pathways. The selection of an appropriate synthesis route is a critical decision, balancing factors such as cost, yield, stereoselectivity, safety, and environmental impact. This guide provides a comprehensive comparison of four prominent synthesis pathways for this compound to aid researchers and production managers in making informed decisions.

At a Glance: Comparison of Synthesis Pathways

The following table summarizes the key quantitative and qualitative aspects of the different synthesis routes to this compound.

FeatureBio-based Route from Furfuryl AlcoholHydrogenation of 1,3-CyclopentanedioneTraditional Route from Cyclopentadiene (B3395910)Enantioselective Route via Palladium Catalysis
Starting Material Furfuryl Alcohol1,3-CyclopentanedioneCyclopentadieneDioxanone derivative
Key Reagents H₂, Base catalyst (e.g., MgAl-HT), Raney NiH₂, Ru/C catalystBorane (B79455) (e.g., BH₃-THF), H₂O₂Palladium catalyst, Chiral ligand, Base
Overall Yield ~72%[1][2]~78%[3][4]Moderate (not specified)High (e.g., 91% over 5 steps for a derivative)[5]
Stereoselectivity Mixture of cis/trans isomersMixture of cis/trans isomersMixture of cis/trans isomersHigh enantioselectivity (for cis-isomer)
Estimated Raw Material Cost Low to ModerateHighModerateVery High
Catalyst Cost ModerateHighN/A (reagent-based)Very High
Reaction Conditions High temperature and pressureHigh temperature and pressureModerate temperature, hazardous reagentsMild to moderate temperature
Key Advantages Renewable feedstock, cost-effective for large scale[1]High yield, potentially bio-based precursorUtilizes a common petrochemical feedstockAccess to enantiomerically pure products[5]
Key Disadvantages Two-step process, potential for byproductsExpensive starting materialUse of highly toxic and flammable borane[6][7][8][9]Multi-step synthesis, expensive catalyst and ligands[10]
Environmental Impact Moderate (related to furfural (B47365) production from biomass)[11][12][13][14][15]Lower (if dione (B5365651) is from a green route)High (toxic reagents and byproducts)Moderate (use of heavy metal catalyst)
Safety Concerns Standard hydrogenation risks (flammable H₂, pyrophoric catalyst)[16][17][18][19][20]Standard hydrogenation risksHigh (toxic, flammable, and pyrophoric borane reagents)[6][7][8][9][21]Standard risks for handling organic chemicals and catalysts

Synthesis Pathways Overview

G cluster_0 Synthesis Pathways of this compound cluster_1 Key Considerations A Bio-based Route E This compound A->E Renewable, Cost-effective B Hydrogenation of Dione B->E High Yield C Traditional Route C->E Established Chemistry D Enantioselective Route D->E High Purity Isomers Cost Cost E->Cost Yield Yield E->Yield Safety Safety E->Safety Environment Environment E->Environment Stereoselectivity Stereoselectivity E->Stereoselectivity

Caption: Logical overview of the compared synthesis pathways for this compound.

Experimental Protocols

Bio-based Route from Furfuryl Alcohol

This industrially scalable and cost-effective method involves a two-step process starting from the renewable feedstock, furfuryl alcohol.[1][2][22]

Step 1: Rearrangement of Furfuryl Alcohol to 4-Hydroxycyclopent-2-enone

  • Materials: Furfuryl alcohol, water, base catalyst (e.g., MgAl-HT hydrotalcite).

  • Procedure:

    • A solution of furfuryl alcohol in water is prepared.

    • The base catalyst is added to the solution.

    • The mixture is heated in a reactor under controlled temperature and pressure to facilitate the rearrangement reaction. The presence of the base helps to suppress the formation of levulinic acid, an undesired byproduct.[1]

    • After the reaction is complete, the catalyst is filtered off, and the aqueous solution of 4-hydroxycyclopent-2-enone is obtained.

Step 2: Hydrogenation of 4-Hydroxycyclopent-2-enone to this compound

  • Materials: 4-Hydroxycyclopent-2-enone solution, Tetrahydrofuran (THF) as solvent, Raney® Nickel catalyst.

  • Procedure:

    • The aqueous solution of 4-hydroxycyclopent-2-enone is mixed with THF. The use of THF as a solvent has been shown to improve the yield of this compound.[1]

    • The mixture is transferred to a high-pressure autoclave.

    • Raney® Nickel catalyst is added to the reactor under an inert atmosphere.

    • The reactor is pressurized with hydrogen gas and heated. Typical conditions can be around 50 bar of H₂ at 160°C for 1 hour.[3]

    • After the reaction, the reactor is cooled, and the pressure is released.

    • The catalyst is carefully filtered off.

    • The solvent is removed by distillation, and the resulting this compound is purified, typically by vacuum distillation.

Hydrogenation of 1,3-Cyclopentanedione

This pathway offers a high yield to this compound, and the starting dione can potentially be derived from bio-based sources.[3][4]

  • Materials: 1,3-Cyclopentanedione, Isopropanol (IPA) as solvent, 5% Ruthenium on carbon (Ru/C) catalyst.

  • Procedure:

    • A pressure autoclave is charged with 1,3-cyclopentanedione, isopropanol, and the Ru/C catalyst. A typical reaction mixture would consist of about 10 wt% of the dione in IPA with a catalyst loading of around 5 wt% with respect to the substrate.[3][4]

    • The autoclave is sealed and purged with an inert gas (e.g., nitrogen) to remove air.

    • The reactor is then pressurized with hydrogen to approximately 50 bar.

    • The reaction mixture is heated to about 100°C with vigorous stirring (e.g., 750 rpm).[4]

    • The reaction is monitored for hydrogen uptake and completion (typically several hours).

    • After completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is safely vented.

    • The reaction mixture is filtered to remove the Ru/C catalyst.

    • The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

Traditional Route from Cyclopentadiene

This older route utilizes a readily available petrochemical feedstock but involves hazardous reagents.

  • Materials: Dicyclopentadiene, Borane-tetrahydrofuran (B86392) complex (BH₃-THF), Hydrogen peroxide (H₂O₂), Sodium hydroxide (B78521) (NaOH).

  • Procedure:

    • Dicyclopentadiene is first "cracked" by heating to produce fresh cyclopentadiene monomer, which is highly reactive.

    • The cyclopentadiene is then subjected to hydroboration using a solution of borane-tetrahydrofuran complex. This reaction is typically carried out at low temperatures under an inert atmosphere.

    • The resulting organoborane intermediate is then oxidized using hydrogen peroxide in the presence of a base, such as sodium hydroxide. This step is exothermic and requires careful temperature control.

    • After the oxidation is complete, the reaction mixture is worked up to isolate the this compound. This typically involves extraction and purification by distillation. Disclaimer: This is a generalized procedure. The use of borane reagents requires specialized knowledge and equipment due to their high toxicity and flammability.

Enantioselective Route via Palladium Catalysis

This pathway is designed for the synthesis of specific, enantiomerically pure stereoisomers of this compound derivatives, which are often required for pharmaceutical applications.[5][23]

  • Materials: A suitable dioxanone substrate, a palladium precursor (e.g., Pd₂(dba)₃), a chiral phosphine (B1218219) ligand, a base (e.g., sodium hydride), and a nucleophile.

  • Procedure: This is a multi-step synthesis. A key step is the palladium-catalyzed asymmetric allylic alkylation.

    • In a glovebox or under an inert atmosphere, the palladium precursor and the chiral ligand are dissolved in a suitable anhydrous solvent (e.g., THF).

    • The dioxanone substrate and the base are added to the catalyst mixture.

    • The nucleophile is then added, and the reaction is stirred at a controlled temperature until completion.

    • The reaction is quenched, and the product is isolated and purified using chromatographic techniques.

    • The resulting product, a functionalized cyclopentene (B43876) derivative, undergoes further chemical transformations (e.g., dihydroxylation) to yield the desired enantiopure cis-1,3-cyclopentanediol derivative. A 91% yield over 5 steps has been reported for the synthesis of a specific diol building block.[5]

Experimental Workflow Diagrams

G cluster_0 Bio-based Route Workflow A Furfuryl Alcohol + H₂O + Base Catalyst B Rearrangement Reaction A->B C 4-Hydroxycyclopent-2-enone B->C D Hydrogenation (H₂, Raney Ni, THF) C->D E This compound D->E G cluster_1 Hydrogenation of Dione Workflow F 1,3-Cyclopentanedione + IPA + Ru/C G Hydrogenation (H₂, High T & P) F->G H This compound G->H G cluster_2 Traditional Route Workflow I Cyclopentadiene + BH₃-THF J Hydroboration I->J K Organoborane Intermediate J->K L Oxidation (H₂O₂, NaOH) K->L M This compound L->M G cluster_3 Enantioselective Route Workflow N Dioxanone Derivative + Pd-Chiral Ligand O Asymmetric Allylic Alkylation N->O P Chiral Cyclopentene Intermediate O->P Q Further Transformations P->Q R Enantiopure this compound Derivative Q->R

References

Safety Operating Guide

Proper Disposal of 1,3-Cyclopentanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides detailed, step-by-step procedures for the proper disposal of 1,3-Cyclopentanediol, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this chemical is categorized as a skin and eye irritant and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical in the regular trash or pour it down the drain[2][3][4].

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials like gloves, absorbent paper, and empty containers, as hazardous chemical waste[5][6].

    • Segregate this compound waste from other incompatible chemical waste streams, such as strong oxidizing agents, acid chlorides, and acid anhydrides, to prevent dangerous reactions[1][4].

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap[5][7]. Plastic containers are often preferred over glass for storing hazardous waste when compatibility is not an issue[2].

    • Clearly label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department[2][6].

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., laboratory room number), and the principal investigator's name and contact information[2]. Abbreviations and chemical formulas are not permissible on the primary label[2].

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container securely closed except when adding waste[5][7].

    • Store the container in a designated, well-ventilated hazardous waste storage area[4][5].

    • Utilize secondary containment, such as a lab tray or a larger bin, to capture any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container[5].

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if appropriate)[6][7].

    • The rinsate from this process must be collected and treated as hazardous waste, and added to your designated this compound waste container[6][7].

    • After triple-rinsing and allowing it to air dry, deface the original chemical label on the container before disposing of it in the regular trash[6].

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste pickup[2][5].

    • Complete any required hazardous waste disposal forms, accurately listing the contents of the waste container[2].

    • Do not exceed the maximum accumulation time or quantity limits for hazardous waste as specified by your institution and local regulations (e.g., typically 90 days or 55 gallons)[5].

Quantitative Data Summary

ParameterGuidelineSource(s)
pH Range for Drain Disposal Generally between 5.5 and 10.5 for dilute, approved inorganic solutions. Not applicable to this compound. [3]
Alcohol Concentration Limit Product wastes with greater than 10% alcohol are often considered ignitable and must be disposed of as hazardous waste.[8]
Maximum Accumulation Time Typically 90 days from the date waste is first added to the container.[5]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream.[5]
Secondary Containment Volume Must be capable of holding 110% of the volume of the primary container(s).[5]

Experimental Protocols

There are no standard "experiments" for the disposal of this compound. The established protocol is the administrative and logistical procedure of waste segregation, containment, and transfer to a certified hazardous waste management facility, as outlined in the steps above. The key methodology is adherence to the Resource Conservation and Recovery Act (RCRA) guidelines as implemented by your local EHS office[2].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Disposal Request & Pickup cluster_2 Special Case: Empty Container Disposal A Generate this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste from Incompatibles B->C D Select & Label Hazardous Waste Container C->D E Accumulate Waste in Closed Container D->E F Store in Secondary Containment E->F G Complete Hazardous Waste Disposal Form F->G H Request Pickup from EHS G->H I EHS Collects Waste for Final Disposal H->I J Empty this compound Container K Triple-Rinse Container J->K L Collect Rinsate as Hazardous Waste K->L M Deface Label & Dispose of Dry Container in Trash K->M L->E Add to Waste Container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 1,3-Cyclopentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, comprehensive safety protocols and logistical plans for the handling of 1,3-Cyclopentanediol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationStandard
Eye and Face Protection Chemical safety goggles or a face shield.29 CFR 1910.133 or EN 166
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or protective clothing to prevent skin contact.[1][2][3]EN 374
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate or if irritation is experienced.[1][2]29 CFR 1910.134 or EN 149

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound in a laboratory setting.

2.1. Pre-Handling Preparations

  • Engineering Controls : Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

  • Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, to maintain low airborne concentrations.[2]

  • Review Safety Data Sheet (SDS) : Before commencing any work, thoroughly review the SDS for this compound.

2.2. Handling the Chemical

  • Personal Protective Equipment : Don all required PPE as detailed in Table 1 before opening the container.

  • Dispensing : As this compound can be a low melting solid or a clear liquid, handle it with care to avoid splashes or dust formation.[1]

  • Avoid Contact : Prevent direct contact with eyes, skin, and clothing.[2] Do not ingest or inhale.[2]

  • Hygiene : After handling, wash hands and any exposed skin thoroughly.[1] Contaminated clothing should be removed and laundered before reuse.[2]

2.3. Storage

  • Container : Keep the container tightly closed when not in use.[2]

  • Conditions : Store in a cool, dry, and well-ventilated area.[2] It is recommended to keep it refrigerated and stored under an inert atmosphere, protected from moisture.[1]

  • Incompatibilities : Store away from strong oxidizing agents, acid chlorides, acid anhydrides, and acids.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Unused this compound should be treated as chemical waste.

  • Container Disposal : Empty containers should be handled as chemical waste.

  • Disposal Method : Dispose of the chemical and its container at an approved waste disposal plant.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

4.1. First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact : Wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[2]

4.2. Spill Response

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For spills, sweep up or shovel the material into a suitable container for disposal.[1] Avoid generating dust.[2]

  • Personal Protection : Use appropriate personal protective equipment during cleanup.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

start Start: Receive This compound pre_handling Pre-Handling Checks: - Review SDS - Verify Engineering Controls - Don PPE start->pre_handling handling Handling Operations: - Dispense in Fume Hood - Avoid Contact and Inhalation pre_handling->handling storage Storage: - Tightly Closed Container - Cool, Dry, Ventilated Area - Refrigerated handling->storage Store Unused Chemical post_handling Post-Handling: - Decontaminate Work Area - Remove and Clean PPE - Wash Hands handling->post_handling After Use spill Spill or Exposure Event handling->spill waste_collection Waste Collection: - Collect in Labeled Container post_handling->waste_collection disposal Disposal: - Approved Waste Facility waste_collection->disposal end End disposal->end emergency_procedure Emergency Procedures: - First Aid - Spill Cleanup spill->emergency_procedure Activate emergency_procedure->post_handling After Resolution

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.